Product packaging for N-Boc-iminodipropionic acid(Cat. No.:CAS No. 143766-89-6)

N-Boc-iminodipropionic acid

Cat. No.: B136163
CAS No.: 143766-89-6
M. Wt: 261.27 g/mol
InChI Key: NIFJJASPEGEHDS-UHFFFAOYSA-N
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Description

N-Boc-iminodipropionic acid is a useful research compound. Its molecular formula is C11H19NO6 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO6 B136163 N-Boc-iminodipropionic acid CAS No. 143766-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(6-4-8(13)14)7-5-9(15)16/h4-7H2,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFJJASPEGEHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143766-89-6
Record name N-Boc-imiodipropionic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Boc-iminodipropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of N-Boc-iminodipropionic acid. Moving beyond a simple data sheet, this document delves into the core chemical principles that make this reagent a versatile tool in modern synthetic and medicinal chemistry, particularly as a heterobifunctional linker and building block.

Introduction: A Versatile Dicarboxylic Acid Building Block

This compound (CAS No. 143766-89-6) is a unique dicarboxylic acid derivative featuring a central secondary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3] This structure provides two key functionalities: a pair of carboxylic acid groups for conjugation and a temporarily masked amine that can be revealed for subsequent reactions. Its principal value lies in its ability to act as a stable, adaptable linker or spacer molecule in the synthesis of complex molecules like peptides, antibody-drug conjugates (ADCs), and other bioconjugates.[1][2] The Boc protecting group is critical to its utility, offering robust stability under a wide range of conditions while being readily removable under specific acidic protocols, thus enabling controlled, sequential synthetic strategies.[4]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Sourcing material with high purity is essential for reproducible results in sensitive multi-step syntheses.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 143766-89-6[1][3][5][6]
Molecular Formula C₁₁H₁₉NO₆[1][3][5][6]
Molecular Weight 261.27 g/mol [1][3][5][6]
Appearance White to off-white powder or lumps[1][5]
Melting Point 79-86 °C[1]
Purity Typically ≥97% (HPLC)[1][5][7]
IUPAC Name 3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid[2][3]
Storage Store at 0-8 °C, desiccated[1][7]
Spectroscopic Characteristics

While comprehensive, peer-reviewed spectral assignments are not widely published, the structure of this compound allows for the confident prediction of its key NMR and IR features. Researchers should always confirm the identity of their material with their own analytical data.

  • ¹H NMR: The proton NMR spectrum is expected to be characterized by a prominent singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The propionic acid backbones should present as two sets of triplets, likely between 2.5 and 3.7 ppm, corresponding to the -N-CH₂-CH₂-COOH structure. The two acidic protons of the carboxylic acids may appear as a broad singlet at a high chemical shift (>10 ppm), though this signal is often broadened or exchanged with residual water in the solvent.

  • ¹³C NMR: The carbon spectrum would be defined by the Boc group signals, with the quaternary carbon appearing around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group would be expected near 155 ppm. The propionic acid carbons would include signals for the two carboxylic acid carbonyls (>170 ppm) and the four methylene (-CH₂-) carbons in the 35-50 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. A sharp, strong carbonyl (C=O) stretching band from the Boc group will appear around 1690 cm⁻¹, likely overlapping with the C=O stretching bands from the carboxylic acids.

Core Chemistry and Reactivity

The synthetic utility of this compound is governed by the distinct reactivity of its two functional domains: the acid-labile Boc group and the two terminal carboxylic acids. This orthogonality is the foundation of its use as a heterobifunctional linker.

G cluster_0 This compound Core Structure cluster_1 Reactivity Pathways Boc Boc Group (tert-Butyloxycarbonyl) Structure Boc-N(CH₂CH₂COOH)₂ Boc->Structure Protects Amine Acid_Cleavage Acidic Conditions (e.g., TFA, HCl) Boc->Acid_Cleavage Deprotection COOH1 Carboxylic Acid 1 Amine_Coupling Amine Coupling (e.g., EDC, NHS) COOH1->Amine_Coupling Activation COOH2 Carboxylic Acid 2 COOH2->Amine_Coupling Activation Structure->COOH1 Coupling Site Structure->COOH2 Coupling Site Free_Amine Free Amine -NH- Acid_Cleavage->Free_Amine Reveals Amide_Bond Amide Bond -C(O)NHR Amine_Coupling->Amide_Bond Forms

Figure 1: Key functional domains and reactivity pathways of this compound.
Boc Group Deprotection

The Boc group is stable to bases and nucleophiles but is efficiently cleaved under acidic conditions.[8] This is typically achieved using neat trifluoroacetic acid (TFA) or a solution of TFA in a solvent like dichloromethane (DCM), or with a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane.[4][8] The mechanism involves protonation of the carbamate, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutylene), carbon dioxide, and the protonated free amine.[8] This selective deprotection allows the rest of the molecule, including any amide bonds formed at the carboxyl ends, to remain intact.

Carboxylic Acid Activation and Coupling

The two carboxylic acid groups are nucleophilic targets and require activation to react efficiently with amines to form stable amide bonds. The most common and field-proven method is the use of carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10][11]

Causality of EDC/NHS Activation:

  • EDC Activation: EDC first reacts with a carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable, particularly in aqueous solutions, and prone to hydrolysis back to the carboxylic acid.[9]

  • NHS Stabilization: To mitigate this instability, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester.[11] This ester is significantly more resistant to hydrolysis than the O-acylisourea but is highly reactive toward primary amines.

  • Amine Coupling: The NHS-ester then reacts with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug) to form a stable amide bond, releasing NHS as a byproduct.[10]

This two-step activation process, often performed in a single pot, provides a controlled and efficient method for forming amide linkages under mild conditions (pH 6.0-7.5), which is crucial when working with sensitive biomolecules.[9][11]

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and application of this compound. Researchers should adapt them based on the specific properties of their substrates.

Protocol 1: Synthesis of this compound

This procedure is adapted from standard methodologies for the N-Boc protection of amino acids.[4][12][13]

Materials:

  • Iminodipropionic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 4M aqueous solution

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, suspend iminodipropionic acid (1.0 eq) in a 1:1 mixture of water and THF. Cool the mixture to 0 °C in an ice bath.

  • Basification: Slowly add an aqueous solution of NaOH (1.5 eq) to the suspension while stirring. Continue stirring until the solid dissolves completely.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.3 eq), either neat or dissolved in a minimal amount of THF, to the reaction mixture.

  • Reaction: Remove the ice bath and allow the solution to warm to room temperature. Stir vigorously for 16-24 hours. The reaction progress can be monitored by TLC (visualizing with ninhydrin for the disappearance of the starting material).

  • Work-up (Quench & Extract):

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Wash the remaining aqueous solution with petroleum ether or diethyl ether (2x) to remove unreacted Boc₂O and other nonpolar impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 1-2 with 4M HCl. The product should precipitate as a white solid or oil.

    • Extract the acidified aqueous layer with ethyl acetate (4x).

  • Isolation: Combine the organic extracts, wash with saturated brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, typically as a white solid. The product can be used as is or recrystallized if necessary.

Protocol 2: Application as a Heterobifunctional Linker

This protocol describes the sequential coupling of two different amine-containing molecules (Molecule-NH₂ and Molecule'-NH₂) using this compound as the linker.

G cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling Start N-Boc- iminodipropionic acid Activate Activate one -COOH (EDC/NHS, pH 6.0) Start->Activate Couple1 Couple to Molecule-NH₂ (pH 7.2-7.5) Activate->Couple1 Intermediate1 Boc-Linker-Molecule Couple1->Intermediate1 Deprotect Boc Deprotection (TFA or HCl/Dioxane) Intermediate1->Deprotect Intermediate2 H₂N-Linker-Molecule Deprotect->Intermediate2 Activate2 Activate second -COOH (EDC/NHS, pH 6.0) Intermediate2->Activate2 Couple2 Couple to Molecule'-NH₂ (pH 7.2-7.5) Activate2->Couple2 Final Molecule'-Linker-Molecule Couple2->Final

Figure 2: Experimental workflow for sequential bioconjugation using this compound.

Part A: First Amide Coupling

  • Activation: Dissolve this compound (1.0 eq) in an appropriate activation buffer (e.g., 0.1 M MES, pH 6.0). Add Sulfo-NHS (1.1 eq) followed by EDC (1.1 eq). Incubate at room temperature for 15-30 minutes. The slight excess of reagents ensures efficient activation of one of the carboxyl groups.

  • Conjugation: In a separate vessel, dissolve your first amine-containing substrate (Molecule-NH₂, 1.0 eq) in a coupling buffer (e.g., PBS, pH 7.2). Add the activated linker solution from Step 1 to the amine solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Purification: Purify the resulting conjugate (Boc-Linker-Molecule) from excess reagents and unreacted starting material using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.

Part B: Boc Deprotection

  • Acid Treatment: Dissolve the purified conjugate from Part A in an appropriate solvent (e.g., DCM for TFA deprotection, or neat for HCl/dioxane).

  • Deprotection Reaction: Add the deprotection reagent (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane). Stir at room temperature for 1-4 hours, monitoring by LC-MS for the disappearance of the Boc group.[8]

  • Isolation: Remove the acid and solvent under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA). The resulting amine salt (H₂N-Linker-Molecule) can be used directly or after neutralization.

Part C: Second Amide Coupling

  • Activation: Re-dissolve the deprotected intermediate from Part B in activation buffer (0.1 M MES, pH 6.0). Activate the remaining carboxylic acid by adding Sulfo-NHS (1.5 eq) and EDC (1.5 eq). Incubate for 15-30 minutes. A larger excess may be needed due to the increased complexity of the molecule.

  • Conjugation: Add the second amine-containing substrate (Molecule'-NH₂) dissolved in coupling buffer (PBS, pH 7.2).

  • Reaction & Purification: Allow the reaction to proceed as in Part A, Step 3. Purify the final bioconjugate (Molecule'-Linker-Molecule) using a suitable chromatographic or filtration technique.

Safety and Handling

This compound is classified as an irritant.[5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) to prevent hydrolysis and degradation.[1]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis and drug development. Its key strengths are the structural simplicity of its propionic acid arms and the reliable, orthogonal reactivity of its Boc-protected amine and its two carboxylic acid groups. This allows for the rational design and controlled synthesis of complex molecular architectures. By understanding the core principles of its reactivity and applying robust activation and deprotection protocols, researchers can effectively leverage this reagent to construct novel linkers, peptides, and bioconjugates with tailored properties.

References

  • Angell, Y. M., Han, Y., & Kent, S. B. (2007). Experimental Procedures. The Royal Society of Chemistry.
  • Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 6(3), 332-337.
  • Beilstein Journals. (n.d.). Experimental Procedures.
  • PubChem. (n.d.). 3-{(Tert-butoxy)carbonylamino}propanoic acid.
  • Chatti, S., et al. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Letters in Organic Chemistry, 3(5), 343-347.
  • Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Org. Synth. 1971, 51, 11.
  • ResearchGate. (2022). Any advice on my protocol for NHS-EDC coupling on antibodies?

Sources

A Technical Guide to N-Boc-Iminodipropionic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-Boc-iminodipropionic acid is a bifunctional amino acid derivative that has become an invaluable tool in modern organic synthesis and medicinal chemistry. Characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the central nitrogen and two propionic acid chains, this molecule offers a unique combination of stability, reactivity, and structural versatility. Its primary utility lies in its role as a sophisticated building block and linker. The Boc group provides robust protection for the amine functionality under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions, enabling precise, multi-step synthetic strategies. The dual carboxylic acid moieties allow for the covalent attachment of two different molecules or the extension of a molecular scaffold in a controlled, divergent manner. This guide provides an in-depth analysis of its core properties, the mechanistic principles behind its use, key applications in drug development, and validated experimental protocols for its implementation in the laboratory.

Core Molecular and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉NO₆[1][2][3][4][5]
Molecular Weight 261.27 g/mol [1][2][3][4][5]
CAS Number 143766-89-6[1][2][3][4]
Appearance White to off-white powder or solid[1][3]
Melting Point 79-86 °C[1]
Purity Typically ≥97.0% (HPLC)[5]
IUPAC Name 3-[tert-butoxycarbonyl(2-carboxyethyl)amino]propanoic acid[3][6]
Storage Conditions 0-8 °C, sealed in a dry environment[1][3][5]
SMILES String CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O[6]

The Role of the Boc Protecting Group: A Mechanistic Overview

The strategic importance of this compound is intrinsically linked to the function of the tert-butyloxycarbonyl (Boc) group. In complex organic syntheses, particularly those involving amino acids, it is essential to prevent the highly nucleophilic amine group from engaging in unwanted side reactions. The Boc group serves as an effective "temporary mask" for the nitrogen.

Causality of Use: The Boc group is chosen for its stability under a wide range of conditions, including those used for peptide coupling, base-catalyzed reactions, and mild nucleophilic substitutions. Its steric bulk and electronic properties render the protected nitrogen non-nucleophilic. Crucially, its removal (deprotection) is achieved under specific and mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This orthogonality allows for selective deprotection without disturbing other acid-labile or base-labile groups in a complex molecule, which is a cornerstone of modern protecting group strategy in drug development.[7]

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH-R' Protected N-Boc Protected Amine R-N(Boc)-R' Amine->Protected Base (e.g., TEA) Solvent (e.g., DCM) Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Protected Acid Strong Acid (e.g., TFA or HCl) Deprotected Deprotected Amine Salt R-NH₂⁺-R' X⁻ Acid->Deprotected Byproducts Byproducts: CO₂ + Isobutylene Protected_copy N-Boc Protected Amine R-N(Boc)-R' Protected_copy->Deprotected Protected_copy->Byproducts

Caption: General mechanism of amine protection and deprotection using the Boc group.

Key Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile reagent in several high-value research areas.

Peptide Synthesis

In peptide synthesis, this compound serves as a non-natural amino acid derivative that can introduce a branching point or a specific spacer into a peptide sequence.[1] The Boc-protected nitrogen ensures it can be handled like other standard Boc-amino acids in solid-phase peptide synthesis (SPPS). After incorporation, one or both of the free carboxylic acids can be coupled to other amino acids or functional moieties, creating complex peptide structures or peptide-drug conjugates.

Bioconjugation and Linker Chemistry

Bioconjugation involves covalently linking molecules, such as a small-molecule drug to a targeting antibody, to create advanced therapeutics like Antibody-Drug Conjugates (ADCs). This compound is an ideal linker precursor.[1][6] One carboxyl group can be activated to react with a functional group on a drug molecule, while the other can be coupled to a biomolecule. This creates a stable, defined linkage, which is critical for the efficacy and safety of the final conjugate.[6]

Drug Discovery and Medicinal Chemistry

As a molecular scaffold, this compound provides a robust starting point for building libraries of new chemical entities.[] The two carboxylic acid "arms" can be derivatized through amide bond formation with a diverse range of amines, allowing medicinal chemists to rapidly explore the chemical space around a central core. This approach is instrumental in optimizing lead compounds to improve properties such as target binding, solubility, and metabolic stability.[6][] Its derivatives are also explored in neuroscience for understanding synaptic functions and in material science for developing novel drug delivery systems like hydrogels.[1][6]

Experimental Protocols and Methodologies

The following protocols are provided as self-validating systems, representing standard, field-proven methodologies for the use of this compound.

Protocol: N-Boc Deprotection

This procedure describes the standard method for removing the Boc protecting group to liberate the secondary amine for subsequent reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound derivative (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane. A typical concentration is 0.1-0.5 M.

  • Acid Addition: To the stirred solution, add the deprotecting agent. Common choices are:

    • Trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio with the solvent (v/v).

    • A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (4-5 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material. Reactions are typically complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, remove the excess acid and solvent in vacuo using a rotary evaporator. The resulting product will be the amine salt (e.g., trifluoroacetate or hydrochloride salt).

  • Isolation: The crude salt can often be used directly in the next step. If necessary, it can be purified by trituration with a non-polar solvent like diethyl ether to precipitate the salt, which is then collected by filtration.

Protocol: Mono-Amide Coupling via EDC/NHS Chemistry

This protocol details the selective activation and coupling of one of the carboxylic acid groups to a primary amine.

Amide_Coupling_Workflow Start 1. Dissolve this compound (1 equiv) in anhydrous DMF/DCM Activation 2. Add NHS (1.1 equiv) and EDC·HCl (1.1 equiv). Stir at 0°C to RT for 1-2 hours. Start->Activation Activation Step AmineAdd 3. Add Primary Amine (R-NH₂) (1.0 equiv) to the activated ester solution. Activation->AmineAdd Formation of NHS-ester Reaction 4. Allow reaction to proceed at RT overnight. Monitor by LC-MS. AmineAdd->Reaction Coupling Step Workup 5. Quench reaction, perform aqueous work-up, and extract with organic solvent. Reaction->Workup Purify 6. Purify crude product using column chromatography. Workup->Purify Final Final Product: Mono-amide conjugate Purify->Final

Caption: Experimental workflow for selective mono-amide bond formation.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Carboxyl Activation: Cool the solution to 0 °C in an ice bath. Add N-Hydroxysuccinimide (NHS, 1.1 equivalents) followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 equivalents). Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours to form the active NHS-ester.

  • Amine Coupling: In a separate flask, dissolve the desired primary amine (1.0 equivalent) in the same anhydrous solvent. Add this amine solution dropwise to the activated this compound solution.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor for the consumption of the amine starting material by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture. Redissolve the residue in a water-immiscible solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by flash column chromatography.

Handling, Storage, and Safety

Adherence to proper safety protocols is essential when working with this compound.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A dust mask is recommended when handling the solid powder.

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8 °C to ensure long-term stability.[3] Keep away from moisture and strong oxidizing agents.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic enabler for the synthesis of complex molecules. Its well-defined structure, anchored by the reliable Boc protecting group and two versatile carboxylic acid handles, provides researchers in peptide synthesis, bioconjugation, and drug discovery with a powerful platform for innovation. Understanding its fundamental properties and mastering its application through validated protocols are key to leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

  • This compound | 143766-89-6. J&K Scientific LLC. [Link]
  • Synthesis of N-BOC amines by various routes.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

Sources

N-Boc-iminodipropionic acid structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Boc-Iminodipropionic Acid: Structure, Synthesis, and Applications

Introduction

This compound is a symmetrical, non-chiral difunctional molecule that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] Structurally, it consists of a central secondary amine functionalized with two propionic acid chains, where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group.[1] This Boc protecting group is a cornerstone of modern peptide synthesis and related disciplines, prized for its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions.

The presence of two carboxylic acid moieties provides synthetic handles for the construction of more complex molecular architectures, making it an ideal linker or scaffold.[2] This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a representative synthesis protocol, and its key applications for researchers and professionals in drug development.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and its formal name is fundamental for unambiguous scientific communication. This section details the IUPAC name, common synonyms, and the structural features of this compound.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid .[3]

This name is derived by identifying the longest carbon chain containing the principal functional group (a carboxylic acid), which is a propanoic acid backbone. The substituent at the 3-position is the complex amino group, which itself is substituted with another "2-carboxyethyl" group and the tert-butyloxycarbonyl group, systematically named "(2-methylpropan-2-yl)oxycarbonyl".

Several synonyms are commonly used in commercial and research contexts:

  • 3,3'-[(tert-Butoxycarbonyl)azanediyl]dipropanoic acid[3]

  • N-(tert-butoxycarbonyl)iminodipropionic acid[4]

  • N-Boc-3,3'-azanediyldipropionic acid[5]

Chemical Structure

The structure of this compound is characterized by a central nitrogen atom bonded to a Boc protecting group and two separate propionic acid chains.

  • Boc Protecting Group: The tert-butyloxycarbonyl group is a carbamate that sterically and electronically shields the nitrogen atom, preventing it from participating in unwanted side reactions such as acylation or alkylation. Its key advantage is its acid lability; it can be cleanly removed with mild acids like trifluoroacetic acid (TFA) to liberate the free amine.

  • Iminodipropionic Acid Backbone: The N(CH₂CH₂COOH)₂ core provides two carboxylic acid functional groups. These groups can be selectively activated and coupled to amines, alcohols, or other nucleophiles, allowing the molecule to function as a symmetrical linker to conjugate two different molecular entities or to build polymeric structures.

The diagram below illustrates the fundamental connectivity of the molecule.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental setups. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 143766-89-6[1][2][4][5][6]
Molecular Formula C₁₁H₁₉NO₆[1][6]
Molecular Weight 261.27 g/mol [1][3][6]
Appearance White powder or lumps[1]
Melting Point 79-86 °C[1]
Purity ≥97.0% (HPLC)[5]
SMILES CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O[2][5]
InChI Key NIFJJASPEGEHDS-UHFFFAOYSA-N[2][3]
Storage Store at 0-8 °C, sealed in a dry environment[1][4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the secondary amine of iminodipropionic acid using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding protocol for introducing the Boc group.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the nitrogen atom of iminodipropionic acid on one of the carbonyl carbons of Boc anhydride. A base, such as sodium hydroxide, is essential for two reasons:

  • It deprotonates the carboxylic acid groups, rendering the starting material soluble in aqueous media.

  • It neutralizes the proton on the amine, increasing its nucleophilicity and driving the reaction forward.

The workup requires acidification, which protonates the carboxylate groups of the product, decreasing its water solubility and allowing for its extraction into an organic solvent.

Detailed Experimental Protocol

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • Iminodipropionic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated or 6M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • 1,4-Dioxane (optional, to aid solubility)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve iminodipropionic acid in a 1M aqueous solution of sodium hydroxide. Use approximately 2.5-3.0 molar equivalents of NaOH to ensure both carboxylic acids and the amine are deprotonated. Stir until a clear solution is obtained. The reaction can be cooled in an ice bath (0-5 °C).

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1-1.2 equivalents) in a minimal amount of a water-miscible solvent like 1,4-dioxane or add it directly if in liquid form. Add the Boc₂O solution dropwise to the stirred, cooled solution of iminodipropionic acid over 30-60 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting a small, acidified aliquot of the reaction mixture against the starting material.

  • Workup - Quenching and Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully acidify the aqueous solution to a pH of 1-2 using concentrated or 6M HCl. Perform this step slowly in an ice bath, as the decomposition of any excess Boc₂O can cause gas evolution. A white precipitate of the product may form.

  • Extraction: Extract the acidified mixture with ethyl acetate (3 x volume of the aqueous layer). The product will move into the organic phase.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a white solid or oil that solidifies.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary to achieve high purity (≥97%).

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

G reactants Reactants: - Iminodipropionic Acid - Boc₂O - NaOH (aq) reaction Boc Protection Reaction (0°C to RT, 12-24h) reactants->reaction Step 1: Mix workup Aqueous Workup: 1. Acidification (HCl, pH 1-2) 2. Quench excess Boc₂O reaction->workup Step 2: Complete extraction Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction Step 3: Phase Sep. purification Purification: 1. Wash (H₂O, Brine) 2. Dry (Na₂SO₄) 3. Concentrate extraction->purification Step 4: Isolate product Final Product: This compound (White Solid, Purity ≥97%) purification->product Step 5: Finalize

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique trifunctional nature of this compound—a protected amine and two carboxylic acids—makes it a highly versatile tool in several areas of chemical and pharmaceutical science.

  • Peptide Synthesis and Peptidomimetics: The compound serves as a protected building block for creating non-natural peptide structures or for introducing branching in a peptide sequence.[1] After incorporation into a peptide chain via one of its carboxyl groups, the Boc group can be removed to expose the nitrogen, which can then be further elongated or functionalized.

  • Drug Development and Medicinal Chemistry: It is frequently used as a stable, non-chiral linker to connect two different pharmacophores or a targeting moiety to a drug payload.[2] Its defined length and chemical stability are advantageous for designing molecules with precise spatial arrangements needed to interact with biological targets.[1][2] This is crucial in the development of PROTACs (PROteolysis TArgeting Chimeras) and other targeted therapeutics.

  • Bioconjugation: The dicarboxylic acid structure is ideal for bioconjugation, where biomolecules like proteins, antibodies, or oligonucleotides are attached to drugs or imaging agents.[2] The two carboxyl groups offer dual points of attachment, enabling the creation of well-defined bioconjugates for therapeutic or diagnostic purposes.[2]

  • Materials Science: Researchers have explored the use of this compound and its derivatives in the synthesis of novel polymers and hydrogels.[2] The functional handles allow for cross-linking, leading to materials with tailored properties for applications in drug delivery systems or tissue engineering.[2]

  • Neuroscience Research: Derivatives of this compound are used in neuroscience to synthesize probes and ligands for studying neurotransmitter systems and synaptic functions.[1][2]

Safety and Handling

According to its classification, this compound is considered a hazardous substance requiring careful handling.

  • Hazard Classifications: Eye Irritant (Category 2), Skin Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

  • GHS Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

Conclusion

This compound is a synthetically versatile and commercially available building block of significant value to the scientific community. Its well-defined structure, featuring a stable Boc-protected amine and two carboxylic acid handles, provides a reliable platform for constructing complex molecules. From its role as a linker in advanced drug development to its use in peptide synthesis and materials science, this compound facilitates innovation across multiple disciplines. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.

References

  • Chem-Impex. This compound. [Link]
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Foreword: The Analytical Imperative for a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-iminodipropionic acid

This compound (CAS 143766-89-6) is a cornerstone in modern synthetic chemistry, prized for its role as a bifunctional building block.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on a nitrogen atom flanked by two propionic acid chains, makes it an invaluable intermediate in peptide synthesis, drug development, and bioconjugation.[2] The Boc group provides thermal and chemical stability while allowing for controlled deprotection under acidic conditions, a critical feature for multi-step syntheses.[3] Given its pivotal role, rigorous analytical verification of its structure and purity is not merely a procedural step but a prerequisite for reproducible and successful downstream applications.

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Chapter 1: Unveiling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the definitive method for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide unambiguous confirmation of the compound's connectivity and the successful installation of the critical Boc protecting group.

Expertise in Action: Predicting the ¹H NMR Spectrum

The asymmetry and functional groups within this compound lead to a predictable yet informative ¹H NMR spectrum. The chemical shift of each proton is directly influenced by the electronegativity of neighboring atoms and functional groups.

Based on established principles and data from analogous structures, the following proton signals are anticipated:

  • Boc Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are magnetically shielded and do not couple with other protons. This results in a prominent, sharp singlet peak, typically appearing around δ 1.4 ppm.[4][5] This signal is a hallmark of a Boc-protected compound.

  • Propionic Acid Methylene Protons (-CH₂-CH₂-): The two propionic acid chains create two distinct sets of methylene protons. These protons will appear as two triplets due to coupling with their adjacent methylene neighbors (J-coupling). The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are deshielded by the nitrogen and are expected further downfield than the protons adjacent to the carboxyl groups (CH₂-COOH).

  • Carboxylic Acid Protons (-COOH): The two acidic protons are highly variable. Their signal is often broad and its chemical shift is heavily dependent on the solvent, concentration, and temperature. In many cases, especially in protic solvents, they may exchange with solvent molecules and become too broad to observe or integrate reliably.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~1.45Singlet9H-C(CH ₃)₃Shielded, equivalent methyl protons of the Boc group.
~2.60Triplet4H-CH₂-C H₂-COOHMethylene protons alpha to the carboxyl group.
~3.50Triplet4H-N-C H₂-CH₂-Methylene protons alpha to the nitrogen, deshielded by the electronegative atom.
10.0 - 12.0Broad Singlet2H-COOH Acidic protons, position is highly variable and signal may be broad.
Expertise in Action: Predicting the ¹³C NMR Spectrum

¹³C NMR spectroscopy complements the proton data by providing a map of the molecule's carbon backbone. Each unique carbon atom in the structure will produce a distinct signal.

  • Boc Group Carbons: The Boc group contributes two signals: one from the three equivalent methyl carbons and one from the quaternary carbon. The quaternary carbon signal is a key indicator, typically found around 80 ppm.[4]

  • Propionic Acid Carbons: The four methylene carbons will resolve into two distinct signals, corresponding to the N-CH₂ and CH₂-COOH environments.

  • Carbonyl Carbons: The spectrum will feature two downfield signals corresponding to the two types of carbonyl carbons. The urethane carbonyl of the Boc group appears at a slightly different shift than the carboxylic acid carbonyls, providing clear evidence of both functionalities.[4][6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ ppm)AssignmentRationale
~28.5-C(C H₃)₃Shielded, equivalent methyl carbons of the Boc group.
~33.0-CH₂-C H₂-COOHMethylene carbons alpha to the carboxyl group.
~45.0-N-C H₂-CH₂-Methylene carbons alpha to the nitrogen atom.
~80.0-O-C (CH₃)₃Quaternary carbon of the Boc group, deshielded by oxygen.
~155.5N-C (=O)-OUrethane carbonyl carbon of the Boc group.
~175.0-C (=O)OHCarboxylic acid carbonyl carbons.
Protocol: NMR Data Acquisition

A self-validating NMR experiment requires meticulous sample preparation and a logical acquisition workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh ~10-20 mg of This compound. p2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). p1->p2 p3 Add internal standard if quantification is needed (e.g., TMS). p2->p3 p4 Transfer solution to a clean, dry NMR tube. p3->p4 a1 Insert sample into the spectrometer magnet. p4->a1 a2 Lock, tune, and shim the instrument. a1->a2 a3 Acquire ¹H spectrum (e.g., 16 scans). a2->a3 a4 Acquire ¹³C spectrum (e.g., 1024 scans). a3->a4 d1 Apply Fourier Transform. a4->d1 d2 Phase and baseline correct the spectra. d1->d2 d3 Calibrate chemical shifts to solvent or TMS peak. d2->d3 d4 Integrate ¹H peaks and pick peaks for both spectra. d3->d4

Caption: Workflow for NMR sample preparation and data acquisition.

Chapter 2: Fingerprinting Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, the IR spectrum provides direct evidence of the carboxylic acid and the N-Boc (urethane) moieties.

Expertise in Action: Interpreting the IR Spectrum

The diagnostic power of an IR spectrum lies in identifying characteristic absorption bands corresponding to specific bond vibrations.

  • O-H Stretch: The carboxylic acid groups produce a very broad and strong absorption band in the 2500-3300 cm⁻¹ region. This breadth is due to intermolecular hydrogen bonding.

  • C-H Stretches: Aliphatic C-H stretching vibrations from the Boc group and the propionic acid backbone appear as sharp peaks between 2850 and 3000 cm⁻¹.

  • C=O Stretches: This is the most critical region. Two distinct carbonyl absorptions are expected:

    • Carboxylic Acid C=O: A strong, sharp peak typically around 1700-1730 cm⁻¹.

    • Urethane C=O (Boc group): A strong, sharp peak typically found at a slightly lower wavenumber, around 1680-1700 cm⁻¹.[7] The presence of both peaks confirms the molecule's core structure. For comparison, the parent compound without the Boc group, 3,3'-Iminodipropionic acid, would only show the carboxylic acid carbonyl peak.[8]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (broad)O-H stretchCarboxylic Acid
2850 - 3000 (sharp)C-H stretchAlkane (CH₂, CH₃)
~1715 (strong, sharp)C=O stretchCarboxylic Acid
~1690 (strong, sharp)C=O stretchUrethane (Boc Group)
~1160 (strong)C-O stretchUrethane (Boc Group)
Protocol: Acquiring an IR Spectrum (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

IR_Workflow s1 Ensure ATR crystal is clean. s2 Record a background spectrum of the empty crystal. s1->s2 s3 Place a small amount of solid This compound on the crystal. s2->s3 s4 Apply pressure using the ATR anvil. s3->s4 s5 Acquire the sample spectrum (e.g., 32 scans). s4->s5 s6 Clean the crystal thoroughly with an appropriate solvent. s5->s6

Caption: Workflow for acquiring an ATR-IR spectrum.

Chapter 3: Confirming Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of this compound and provides structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.

Expertise in Action: Predicting the Mass Spectrum (ESI-Positive Mode)

In ESI-MS, we analyze ions in the gas phase. The analysis provides two key pieces of information: the mass of the intact molecule (as an ion) and the masses of its fragments.

  • Molecular Ion: The exact molecular weight of this compound (C₁₁H₁₉NO₆) is 261.1212 Da.[9] In positive-ion ESI, the most common species observed are the protonated molecule [M+H]⁺ at m/z 262.1285 and the sodiated adduct [M+Na]⁺ at m/z 284.1104. Observing these ions confirms the molecular formula.

  • Characteristic Fragmentation: The true power of MS for structure validation comes from fragmentation. The Boc group has highly predictable fragmentation patterns:

    • Loss of Isobutylene: A neutral loss of 56 Da (-C₄H₈) from the [M+H]⁺ ion, resulting in a fragment at m/z 206. This is a classic fragmentation pathway for Boc-protected compounds.

    • Loss of the Boc group: A neutral loss of 100 Da (-C₅H₈O₂) from the [M+H]⁺ ion, leading to the deprotected iminodipropionic acid cation at m/z 162.

MS_Fragmentation cluster_fragments Key Fragments M_H [M+H]⁺ m/z = 262.13 F1 [M+H - C₄H₈]⁺ m/z = 206.07 M_H->F1 - 56 Da F2 [M+H - Boc]⁺ m/z = 162.07 M_H->F2 - 100 Da M_Na [M+Na]⁺ m/z = 284.11

Caption: Predicted ESI-MS fragmentation of this compound.

Table 4: Predicted Key Ions in ESI-MS of this compound

m/z (Positive Mode)Ion SpeciesRationale
262.13[M+H]⁺Protonated molecular ion.
284.11[M+Na]⁺Sodiated adduct, common in ESI.
206.07[M+H - 56]⁺Loss of neutral isobutylene from the Boc group.
162.07[M+H - 100]⁺Loss of the entire Boc group.
Protocol: ESI-MS Data Acquisition

MS_Workflow p1 Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., Methanol). p2 Further dilute the stock solution to ~1-10 µg/mL using mobile phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid). p1->p2 p3 Infuse the sample directly into the ESI source or inject via an LC system. p2->p3 p4 Acquire data in positive ion mode, scanning a relevant m/z range (e.g., 100-500 Da). p3->p4 p5 If desired, perform MS/MS (fragmentation) analysis on the parent ion (m/z 262.13). p4->p5

Caption: Workflow for ESI-MS sample preparation and analysis.

Conclusion: A Triad of Analytical Certainty

The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy confirms the precise atomic connectivity and carbon-hydrogen framework. IR spectroscopy provides a rapid and unambiguous fingerprint of the essential carboxylic acid and urethane functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that confirm the presence and integrity of the vital Boc protecting group. Together, these techniques form a robust analytical triad, empowering researchers to proceed with confidence in the quality of this versatile synthetic building block.

References

  • Supplementary Material - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
  • 3-{(Tert-butoxy)carbonylamino}propanoic acid - PubChem.
  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. The Royal Society of Chemistry. [Link]
  • 2-N-Boc-aminopropionic acid | C8H15NO4 | CID 268471 - PubChem.
  • This compound | 143766-89-6. J&K Scientific LLC. [Link]
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).
  • Synthesis and characterization of novel Boc protected dipeptide. Scholars Research Library - Der Pharma Chemica. [Link]
  • 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)....
  • (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID - PubChem.
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).
  • 3,3'-Iminodipropionic acid - NIST WebBook. National Institute of Standards and Technology. [Link]
  • Synthesis of N-BOC amines by various routes.
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

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The Sentinel Molecule: An In-depth Technical Guide to N-Boc-Iminodipropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Carboxyls and a Sentinel Group

In the intricate world of organic synthesis, particularly in the realm of peptide chemistry and drug discovery, the ability to selectively mask and unmask reactive functional groups is paramount. N-Boc-iminodipropionic acid emerges as a molecule of significant interest, embodying a simple yet elegant design: a central secondary amine flanked by two propionic acid chains, with the amine functionality temporarily "guarded" by a tert-butyloxycarbonyl (Boc) protecting group. This strategic molecular architecture renders it a valuable building block, enabling chemists to introduce a dicarboxylic acid moiety into larger molecules with precision and control.

This technical guide delves into the discovery, synthesis, and multifaceted applications of this compound. We will explore the historical context of its parent molecule and the revolutionary impact of the Boc protecting group, culminating in a detailed examination of the synthesis and practical utility of the title compound for researchers, scientists, and drug development professionals.

The Genesis of a Workhorse: Historical Context and Discovery

The story of this compound is intrinsically linked to two key developments in organic chemistry: the synthesis of its parent scaffold, 3,3'-iminodipropionic acid, and the advent of the tert-butyloxycarbonyl (Boc) protecting group.

3,3'-Iminodipropionic acid, a dicarboxylic acid with a central secondary amine, has been known for some time, with various synthetic routes developed for its preparation. These methods often involve the reaction of β-alanine with acrylic acid or the hydrolysis of 3,3'-iminodipropionitrile.

The true innovation that paved the way for the utility of this compound was the introduction of the Boc protecting group. This acid-labile protecting group for amines was a groundbreaking development in peptide synthesis. Its stability under a wide range of conditions, coupled with its clean and straightforward removal under mild acidic conditions, provided a robust tool for the stepwise assembly of amino acids into peptides.

While a singular "discovery" paper for this compound is not readily apparent in the early literature, its emergence is a logical consequence of these two established chemical principles. A notable publication in 2009 by Chinese researchers in Acta Crystallographica Section E: Structure Reports Online detailed a clear synthetic protocol and provided the crystal structure of the compound, solidifying its characterization and accessibility to the scientific community. This work highlighted its significance as an intermediate in the synthesis of novel cephalosporin derivatives, underscoring its potential in medicinal chemistry.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process that begins with the hydrolysis of a diester precursor followed by the introduction of the Boc protecting group. The following protocol is adapted from the method described in the literature.[1]

Experimental Protocol

Step 1: Hydrolysis of Dimethyl 3,3'-azanediyldipropanoate

  • To a solution of dimethyl 3,3'-azanediyldipropanoate (1 equivalent) in a suitable solvent, add a solution of sodium hydroxide (2 equivalents) in water.

  • Stir the reaction mixture at room temperature for approximately 2 hours to ensure complete hydrolysis of the ester groups to their corresponding carboxylates.

Step 2: N-tert-Butoxycarbonylation

  • To the aqueous solution from Step 1, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in tert-butyl alcohol dropwise at a reduced temperature (e.g., 283 K).

  • Allow the reaction mixture to stir for 30 minutes at room temperature.

  • Wash the reaction mixture with a non-polar organic solvent, such as n-pentane, to remove any unreacted (Boc)₂O and other organic impurities.

  • Adjust the pH of the aqueous layer to approximately 1.0 using hydrochloric acid.

  • Extract the product into an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield this compound as a white solid.

Causality Behind Experimental Choices
  • Hydrolysis First: The initial hydrolysis of the diester is crucial to unmask the carboxylic acid functionalities, which are often the desired reactive handles for subsequent coupling reactions.

  • Aqueous Conditions for Boc Protection: The use of an aqueous/organic biphasic system for the N-Boc protection is a common and effective method. The secondary amine is deprotonated and soluble in the aqueous basic solution, allowing it to react with the (Boc)₂O present in the organic phase at the interface.

  • Acidic Workup: Acidification of the reaction mixture is essential to protonate the carboxylate groups, rendering the final product, this compound, neutral and extractable into an organic solvent.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: N-Boc Protection cluster_workup Workup Diester Dimethyl 3,3'-azanediyldipropanoate Hydrolysis NaOH, H₂O Room Temperature Diester->Hydrolysis Dicarboxylate Disodium 3,3'-iminodipropionate Hydrolysis->Dicarboxylate Boc_Protection (Boc)₂O, t-BuOH 283 K -> Room Temp Dicarboxylate->Boc_Protection N-Boc_Dicarboxylate N-Boc Protected Dicarboxylate Boc_Protection->N-Boc_Dicarboxylate Acidification HCl (to pH 1) N-Boc_Dicarboxylate->Acidification Final_Product This compound Acidification->Final_Product

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 143766-89-6[2][3]
Molecular Formula C₁₁H₁₉NO₆[2][3]
Molecular Weight 261.27 g/mol [2][3]
Appearance White powder or lumps[2][4]
Melting Point 79-86 °C[4]
Purity (HPLC) ≥97.0%[2]

Applications in Research and Development

The unique structure of this compound, featuring a protected amine and two carboxylic acid groups, makes it a versatile tool in several areas of chemical and pharmaceutical research.

  • Peptide Synthesis and Modification: The compound can be used to introduce a dicarboxylic acid linker into a peptide sequence.[4][5] This can be valuable for creating cyclic peptides, branched peptides, or for conjugating peptides to other molecules. The Boc group ensures that the secondary amine does not interfere with peptide coupling reactions, and it can be selectively removed later in the synthetic sequence if desired.

  • Drug Development and Medicinal Chemistry: this compound serves as a scaffold for the synthesis of novel pharmaceutical compounds.[4][5] The two carboxylic acid groups can be derivatized to interact with biological targets, while the protected amine provides a point for further modification. Its use as an intermediate in the synthesis of new cephalosporin analogues is a prime example of its application in this field.[1]

  • Bioconjugation: The dicarboxylic acid functionality allows for the attachment of this molecule to biomolecules, such as proteins or antibodies, through amide bond formation.[4][5] This can be used to link imaging agents, drugs, or other reporter molecules to biological targets for diagnostic or therapeutic purposes.

  • Material Science: The presence of multiple functional groups makes this compound a potential monomer for the synthesis of novel polymers and hydrogels.[5] These materials could have applications in drug delivery systems or as biocompatible scaffolds for tissue engineering.

Logical Relationship of Applications

Applications cluster_core Core Functionalities NBoc This compound ProtectedAmine Protected Secondary Amine (Boc Group) NBoc->ProtectedAmine DicarboxylicAcid Two Carboxylic Acid Groups NBoc->DicarboxylicAcid PeptideSynth Peptide Synthesis (Linkers, Cyclization) ProtectedAmine->PeptideSynth DicarboxylicAcid->PeptideSynth DrugDev Drug Development (Scaffolds, Intermediates) DicarboxylicAcid->DrugDev Bioconjugation Bioconjugation (Attachment to Biomolecules) DicarboxylicAcid->Bioconjugation MaterialSci Material Science (Polymers, Hydrogels) DicarboxylicAcid->MaterialSci

Caption: Applications stemming from the core structure.

Conclusion: A Versatile Building Block for Future Innovations

This compound, born from the convergence of classical organic synthesis and modern protecting group strategies, stands as a testament to the power of rational molecular design. Its straightforward synthesis, coupled with the orthogonal nature of its functional groups, has established it as a valuable and versatile building block in the synthetic chemist's toolbox. From the intricate assembly of peptides to the development of novel therapeutics and advanced materials, this compound continues to be a key player in the ongoing quest for scientific innovation. As researchers continue to push the boundaries of molecular complexity, the utility of this sentinel molecule is poised to expand into new and exciting frontiers.

References

  • PubChem. 3-{(Tert-butoxy)carbonylamino}propanoic acid. [Link]
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1-28.
  • Li, Y., Wang, Y., & You, X. (2009). 3,3'-[(tert-Butoxycarbonyl)azanediyl]dipropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1679. [Link]

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An In-Depth Technical Guide to N-Boc-iminodipropionic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of N-Boc-iminodipropionic acid, a critical reagent in modern drug discovery and peptide synthesis. We will explore its core chemical properties, commercial availability and pricing, and detailed protocols for its application, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS RN: 143766-89-6) is a derivative of iminodipropionic acid featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[1] This structural feature is paramount to its utility. The Boc group provides thermal and chemical stability, yet it can be removed under specific acidic conditions, allowing for controlled, sequential reactions.[1][2] This bifunctional molecule, with its two carboxylic acid groups and a protected secondary amine, serves as a versatile linker and building block in complex organic synthesis.[1]

Its primary role is in bioconjugation and peptide synthesis, where it can be used to link different molecular entities, such as a peptide to a drug molecule or a labeling agent.[1][3] The dicarboxylic acid structure provides two points of attachment, enabling the creation of unique molecular architectures essential for developing novel therapeutics and diagnostic agents.[1][4]

Caption: General workflow for bioconjugation using the linker.

Experimental Protocol: Boc Protection of an Amine

The introduction of the Boc group is a fundamental reaction in organic synthesis. While this compound is purchased with the Boc group already in place, understanding the principles of its synthesis provides valuable context for its stability and deprotection. A general protocol for Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate ((Boc)₂O) is described below. [5][6] Objective: To protect a primary/secondary amine with a Boc group.

Materials:

  • Amine-containing substrate (e.g., 3-aminopiperidine as a model) [7]* Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Ethanol, Dichloromethane, or a mixture with water) [6][7]* Base (e.g., Sodium hydroxide, Triethylamine, or Sodium bicarbonate) [6][7]* Reaction vessel (round-bottom flask)

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine substrate (1 equivalent) in the chosen solvent system in the reaction flask. For water-soluble amines, a mixture of an organic solvent and water is often effective. [5]2. Cooling: Cool the solution to 0-15 °C using an ice bath. This is crucial to control the exothermicity of the reaction with (Boc)₂O. [6][7]3. Addition of Reagents:

    • Slowly add the base (1.1 to 1.5 equivalents). The base neutralizes the acidic byproduct and can catalyze the reaction. [6] * Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) dissolved in a small amount of the reaction solvent. [7]4. Reaction: Allow the reaction to stir at a controlled temperature (typically returning to room temperature) for several hours (e.g., 1-12 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench any remaining (Boc)₂O with water.

    • If an organic solvent was used, perform an aqueous workup. Extract the mixture with a suitable organic solvent like ethyl acetate. [5] * Wash the combined organic layers sequentially with a mild acid (e.g., dilute HCl or KHSO₄ solution) to remove unreacted amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine. [5]6. Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [5]The resulting crude product can be purified by crystallization or column chromatography to yield the pure N-Boc protected compound. [8] Causality and Trustworthiness: This protocol is self-validating. The use of a slight excess of base and (Boc)₂O ensures the complete consumption of the starting amine. The multi-step aqueous workup is designed to systematically remove byproducts and unreacted reagents, ensuring a high-purity crude product before final purification. Monitoring by TLC or LC-MS provides real-time validation of the reaction's progression and completion.

Conclusion

This compound stands out as a highly valuable and versatile reagent for researchers in drug discovery, medicinal chemistry, and material science. Its bifunctional nature, enabled by the stable yet removable Boc protecting group, provides a reliable platform for constructing complex molecular architectures. By understanding its fundamental properties, sourcing it from reputable suppliers, and applying robust experimental protocols, scientists can effectively leverage this compound to advance their research and development objectives.

References

  • PubChem. 3-{(Tert-butoxy)carbonylamino}propanoic acid. [Link]
  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
  • MDPI.
  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
  • MDPI.

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A Comprehensive Technical Guide to N-Boc-iminodipropionic Acid in Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-iminodipropionic acid has emerged as a cornerstone reagent in modern chemical and biomedical research, prized for its trifunctional nature that offers exceptional synthetic versatility. This guide provides an in-depth technical exploration of its core applications, from its foundational role in peptide synthesis to its critical function as a linker in bioconjugation and a building block in materials science. We will delve into the causality behind its experimental utility, present detailed protocols, and offer insights grounded in established scientific principles to empower researchers in leveraging this multifaceted molecule.

Core Principles: The Structural and Functional Versatility of this compound

The efficacy of this compound stems from its unique molecular architecture. It features a central secondary amine protected by a tert-butyloxycarbonyl (Boc) group, and two carboxylic acid functionalities at the termini of its propionic acid arms. This trifunctional design is the key to its broad applicability.[1]

  • The Boc Protecting Group: The Boc group is a robust yet readily cleavable protecting group for the amine.[2][3] It is stable under a wide range of reaction conditions but can be efficiently removed with moderate acids like trifluoroacetic acid (TFA).[4][5] This allows for selective reactions at the carboxylic acid sites while the amine remains masked.

  • Dual Carboxylic Acid Functionality: The two carboxylic acid groups provide multiple points for conjugation, allowing for the creation of branched or dimeric structures. This is particularly advantageous in applications requiring the assembly of complex molecular architectures.

G cluster_molecule This compound BocN Boc-Protected Secondary Amine COOH1 Carboxylic Acid 1 BocN->COOH1 Propionic Arm COOH2 Carboxylic Acid 2 BocN->COOH2 Propionic Arm

Figure 1: Structural representation of this compound highlighting its key functional components.

Applications in Peptide Synthesis and Peptidomimetics

A primary application of this compound is in peptide synthesis, where it serves as a scaffold for creating non-linear, branched peptides.[1][6] This capability is crucial for developing molecules that can mimic complex biological structures or present multiple copies of a peptide sequence.

Solid-Phase Synthesis of Branched Peptides

The di-acid nature of this compound allows for the simultaneous or sequential elongation of two peptide chains from a central core. This is invaluable for creating multivalent ligands that can engage multiple cellular receptors, often leading to enhanced biological activity.

G Resin Solid Support Resin Coupling1 Couple First Amino Acid Resin->Coupling1 Coupling2 Couple this compound Coupling1->Coupling2 Deprotection Boc Deprotection (TFA) Coupling2->Deprotection ChainA Synthesize Peptide Chain A Deprotection->ChainA ChainB Synthesize Peptide Chain B Deprotection->ChainB Cleavage Cleavage from Resin (HF or TFMSA) ChainA->Cleavage ChainB->Cleavage Purification HPLC Purification Cleavage->Purification

Figure 2: Workflow for the solid-phase synthesis of a branched peptide utilizing this compound as the branching core.

Detailed Protocol: Solid-Phase Synthesis of a Branched Peptide
  • Resin Preparation: Begin with a suitable solid support, such as Merrifield or PAM resin for Boc-based synthesis.[5]

  • Initial Amino Acid Coupling: Couple the C-terminal amino acid of the desired peptide to the resin using standard solid-phase peptide synthesis (SPPS) protocols.

  • Scaffold Attachment: Activate the carboxylic acid of this compound using a coupling agent (e.g., DCC/HOBt or HBTU) and couple it to the N-terminus of the resin-bound amino acid.

  • Boc Deprotection: Treat the resin with a solution of TFA in dichloromethane (DCM) to remove the Boc protecting group, exposing the secondary amine.[5]

  • Peptide Chain Elongation: Sequentially couple the desired amino acids to both of the free carboxylic acid groups of the iminodipropionic acid scaffold.

  • Final Cleavage: Once the synthesis is complete, cleave the branched peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][5]

  • Purification: Purify the crude peptide product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Role as a Linker in Bioconjugation

The bifunctional nature of this compound makes it a valuable component in the design of chemical linkers for bioconjugation.[1][6] Linkers are crucial for connecting biomolecules, such as antibodies, to other molecules like drugs or imaging agents.

Application in Antibody-Drug Conjugates (ADCs)

In the rapidly advancing field of ADCs, the linker plays a critical role in the stability and efficacy of the therapeutic.[7][8] this compound can be incorporated into linker designs to provide a stable scaffold for attaching both the antibody and the cytotoxic payload.[9]

G Antibody Monoclonal Antibody Targets specific cell surface antigen Linker Linker Incorporates this compound for branching or spacing Antibody->Linker Conjugation Payload Cytotoxic Drug Induces cell death Linker->Payload Attachment

Figure 3: Conceptual diagram of an Antibody-Drug Conjugate (ADC) where this compound can be a key component of the linker.

The dual carboxylic acids allow for the attachment of different molecular entities, and the protected amine offers a point for further modification or for modulating the physicochemical properties of the ADC.

Utility in Materials Science and Polymer Chemistry

This compound also finds applications in the development of novel polymers and materials.[6][10] Its di-acid functionality allows it to be used as a monomer in polymerization reactions.

Synthesis of Functional Polyamides and Polyesters

This compound can be polymerized with diamines or diols to create polyamides and polyesters, respectively. The Boc-protected amine within the polymer backbone provides a latent functional group that can be deprotected and modified after polymerization. This post-polymerization modification allows for the introduction of various functionalities to tailor the material's properties.

Table 1: Potential Post-Polymerization Modifications and Their Effects

Desired PropertyModifying MoietyResulting Characteristic
Increased HydrophilicityPolyethylene glycol (PEG) chainsImproved solubility in aqueous media
BiocompatibilityZwitterionic groupsReduced non-specific protein adsorption
Bio-targetingSpecific ligands or antibodiesEnhanced affinity for specific cells or tissues
Drug Loading CapacityCovalent attachment of therapeutic agentsCreation of a drug delivery system

This approach is particularly useful for creating "smart" materials for applications in drug delivery, tissue engineering, and diagnostics.[6]

Conclusion

This compound is a testament to the power of thoughtful molecular design. Its trifunctional nature, combining a protected amine with dual carboxylic acids, provides a versatile and powerful tool for researchers across diverse scientific fields. From the elegant construction of branched peptides to the rational design of linkers for antibody-drug conjugates and the synthesis of functional polymers, this compound continues to be an indispensable building block for scientific innovation.

References

  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.
  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • YouTube. Peptide Synthesis with the Boc Protecting Group.
  • AAPPTec. Planning a Peptide Synthesis.
  • National Institutes of Health. The medicinal chemistry evolution of antibody–drug conjugates.
  • PubMed. A novel heterobifunctional linker for facile access to bioconjugates.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. | Request PDF.
  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table.
  • MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates.
  • PLOS One. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells.
  • National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • MDPI. Antibody–Drug Conjugates: The Last Decade.
  • NJ Bio, Inc. Recent Advances in ADCs.

Sources

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of peptide synthesis and drug development, the strategic manipulation of functional groups is paramount. The temporary masking of reactive sites, a process known as protection, is a cornerstone of modern organic synthesis. Among the arsenal of protective groups available to the discerning chemist, the tert-butoxycarbonyl (Boc) group has established itself as a workhorse for the protection of the amino functionality in amino acids. Its robustness, predictable reactivity, and ease of handling have revolutionized solid-phase peptide synthesis (SPPS) and continue to be instrumental in the creation of complex synthetic peptides and novel therapeutics.[1]

This technical guide provides an in-depth exploration of the fundamental principles governing the use of the Boc protecting group. We will delve into the mechanistic underpinnings of its introduction and cleavage, provide field-proven experimental protocols, and discuss the critical considerations necessary to ensure the integrity of your synthetic endeavors.

The Chemistry of the Boc Group: A Tale of Stability and Controlled Lability

The efficacy of the Boc group stems from its unique electronic and steric properties. As a carbamate, it effectively deactivates the nucleophilicity of the amino group, rendering it inert to a wide array of reagents and reaction conditions.[2] This stability is not absolute, however, and it is the precisely controlled lability of the Boc group under specific acidic conditions that makes it such a powerful tool.

Key Chemical Properties of the Boc Group
PropertyDescriptionRationale
Acid Lability Readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid, HCl).[2]The cleavage proceeds via a stable tertiary carbocation intermediate (the tert-butyl cation).[3][4]
Base and Nucleophile Stability Exceptionally stable in the presence of bases and most nucleophiles.[5][6]The electron-donating nature of the tert-butoxy group and the steric hindrance around the carbonyl carbon prevent nucleophilic attack.
Stability to Catalytic Hydrogenation Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable to catalytic hydrogenation conditions (e.g., H₂/Pd).[2][7]This orthogonality allows for the selective deprotection of other functional groups in the presence of a Boc-protected amine.[7]
Orthogonal Protection Strategies

The selective removal of one protecting group in the presence of others is a concept known as orthogonality, which is fundamental to complex multi-step syntheses.[8][9] The Boc group's stability profile makes it an ideal component of orthogonal protection schemes. For instance, in peptide synthesis, the acid-labile Boc group can be used for temporary α-amino group protection, while base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups can be used for the protection of amino acid side chains.[5][7] This allows for the sequential and controlled elongation of the peptide chain.

The Boc Protection of Amino Acids: A Mechanistic Overview

The most prevalent method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[1][2]

The Role of the Base and Solvent

The choice of base and solvent is critical for achieving high yields and minimizing side reactions. A base is required to deprotonate the amino group, thereby increasing its nucleophilicity.[1] Common bases include sodium hydroxide, sodium bicarbonate, and triethylamine.[10][11] The selection of the solvent system, often a mixture of water and an organic solvent like dioxane, THF, or acetonitrile, is crucial for dissolving both the amino acid and the Boc anhydride.[10][12]

The Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution pathway. The deprotonated amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[13][14] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the innocuous byproducts tert-butanol and carbon dioxide gas.[1][14] The evolution of CO₂ helps to drive the reaction to completion.[1]

Boc_Protection_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Collapse & Byproduct Formation R_NH2 R-NH₂ (Amino Acid) R_NH_minus R-NH⁻ (Nucleophile) R_NH2->R_NH_minus Base Boc2O (Boc)₂O Base Base Tetrahedral_Intermediate Tetrahedral Intermediate R_NH_minus->Tetrahedral_Intermediate + (Boc)₂O Boc_AA N-Boc-Amino Acid Tetrahedral_Intermediate->Boc_AA tBuOH_CO2 t-BuOH + CO₂ Tetrahedral_Intermediate->tBuOH_CO2

Caption: Mechanism of Boc protection of an amino acid.

Experimental Protocol: Boc Protection of L-Alanine

This protocol provides a detailed, step-by-step methodology for the Boc protection of L-Alanine, a representative amino acid.

Materials
  • L-Alanine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium hydroxide (NaOH) (1.5 eq)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure
  • Dissolution: Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium hydroxide (1.5 eq) and stir until a clear solution is obtained.[2]

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).[2]

    • Combine the organic layers and wash with brine.[2]

  • Purification and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-Alanine.[1]

    • The product can be further purified by recrystallization if necessary.

The Art of Deprotection: Releasing the Amine

The removal of the Boc group is typically accomplished with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1]

The Deprotection Mechanism

The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA.[3][15] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][15] The carbamic acid is unstable and readily undergoes decarboxylation to liberate the free amine and carbon dioxide.[3][15] The newly formed amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[15]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine N-Boc-Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA TFA TFA (H⁺) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tButyl_Cation t-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine Free Amine (TFA Salt) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

The Challenge of the tert-Butyl Cation: The Necessity of Scavengers

A significant challenge during Boc deprotection is the generation of the highly reactive tert-butyl cation.[16] This electrophilic species can lead to unwanted side reactions by alkylating nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[16][17] To mitigate this, "scavengers" are added to the deprotection cocktail to trap the tert-butyl cation.[5][16] Common scavengers include water, triethylsilane, and thioanisole.

Experimental Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines a general procedure for the removal of the Boc group from a peptide resin during SPPS.

Materials
  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., 5% water or 5% triethylsilane in TFA)

  • Diisopropylethylamine (DIEA)

Procedure
  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes.

  • Deprotection:

    • Drain the DCM and add the deprotection solution (e.g., 50% TFA in DCM with scavenger).[18]

    • Gently agitate the resin for 20-30 minutes.

  • Washing:

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and byproducts.

  • Neutralization:

    • Neutralize the resulting amine trifluoroacetate salt by washing the resin with a solution of 10% DIEA in DCM until a neutral pH is achieved.[1]

    • Wash the resin again with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the next coupling step.[1]

Troubleshooting and Optimization

IssueSymptomPossible CauseSolution
Incomplete Protection Presence of starting amino acid after reactionInsufficient (Boc)₂O or base; short reaction timeIncrease equivalents of (Boc)₂O and base; extend reaction time
Side Reactions during Deprotection Unexpected peaks in HPLC/LC-MS of the crude peptideAlkylation of sensitive residues by the tert-butyl cationIncorporate a scavenger cocktail into the TFA deprotection reagent.[16]
Racemization Presence of diastereomeric impurities in the final productUse of excessive base or prolonged activation times during couplingUse a weaker base like N-methylmorpholine (NMM) and minimize pre-activation time.[16]

Conclusion

The Boc protecting group remains an indispensable tool in the repertoire of the synthetic chemist. A thorough understanding of its underlying chemical principles, from the nuances of its installation to the critical considerations for its removal, is essential for the successful synthesis of complex peptides and other amine-containing molecules. By adhering to well-validated protocols and appreciating the causality behind each experimental step, researchers can harness the full potential of this versatile protecting group to advance their scientific objectives.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Barlos, K., & Gatos, D. (1999). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed, 38(6), 555-68.
  • Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC, 6(10), 1415-1426.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed, 55(2), 123-39.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Chemtips. (2012). Reactions that Work: Boc Protection.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Eisele, F., & Kutterer, K. (1993). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. PubMed, 34(1), 19-26.
  • LifeTein®. (n.d.). Basic Peptides synthesis introduction.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine.
  • Química Organica.org. (n.d.). Peptide synthesis - Acid group protection.
  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis.
  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.

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theoretical calculations of N-Boc-iminodipropionic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculations of N-Boc-iminodipropionic Acid Properties

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal building block in medicinal chemistry and organic synthesis, frequently utilized in peptide synthesis and the development of novel pharmaceuticals.[1][2] A profound understanding of its conformational landscape, electronic structure, and reactivity is paramount for its efficient application. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's properties using quantum chemical calculations. We will delve into the causality behind methodological choices, from conformational analysis to the prediction of spectroscopic and electronic properties, grounding our discussion in the principles of Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development endeavors.

Introduction: The Rationale for Computational Scrutiny

This compound (C₁₁H₁₉NO₆) is a derivative of iminodipropionic acid featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[1][3] This group enhances the compound's stability and modulates its reactivity, making it a versatile intermediate.[1] Its applications range from being a scaffold in drug design to a component in the synthesis of complex bioconjugates and polymers.[1][2]

Experimental characterization provides invaluable data, but it is often a resource-intensive process and may not fully elucidate the dynamic and electronic nature of the molecule at an atomic level. Theoretical calculations, a cornerstone of modern molecular modeling, offer a powerful and cost-effective alternative to bridge this gap.[4][5] By simulating the molecule's behavior in silico, we can:

  • Predict the most stable three-dimensional structure: A molecule's conformation dictates its interaction with biological targets.

  • Anticipate spectroscopic signatures: Theoretical spectra (IR, NMR) can aid in the interpretation of experimental data.

  • Quantify electronic properties and reactivity: Understanding where a molecule is likely to react is fundamental to designing new synthetic pathways and predicting its metabolic fate.

This guide will provide both the theoretical underpinnings and a practical workflow for conducting such an investigation, emphasizing scientific integrity and validated protocols.

Theoretical Foundations: The Quantum Chemical Toolkit

The accuracy of any theoretical prediction is contingent upon the chosen computational method. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6][7] Its central tenet is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods that deal with 3N coordinates for N electrons. The choice of the exchange-correlation functional (which approximates the quantum mechanical effects) and the basis set (which describes the atomic orbitals) is critical.

  • Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, known for providing reliable geometric and electronic data.[8]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), provides a good description of electron distribution, including polarization and diffuse functions, which are essential for accurately modeling systems with heteroatoms and potential hydrogen bonding.

Key Molecular Properties and Descriptors

Our computational investigation will focus on several key properties that provide a holistic view of the molecule's character:

  • Conformational Analysis: Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Identifying the global minimum energy conformer is crucial as it represents the most populated and thermodynamically stable state.[9]

  • Spectroscopic Properties: We can computationally predict vibrational frequencies (infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts.[6][10][11] Comparing these with experimental results serves as a critical validation of the chosen theoretical model.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[12]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of intramolecular bonding and interactions.[13][14] It allows for the quantification of hyperconjugative interactions and charge transfer, which contribute to molecular stability.

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), offering a guide to intermolecular interactions and reactivity.[8]

Experimental Protocol: A Validated Computational Workflow

This section outlines a step-by-step methodology for conducting a comprehensive theoretical analysis of this compound using the Gaussian suite of programs, a widely adopted software package in computational chemistry.

Step 1: Initial Structure Generation and Conformational Search

The first step is to generate a 3D structure of the molecule. This can be done using molecular building software like GaussView or Avogadro. Due to the molecule's flexibility, a conformational search is mandatory to locate the lowest energy structure.

Workflow for Conformational Analysis:

  • Initial Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating key dihedral angles (e.g., around the C-N and C-C single bonds of the propionate arms).

  • Candidate Selection: Identify the low-energy minima from the PES scan.

  • Full Optimization: Subject each of these low-energy candidates to a full geometry optimization using a computationally less expensive method (e.g., B3LYP/6-31G(d)).

  • Final Refinement: Take the lowest energy conformer from the previous step and re-optimize it using the higher-level B3LYP/6-311+G(d,p) method. This final structure will be used for all subsequent property calculations.

G Computational Workflow for this compound Analysis cluster_0 Structure Preparation cluster_1 Geometry Optimization cluster_2 Property Calculations A 1. Build Initial 3D Structure B 2. Perform Conformational Search (PES Scan) A->B C 3. Identify Low-Energy Conformers B->C D 4. Optimize Conformers (e.g., B3LYP/6-31G(d)) C->D E 5. Select Global Minimum Conformer D->E F 6. Final Optimization & Freq. Calc. (B3LYP/6-311+G(d,p)) E->F G 7. Spectroscopic Analysis (IR, NMR) F->G H 8. Electronic Properties (HOMO-LUMO, MEP) F->H I 9. NBO Analysis F->I

Caption: A flowchart of the computational protocol.

Step 2: Geometry Optimization and Frequency Calculation

The geometry of the most stable conformer must be fully optimized. This process alters the bond lengths, angles, and dihedrals to find the point on the potential energy surface with the lowest energy.

Protocol:

  • Software: Gaussian 09/16

  • Keyword: Opt Freq=Noraman

  • Method: B3LYP/6-311+G(d,p)

  • Rationale: The Opt keyword requests a geometry optimization. Freq calculates the vibrational frequencies at the optimized geometry. This is a self-validating step: a true energy minimum will have zero imaginary frequencies. The calculated frequencies are also used to predict the IR spectrum and to obtain zero-point vibrational and thermal energies.

Step 3: Calculation of Spectroscopic and Electronic Properties

Using the optimized geometry, single-point energy calculations are performed to derive the desired properties.

  • NMR Spectroscopy:

    • Keyword: NMR=GIAO

    • Method: B3LYP/6-311+G(d,p)

    • Rationale: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating isotropic shielding values, which are then converted to chemical shifts relative to a standard (e.g., TMS).[6][8]

  • NBO Analysis:

    • Keyword: Pop=NBO

    • Rationale: This requests a Natural Bond Orbital analysis to be performed, providing insights into charge distribution and intramolecular donor-acceptor interactions.[14]

  • Electronic Properties (HOMO-LUMO, MEP):

    • Rationale: These properties are standard outputs of the DFT calculation. The molecular orbitals and electron density are used to determine the HOMO-LUMO energies and to generate the MEP surface, which can be visualized using software like GaussView.

Predicted Properties and Data Interpretation

While a full computational run is beyond the scope of this document, we present the expected outcomes and their interpretation based on the known chemical structure and principles.

Optimized Molecular Structure

The final optimized geometry would reveal the precise bond lengths, angles, and dihedral angles. The bulky tert-butyl group is expected to significantly influence the orientation of the propionic acid side chains to minimize steric hindrance.

Table 1: Predicted Key Geometric Parameters for this compound

ParameterBond/AnglePredicted Value (Å or °)Rationale
Bond LengthC=O (Carboxylate)~1.21 ÅTypical double bond character.
Bond LengthC-O (Carboxylate)~1.35 ÅSingle bond character, elongated by resonance.
Bond LengthC=O (Boc)~1.22 ÅCarbonyl in a carbamate group.
Bond LengthN-C (Boc)~1.38 ÅPartial double bond character due to resonance.
Bond LengthN-CH₂~1.47 ÅStandard sp³ C-N single bond.
Bond AngleO-C-O (Carboxylate)~125°sp² hybridized carbon.
Dihedral AngleC-N-C-CVariesDefines the conformation of the propionate arms.
Spectroscopic Signatures

The theoretical spectra serve as a fingerprint of the molecule.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts

PropertyFunctional Group / AtomPredicted Wavenumber (cm⁻¹, Scaled)Predicted Chemical Shift (ppm)
FT-IR O-H stretch (Carboxylic Acid)~3000-3300 (broad)-
C-H stretch (Aliphatic)~2850-2980-
C=O stretch (Carboxylic Acid)~1710-1730-
C=O stretch (Boc)~1690-1710-
¹H NMR -COOH-~10-12
-CH₂- (adjacent to N)-~3.4-3.6
-CH₂- (adjacent to COOH)-~2.6-2.8
-C(CH₃)₃ (Boc)-~1.4
¹³C NMR -COOH-~175
C=O (Boc)-~155
-C(CH₃)₃ (Boc)-~80 (quaternary), ~28 (methyl)
-CH₂- (adjacent to N)-~45-50
-CH₂- (adjacent to COOH)-~30-35

Note: Theoretical vibrational frequencies are often systematically overestimated and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[11]

Electronic Structure and Reactivity

Analysis of the electronic properties provides a quantitative measure of the molecule's reactivity.

G cluster_0 Electronic Properties cluster_1 Reactivity Descriptors HOMO HOMO Energy (Electron Donation) Gap HOMO-LUMO Gap (Kinetic Stability) HOMO->Gap NBO NBO Charges (Charge Distribution) HOMO->NBO derived from LUMO LUMO Energy (Electron Acceptance) LUMO->Gap LUMO->NBO derived from MEP MEP Surface (Reactive Sites) Gap->MEP influences

Caption: Relationship between calculated electronic properties.

Table 3: Predicted Electronic Properties

PropertyPredicted ValueInterpretation
HOMO Energy ~ -7.0 eVLocalized on the carboxylate oxygen atoms, indicating these are the primary sites for electron donation (nucleophilic character).
LUMO Energy ~ -0.5 eVLikely distributed over the C=O bonds of the carboxyl groups, suggesting these are potential sites for nucleophilic attack.
HOMO-LUMO Gap ~ 6.5 eVA relatively large energy gap suggests high kinetic stability and low chemical reactivity, as expected for a protected amino acid.

Molecular Electrostatic Potential (MEP) Map: The MEP map would visually confirm the electronic properties. The most negative potential (red/yellow) would be concentrated around the oxygen atoms of the two carboxyl groups, identifying them as the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The area around the acidic protons would show a positive potential (blue).

Conclusion

This guide has detailed a robust and self-validating theoretical workflow for the comprehensive characterization of this compound. By employing Density Functional Theory, we can reliably predict its stable conformation, spectroscopic fingerprints, and electronic reactivity profile. The insights gained from these in silico experiments—from identifying the most reactive sites on an MEP map to quantifying the molecule's stability via its HOMO-LUMO gap—are invaluable for guiding synthetic strategies, understanding intermolecular interactions, and accelerating the drug design process. Computational chemistry, when applied with rigor and a clear understanding of the underlying principles, is an indispensable tool in the modern scientist's arsenal.

References

  • 2-N-Boc-aminopropionic acid | C8H15NO4 | CID 268471 - PubChem. (URL: [Link])
  • 3-{(Tert-butoxy)carbonylamino}propanoic acid - PubChem. (URL: [Link])
  • Sebastian, S., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Heliyon, 8(1), e08821. (URL: [Link])
  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC - NIH. (URL: [Link])
  • Ferreira, M. M. C., et al. (2001). Conformational Analysis: A New Approach by Means of Chemometrics. Journal of the Brazilian Chemical Society. (URL: [Link])
  • El-Faham, A., et al. (2021). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 26(11), 3328. (URL: [Link])
  • Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Deriv
  • Computational Analysis and Conformational Modeling for Protein Structure and Interaction. (2024). MDPI Books. (URL: [Link])
  • Sabe, V. T., et al. (2021). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Molecules, 26(20), 6293. (URL: [Link])
  • Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC - PubMed Central. (URL: [Link])
  • Molecular Modeling of Vasodilatory Activity: Unveiling Novel Candidates Through Density Functional Theory, QSAR, and Molecular Dynamics. (URL: [Link])
  • Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. (2018).
  • DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC). (2021).
  • DFT calculations, structural analysis, solvent effects, and non-covalent interaction study on the para-aminosalicylic acid complex as a tuberculosis drug: AIM, NBO, and NMR analyses. (2022).
  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports. (URL: [Link])
  • N-Boc-dolaproine | C14H25NO5 | CID 14753398 - PubChem. (URL: [Link])
  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). MDPI. (URL: [Link])
  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (2007).
  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2023). Journal of Molecular Structure. (URL: [Link])
  • NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine. (2020). Scirp.org. (URL: [Link])
  • Synthesis, Crystal Structure, Theoretical Calculations, Antibacterial Activity, Electrochemical Behavior, and Molecular Docking of Ni(II) and Cu(II) Complexes with Pyridoxal-Semicarbazone. (2022). MDPI. (URL: [Link])
  • Beytur, M., & Yuksek, H. (2021). Investigation of Theoretical and Experimentical Properties of 2-[3-(n- Propyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-Phenoxyacetic Acide.
  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • Theoretical studies on N-phosphorylized amino acids properties by quantum chemical calculation. (2002).

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Methodological & Application

N-Boc-iminodipropionic acid in solid-phase peptide synthesis (SPPS).

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of N-Boc-iminodipropionic acid in solid-phase peptide synthesis (SPPS). While not a standard proteinogenic amino acid, this compound offers a unique architecture—a Boc-protected secondary amine flanked by two propionic acid moieties—making it a powerful tool for creating complex peptide structures. This guide moves beyond simple step-by-step instructions to explain the chemical rationale behind its use, focusing on its primary applications as a branching scaffold and a heterobifunctional linker within the framework of the Boc/Bzl protection strategy. We present foundational principles, detailed application notes, step-by-step experimental protocols, and critical data to ensure scientifically sound and reproducible outcomes.

Foundational Principles: The Boc/Bzl SPPS Strategy

To effectively utilize this compound, a firm understanding of the tert-butyloxycarbonyl (Boc) synthesis strategy is essential. Boc-SPPS was the pioneering method developed by Bruce Merrifield and remains highly reliable, particularly for long or complex sequences.[1] The strategy is predicated on the principle of graduated acid lability .[2]

  • Nα-Protection: The temporary Nα-amino group protection is provided by the Boc group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA).

  • Side-Chain Protection: "Permanent" side-chain protecting groups are typically benzyl (Bzl) based. These are stable to the repeated TFA treatments but are removed at the end of the synthesis by a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[1][3]

  • The Synthesis Cycle: The assembly of the peptide is a cyclical process involving three key steps: Nα-Boc deprotection, neutralization, and coupling of the next amino acid.[2][3]

The diagram below illustrates the fundamental workflow of a single coupling cycle in Boc-SPPS.

cluster_0 Boc-SPPS Cycle A Resin-Bound Peptide (N-Terminal Boc-Protected) B 1. Nα-Boc Deprotection (50% TFA in DCM) A->B C TFA Salt of Peptide (Free N-Terminal Amine) B->C D 2. Neutralization (e.g., 10% DIEA in DMF) C->D E Free Amine on Resin D->E F 3. Coupling (Boc-AA, HBTU/DIEA) E->F G Elongated Peptide (N-Terminal Boc-Protected) F->G G->B Repeat for next cycle

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Application Notes: Strategic Use of this compound

The unique structure of this compound, (Boc)N(CH2CH2COOH)2, allows for its use as a non-natural building block to introduce specific architectural features into a peptide.

Rationale for Use: Creating Branched and Dimeric Structures

The primary application of this reagent is to induce branching, transforming a linear peptide into a more complex, multi-functional molecule.

  • Causality: By incorporating this compound, one can create a "fork," allowing two distinct chains or molecules to be attached to a single point. This is fundamentally different from using a diamino acid like lysine, which provides a branch point from the peptide backbone. This compound typically creates a branch from the N-terminus or can be used as a core scaffold from which two identical chains are grown.

  • Benefits:

    • Increased Valency: Presenting two copies of a peptide ligand can dramatically increase its apparent affinity for a receptor due to avidity effects.

    • Epitope Clustering: In vaccine development, clustering epitopes on a single scaffold can elicit a stronger immune response.

    • Altered Pharmacokinetics: Branching can modify a peptide's solubility, stability against exopeptidases, and overall hydrodynamic radius, impacting its in vivo behavior.[]

Key Technical Considerations
  • Symmetrical vs. Asymmetrical Applications: The two propionic acid arms are chemically identical. For synthesizing symmetrical dimers where two identical peptide chains are grown, standard coupling procedures are effective. For asymmetrical applications, where a different moiety is attached to each arm, a selective, orthogonal protection strategy for one of the carboxyl groups would be required prior to its use in SPPS. This guide focuses on the more direct symmetrical applications.

  • Secondary Amine Reactivity: Upon deprotection, the Boc group reveals a secondary amine. While fully capable of forming a peptide bond, its steric hindrance is slightly greater than that of a primary amine, which may necessitate longer coupling times or the use of potent coupling reagents to ensure complete acylation.

Experimental Protocols

The following protocols are designed to be self-validating and are grounded in established Boc-SPPS chemistry.

Prerequisite: Standard Boc-SPPS Single Cycle Protocol

This protocol outlines a single, representative cycle for adding one amino acid.

  • Resin Preparation: Swell the peptide-resin (e.g., MBHA or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.[2] Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[5]

    • Note: When sensitive residues like Trp or Met are present, add scavengers such as 0.5% dithioethane (DTE) to the deprotection solution to prevent side reactions from the tert-butyl carbocation formed.[3][6]

    • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[5]

  • Neutralization:

    • Wash the resin with N,N-Diisopropylethylamine (DIEA) in DCM (e.g., 5% solution) or DMF (e.g., 10% solution) for 2 minutes.[3][6]

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate 2-4 equivalents of the next Nα-Boc-amino acid by dissolving it with an equivalent amount of a coupling agent (e.g., HBTU) and 2 equivalents of DIEA in DMF.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative test (e.g., Kaiser test for primary amines). If incomplete, recouple or cap the unreacted amines.

    • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol: Synthesis of a Symmetrical Dimeric Peptide via N-Terminal Forking

This protocol describes how to use this compound to create a branched peptide with two identical chains extending from the N-terminus of a parent peptide sequence.

cluster_1 N-Terminal Forking Workflow A 1. Synthesize Linear Peptide (Resin-Peptide-NH2) B 2. Couple Scaffold Activate (Boc)N(CH2CH2COOH)2 Couple to N-terminus A->B C Resin-Peptide-NH-CO-CH2CH2-N(Boc)-(CH2CH2COOH) B->C D 3. Simultaneous Deprotection & Activation Remove Boc (TFA) Activate free COOH (HBTU) C->D E 4. Symmetrical Elongation Couple next Boc-AA to both sites D->E F Branched Peptide Structure E->F

Caption: Workflow for creating a branched peptide using this compound.

Methodology:

  • Linear Peptide Synthesis: Synthesize the desired linear "parent" peptide sequence on a suitable solid support (e.g., MBHA resin) using the standard Boc-SPPS cycle described in Protocol 3.1.

  • Final Nα-Deprotection: After coupling the last amino acid of the linear sequence, perform the Nα-Boc deprotection and neutralization steps as usual to expose the free N-terminal primary amine.

  • Scaffold Coupling:

    • Dissolve 1.5 equivalents of this compound in DMF.

    • Add 3.0 equivalents of a coupling agent (e.g., HBTU) and 3.0 equivalents of DIEA. Rationale: Both carboxylic acid groups will be activated.

    • Add this solution to the peptide-resin. Agitate for 2-4 hours. This will couple one of the activated carboxyl groups to the peptide's N-terminus. The second activated carboxyl group will be quenched or react with another available amine. A large excess is not used to minimize potential cross-linking between resin beads.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x). The structure is now Resin-Peptide-NH-CO-CH2CH2-N(Boc)-(CH2CH2COOH).

  • Branch Elongation:

    • You now have two points for elongation: the Boc-protected secondary amine and the free terminal carboxyl group. To build two identical chains simultaneously:

    • Boc Deprotection: Remove the Boc group using 50% TFA/DCM as per Protocol 3.1.

    • Neutralize and Couple: Perform the neutralization step. Then, for the coupling step, use a larger excess of activated Boc-amino acid (e.g., 4-6 equivalents) to ensure acylation at both the newly freed secondary amine and the N-terminus of the first chain.

    • Continue the Boc-SPPS cycle until the two symmetrical branched chains reach the desired length.

Protocol: Final Peptide Cleavage and Deprotection (Low-High HF Method)

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups. The Low-High HF method is widely used to minimize side reactions.[7]

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, HF-resistant apparatus (e.g., Teflon/Kel-F) within a certified fume hood.

  • Pre-Cleavage Preparation:

    • Ensure the final N-terminal Boc group is removed from the peptide-resin.[1]

    • Thoroughly dry the peptide-resin under high vacuum.

    • Place the dried resin (e.g., 1 gram) in the HF reaction vessel with a Teflon-coated stir bar.

  • Low-HF Step (SN2 Deprotection):

    • Add the scavenger mixture to the vessel. A typical mixture for 1g of resin is 6.5 mL dimethyl sulfide (DMS) and 1.0 mL p-cresol. Anisole is also a common scavenger.[5]

    • Cool the vessel to 0°C.

    • Carefully distill approximately 2.5 mL of anhydrous HF into the vessel.

    • Stir the slurry at 0°C for 2 hours. This step removes more labile protecting groups via an SN2 mechanism, reducing carbocation formation.[7]

  • High-HF Step (SN1 Deprotection):

    • Slowly evaporate the HF and DMS under vacuum.

    • Re-cool the vessel to -5°C to 0°C.

    • Distill approximately 10 mL of fresh HF into the vessel.

    • Stir for 1 hour at 0°C. This stronger acid condition cleaves the peptide from the resin and removes recalcitrant protecting groups like Arg(Tos).

  • Work-up and Peptide Precipitation:

    • Evaporate the HF under a steady stream of nitrogen or under vacuum.

    • Wash the residual resin and peptide with cold diethyl ether to remove scavengers and organic byproducts.

    • Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

    • Lyophilize the aqueous extract to obtain the crude peptide powder.

    • The crude peptide can then be purified by reverse-phase HPLC.

Data Summary Tables

Table 1: Key Reagents in Boc-SPPS

Reagent ClassExample(s)Purpose
Resins Merrifield, PAMFor synthesizing C-terminal peptide acids.[5]
MBHA, BHAFor synthesizing C-terminal peptide amides.[2][5]
Solvents DCM, DMF, NMPSwelling, washing, and coupling reactions.[8][9]
Deprotection Trifluoroacetic Acid (TFA)Removal of Nα-Boc group.[10]
Neutralization DIEA (DIPEA)Converts TFA salt to free amine for coupling.[3][6]
Coupling Agents HBTU, PyBOP, DIC/HOBtActivate carboxyl groups for amide bond formation.[11][12]
Cleavage Agents Anhydrous HF, TFMSACleavage from resin & side-chain deprotection.[1][6]
Scavengers Anisole, p-Cresol, DMSTrap reactive carbocations during HF cleavage.[1][5]

Table 2: Comparison of Boc and Fmoc SPPS Strategies

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Nα-Deprotection Moderate Acid (e.g., 50% TFA)Base (e.g., 20% Piperidine in DMF)
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Strong Acid (Anhydrous HF)Moderate Acid (e.g., 95% TFA)
Orthogonality Partial (Graduated Lability)Fully Orthogonal
Advantages High reliability for long/difficult sequences, less aggregation risk for some sequences.[1]Milder final cleavage, easier automation, orthogonal scheme allows for side-chain modification.[8]
Disadvantages Harsh final cleavage (HF), repeated acid treatments can degrade sensitive sequences.Base-labile Fmoc group can be prematurely cleaved; risk of diketopiperazine formation.[12]

References

  • A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. PubMed.
  • Synthesis of peptide-oligonucleotide conjugates using a heterobifunctional crosslinker. Curr Protoc Nucleic Acid Chem.
  • Synthesis of oligonucleotide-peptide conjugates for biomedical and technological applications. SciSpace.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. SpringerLink.
  • Boc Solid Phase Peptide Synthesis. ChemPep Inc.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate.
  • Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Royal Society of Chemistry.
  • Chemistry of Peptide-Oligonucleotide Conjugates: A Review. MDPI.
  • Stepwise synthesis of oligonucleotide-peptide conjugates containing guanidinium and lipophilic groups in their 3. IRB Barcelona.
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. National Institutes of Health (NIH).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
  • Guide to Resins and Linkers in SPPS. Biosynth.
  • Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec.
  • Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. National Institutes of Health (NIH).
  • Solid-phase peptide synthesis. Royal Society of Chemistry.
  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI.
  • Peptide N-Terminal Modification. BOC Sciences.
  • Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications.
  • Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.

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Protocol for the Efficient Coupling of N-Boc-Iminodipropionic Acid to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

This comprehensive application note provides a detailed protocol for the covalent attachment of N-Boc-iminodipropionic acid to amine-functionalized solid-phase synthesis resins. This compound is a valuable bifunctional building block, and its immobilization on a solid support opens avenues for constructing complex molecular scaffolds, combinatorial libraries, and novel peptide structures. This guide delves into the underlying chemical principles, offers a step-by-step experimental workflow, and provides expert insights into critical parameters, reaction monitoring, and troubleshooting. The protocols described herein are designed for researchers in synthetic chemistry, drug discovery, and materials science, ensuring a reproducible and high-yield coupling process.

Introduction: The Rationale for Immobilization

This compound is a unique molecule featuring a Boc-protected secondary amine and two carboxylic acid moieties.[1] This structure makes it an attractive scaffold for creating branched or constrained molecular architectures. By immobilizing this molecule onto a solid support, researchers can leverage the efficiencies of solid-phase synthesis (SPS), which include simplified purification, the ability to drive reactions to completion using excess reagents, and suitability for automation.[2]

The key challenge in coupling this compound lies in its dicarboxylic nature. The protocol must be optimized to favor the formation of a stable amide bond between one of the carboxylic acid groups and the functionalized resin, while the Boc group ensures the central amine remains protected for subsequent synthetic transformations.[3][4]

Core Principles of Solid-Phase Amide Coupling

The formation of an amide bond between a carboxylic acid and a resin-bound amine is not spontaneous. It requires the "activation" of the carboxylic acid's carboxyl group to convert the hydroxyl into a better leaving group. This is typically achieved by reacting the carboxylic acid with a coupling reagent.[5][6][7]

Commonly used coupling strategies fall into two main categories:

  • Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][8] This intermediate is then susceptible to nucleophilic attack by the resin's amino group. To minimize side reactions and reduce the risk of racemization (if chiral centers are present), an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[8]

  • Onium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient activators that form activated esters in situ, leading to rapid and clean coupling reactions.[9][10]

This protocol will focus on the widely used and cost-effective DIC/HOBt coupling method, which provides excellent results for this application.

Experimental Guide: Materials and Methods

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
Aminomethyl (AM) Polystyrene Resin100-200 mesh, 1% DVBSigma-Aldrich, AapptecA standard, robust resin for this chemistry.
This compound≥98% PurityChem-Impex, Sigma-AldrichThe key building block.[1]
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeAapptec, Luxembourg Bio TechThe primary coupling agent.[8][11]
1-Hydroxybenzotriazole (HOBt)AnhydrousAapptec, Sigma-AldrichAdditive to suppress side reactions.
N,N-Dimethylformamide (DMF)Anhydrous/Peptide Synthesis GradeFisher Scientific, VWRPrimary reaction and washing solvent.
Dichloromethane (DCM)Anhydrous/ACS GradeFisher Scientific, VWRSolvent for swelling and washing.
Diisopropylethylamine (DIPEA)Reagent GradeSigma-AldrichNon-nucleophilic base for neutralization steps.
PiperidineReagent GradeSigma-AldrichUsed for optional Fmoc-quantification of loading.
Acetic AnhydrideACS GradeFisher ScientificCapping reagent.
PyridineAnhydrousSigma-AldrichBase for capping reaction.
Ninhydrin Test KitFor qualitative monitoring of free amines.
Equipment
  • Solid-phase synthesis vessel with a fritted disc.

  • Mechanical shaker or vortex mixer.

  • Vacuum manifold for solvent removal.

  • Standard laboratory glassware.

  • Analytical balance.

Detailed Step-by-Step Coupling Protocol

This protocol is based on a starting scale of 1.0 g of aminomethyl resin with a typical substitution level of 0.8 mmol/g. Adjustments should be made based on the specific substitution level of your resin.

Workflow Overview

coupling_workflow cluster_prep Phase 1: Resin Preparation cluster_coupling Phase 2: Coupling Reaction cluster_post Phase 3: Post-Coupling Resin_Swell 1. Resin Swelling in DCM & DMF Resin_Wash 2. DMF Wash Resin_Swell->Resin_Wash Activation 3. Activation (Boc-IDA + HOBt + DIC) Resin_Wash->Activation Coupling 4. Coupling to Resin (2-4 hours) Activation->Coupling Post_Wash 5. Post-Coupling Wash (DMF & DCM) Coupling->Post_Wash Kaiser_Test 6. Kaiser Test (Check for free amines) Post_Wash->Kaiser_Test Capping 7. Capping (Acetic Anhydride/Pyridine) Kaiser_Test->Capping If Positive Final_Wash 8. Final Wash & Dry Kaiser_Test->Final_Wash If Negative Capping->Final_Wash

Caption: Workflow for coupling this compound to resin.

Step 1: Resin Preparation and Swelling

Causality: Proper swelling of the polystyrene resin is critical. It uncoils the polymer chains, making the amine functional groups deep within the resin beads accessible for reaction. Inadequate swelling is a primary cause of low loading efficiency.

  • Place 1.0 g of aminomethyl resin in the synthesis vessel.

  • Add dichloromethane (DCM, ~10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.

  • Filter the DCM and wash the resin twice with N,N-Dimethylformamide (DMF, ~10 mL/g).

  • Add a final portion of DMF (~10 mL/g) and agitate for another 30 minutes to ensure complete solvent exchange. Filter and drain the resin, leaving it damp with DMF.

Step 2: Activation of this compound

Causality: The carboxylic acid is pre-activated before it is added to the resin. This prevents the DIC from reacting directly with the resin, which can cause side reactions. HOBt is added to form an HOBt-ester intermediate, which is less prone to side reactions than the O-acylisourea intermediate and couples efficiently.[8]

  • In a separate flask, dissolve this compound (3 equivalents relative to resin substitution; e.g., 2.4 mmol, 627 mg for a 0.8 mmol load) in a minimal amount of DMF (~4-5 mL).

  • Add HOBt (3 eq.; 2.4 mmol, 367 mg) to the solution and stir until fully dissolved.

  • Cool the solution in an ice bath for 5 minutes.

  • Add DIC (3 eq.; 2.4 mmol, 375 µL) to the cooled solution.

  • Allow the activation reaction to proceed for 10-15 minutes at room temperature. Do not let this mixture stand for an extended period.

Step 3: Coupling to the Resin
  • Add the activated this compound solution from Step 2 to the swollen resin in the reaction vessel.

  • Ensure there is enough DMF to create a slurry that can be easily agitated (add more DMF if necessary).

  • Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, this time can be extended overnight.

Step 4: Monitoring the Reaction & Capping

Causality: It is crucial to confirm that the reaction has gone to completion. The Kaiser (ninhydrin) test qualitatively detects the presence of primary amines.[12] A negative test (beads remain colorless/yellow) indicates that nearly all amine sites have reacted. If the test is positive (beads turn dark blue/purple), it signifies incomplete coupling. These unreacted sites must be "capped" by acetylating them with acetic anhydride to prevent them from reacting in subsequent synthetic steps, which would lead to deletion sequences.

  • After the coupling reaction, take a small sample of resin beads (~5-10 mg), wash them thoroughly with DMF, then DCM, and dry them.

  • Perform a Kaiser test on the sample.

  • If the test is negative: Proceed to Step 5.

  • If the test is positive:

    • Filter the reaction mixture from the bulk resin.

    • Prepare a capping solution of Acetic Anhydride/Pyridine/DCM (1:1:3 v/v/v).

    • Add the capping solution to the resin (~10 mL/g) and agitate for 30-60 minutes.

    • This will acetylate any remaining free amines.

Step 5: Final Washing and Drying
  • Filter the reaction (or capping) solution from the resin.

  • Wash the resin sequentially with the following solvents (~10 mL/g for each wash):

    • DMF (3 times)

    • DCM (3 times)

    • Methanol (2 times, to aid in drying)

  • Dry the resin under high vacuum to a constant weight. The resulting resin is ready for N-Boc deprotection or storage.

Characterization and Quality Control

  • Loading Determination: The substitution level (loading) of the newly functionalized resin can be determined. A common method involves treating a known mass of the dried resin with a strong acid like Trifluoroacetic Acid (TFA) to cleave the Boc group.[13][14] The resulting free amine can then be quantified, for example, by reacting it with a known amount of Fmoc-Cl and measuring the UV absorbance of the cleaved Fmoc-piperidine adduct.

  • Cleavage and Analysis: For absolute confirmation, a small amount of the final product can be cleaved from the resin. The cleavage conditions depend on the linker used (e.g., strong acid like HF or TFMSA for Merrifield-type linkers).[15][16] The cleaved product can then be analyzed by LC-MS or NMR to confirm its identity and purity.

Subsequent Synthetic Steps: N-Boc Deprotection

To utilize the newly installed scaffold, the Boc protecting group must be removed to expose the secondary amine.

  • Protocol: Swell the resin in DCM. Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 5 minutes, filter, and then treat with a fresh portion of the TFA/DCM solution for an additional 20-25 minutes.[3][14]

  • Neutralization: Following deprotection, the resulting trifluoroacetate salt must be neutralized to the free amine before the next coupling step. This is typically done by washing the resin with a 5-10% solution of DIPEA in DMF.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Loading / Positive Kaiser Test 1. Incomplete resin swelling. 2. Deactivated coupling reagents. 3. Insufficient reaction time. 4. Steric hindrance.1. Ensure adequate swelling time and solvent volume. 2. Use fresh, anhydrous reagents and solvents. 3. Extend coupling time or repeat the coupling step. 4. Consider using a more powerful onium salt activator like HATU or HBTU.
Resin Clumping Static electricity or insufficient solvent.Ensure the reaction is performed as a slurry with enough solvent for free movement of beads. Use anti-static measures if needed.
Unexpected Side Products After Cleavage 1. Incomplete capping of unreacted sites. 2. Side reactions during coupling.1. Always perform a capping step if the Kaiser test is positive. 2. Ensure HOBt is used with DIC. Lower the reaction temperature if necessary.
Loss of Product During Boc Deprotection Using an acid-labile linker (e.g., Wang resin) with standard Boc deprotection conditions.Standard Boc/Bzl chemistry is not fully orthogonal.[3] Some loss on acid-labile resins is expected. For full compatibility, use a more stable linker like PAM or Merrifield resin.[14] If using Wang resin, milder deprotection conditions (e.g., 10% H₂SO₄ in dioxane) have been reported to minimize cleavage.[13]

References

  • Fluorometric Monitoring Of Organic Reactions On Solid Phase.American Chemical Society.[Link]
  • Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis.
  • Monitoring Reactions on Solid Phases with Raman Spectroscopy.Semantic Scholar.[Link]
  • Fluorometric Monitoring of Organic Reactions on Solid Phase.PubMed.[Link]
  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.Aapptec Peptides.[Link]
  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.Royal Society of Chemistry.[Link]
  • Coupling Reagents.Aapptec Peptides.[Link]
  • Towards a selective Boc deprotection on acid cleavable Wang resin.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.Aapptec Peptides.[Link]
  • Conversion of Carboxylic acids to amides using DCC as an activ
  • Activation Substitution of Carboxylic Acids.YouTube.[Link]
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).National Institutes of Health (NIH).[Link]
  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.PubMed.[Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.Aapptec.[Link]
  • Synthesis of N-BOC amines by various routes.
  • Overview of Solid Phase Peptide Synthesis (SPPS).Aapptec.[Link]
  • Boc / Bzl Solid Phase Synthesis.Sunresin.[Link]
  • Innovative Synthesis with Boc Anhydride: Advancing Drug Discovery and Development.NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

Application Notes & Protocols: N-Boc-iminodipropionic Acid as a Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1][][3] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][4][5] A PROTAC molecule consists of three key components: a ligand for a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][5][6]

Upon entering the cell, the PROTAC forms a ternary complex, bringing the POI into close proximity with the E3 ligase.[1][7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5][8] The PROTAC is then released to catalyze further degradation cycles.[1][5]

While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer.[1][7] Its length, rigidity, and chemical composition are critical determinants of a PROTAC's success, profoundly influencing the stability of the ternary complex, degradation efficiency, selectivity, and overall pharmacokinetic properties.[1][4][7][9] The linker must orient the two bound proteins in a productive geometry for ubiquitination without causing steric clashes.[1][10]

This guide focuses on N-Boc-iminodipropionic acid, a versatile and synthetically accessible building block for constructing PROTAC linkers with a degree of conformational restraint.

This compound: A Semi-Rigid Linker Precursor

This compound is a di-acid linker precursor featuring a central secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This structure offers several distinct advantages for PROTAC design.

Key Advantages:

  • Defined Exit Vectors: The two propionic acid arms provide two clear points for extension, allowing for systematic and predictable modifications.

  • Tunable Rigidity: While more conformationally restricted than simple alkyl or PEG chains, the iminodipropionate core is not fully rigid.[11][] This semi-rigid nature can help pre-organize the PROTAC into a favorable conformation for ternary complex formation, potentially reducing the entropic penalty of binding compared to highly flexible linkers.[1]

  • Synthetic Tractability: The carboxylic acid groups are readily activated for amide bond formation, one of the most robust and widely used reactions in medicinal chemistry. The Boc protecting group is stable under common coupling conditions and can be easily removed with acid to reveal a secondary amine, which can serve as a further point of diversification or as a key structural element.[13]

  • Improved Physicochemical Properties: Incorporating rigid or semi-rigid elements like the iminodipropionate core can lead to improved physicochemical and pharmacokinetic properties compared to overly flexible linkers, which can suffer from poor cell permeability and high metabolic susceptibility.[1][11]

Chemical Structure and Properties
PropertyValue
IUPAC Name 3,3'-(tert-butoxycarbonylazanediyl)dipropanoic acid
Molecular Formula C11H19NO6
Molecular Weight 261.27 g/mol
Appearance White to off-white solid
Key Features Boc-protected secondary amine, two carboxylic acid functional groups

Strategic Application in PROTAC Synthesis

The primary utility of this compound is as a central scaffold to which the POI and E3 ligase ligands are attached, typically through amide bond formation. The synthesis can be approached in a stepwise or convergent manner.

A common strategy involves:

  • Deprotection: Removal of the tert-butyl esters from a precursor like Di-tert-butyl 3,3'-iminodipropionate to yield the di-acid intermediate.[14]

  • Sequential Coupling: Activating one carboxylic acid and coupling it to the amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

  • Second Coupling: Activating the remaining carboxylic acid and coupling it to the amine-functionalized POI ligand.

  • Boc Group Manipulation (Optional): The Boc group can be retained in the final PROTAC or deprotected to yield a secondary amine, which can influence solubility and binding interactions.

This stepwise approach allows for the synthesis of a diverse library of PROTACs by varying the ligands attached to the central linker core.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using a di-acid linker intermediate derived from this compound.

G cluster_0 Part 1: Linker Preparation cluster_1 Part 2: Sequential PROTAC Assembly A Di-tert-butyl 3,3'-iminodipropionate B TFA / DCM A->B C 3,3'-Iminodipropionic Acid (Di-acid Linker) B->C E HATU / DIPEA DMF C->E F Mono-amide Intermediate D Amine-functionalized E3 Ligase Ligand D->E E->F H HATU / DIPEA DMF F->H G Amine-functionalized POI Ligand G->H I Final PROTAC (Boc-protected) H->I J Purification (RP-HPLC) I->J K Characterized PROTAC J->K

Caption: Generalized workflow for PROTAC synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and based on established chemical principles.[14] Researchers should adapt them based on the specific reactivity and solubility of their POI and E3 ligase ligands. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Deprotection of Di-tert-butyl 3,3'-iminodipropionate

This protocol details the conversion of the commercially available diester to the active di-acid linker intermediate.

Materials & Reagents:

  • Di-tert-butyl 3,3'-iminodipropionate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve Di-tert-butyl 3,3'-iminodipropionate (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10.0 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Track the reaction's progress via Thin-Layer Chromatography (TLC) or LC-MS until all starting material has been consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • To ensure complete removal of residual TFA, co-evaporate the resulting residue with DCM (3 x 10 mL).

  • The product, 3,3'-iminodipropionic acid, is typically a white solid and can often be used in the subsequent step without further purification.

Protocol 2: Stepwise PROTAC Synthesis (CRBN Ligand Example)

This protocol outlines the sequential coupling of an E3 ligase ligand (Pomalidomide-amine) and a POI ligand (e.g., JQ1-amine for BRD4) to the di-acid linker.

Materials & Reagents:

  • 3,3'-iminodipropionic acid (from Protocol 1)

  • Pomalidomide-amine (or other amine-functionalized E3 ligase ligand)[][16]

  • JQ1-amine (or other amine-functionalized POI ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

Step 2A: Synthesis of the Mono-amide Intermediate

  • Dissolve the crude 3,3'-iminodipropionic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add Pomalidomide-amine (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the formation of the mono-amide product and consumption of the starting materials by LC-MS. The reaction mixture will contain di-coupled product, mono-coupled product, and starting materials. The mono-amide is often purified at this stage to ensure a clean subsequent reaction.

  • Purification (Optional but Recommended): Purify the mono-amide intermediate using reverse-phase HPLC.

Step 2B: Final PROTAC Synthesis

  • Dissolve the purified mono-amide intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Add the amine-functionalized POI ligand (e.g., JQ1-amine, 1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS until the reaction is complete.

  • Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude PROTAC using reverse-phase HPLC to yield the final, characterized product.

Characterization and Validation

It is imperative to thoroughly characterize the final PROTAC to confirm its identity, purity, and integrity.

TechniquePurposeExpected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the expected PROTAC.
¹H and ¹³C NMR Structural confirmationSpectra consistent with the proposed chemical structure, showing signals for all components (POI ligand, linker, E3 ligand).
HRMS Exact mass determinationHigh-resolution mass spectrometry provides the elemental composition, confirming the molecular formula.
RP-HPLC Final purity analysisPurity is typically reported as a percentage based on the peak area at a specific wavelength (e.g., >95%).

Once synthesized and characterized, the PROTAC's biological activity must be validated through cell-based assays, such as Western blotting or targeted mass spectrometry to confirm the degradation of the POI.

Conclusion and Future Perspectives

This compound serves as a valuable, semi-rigid building block in the PROTAC designer's toolbox. Its straightforward chemistry and defined structure facilitate the systematic synthesis and optimization of PROTACs. The "linkerology" of PROTACs is a rapidly evolving field, and the exploration of linkers with varying degrees of rigidity and functionality is crucial for developing the next generation of targeted protein degraders with enhanced efficacy and drug-like properties.[1][4][9] The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage this versatile linker in their drug discovery efforts.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273–312. [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]
  • Gabellieri, C., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Novel approaches for the rational design of PROTAC linkers.

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Application Notes & Protocols: Leveraging N-Boc-iminodipropionic Acid in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of N-Boc-iminodipropionic acid in bioconjugation. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its activation and conjugation to biomolecules, and discuss its role in the construction of complex architectures like Antibody-Drug Conjugates (ADCs). The protocols are designed to be self-validating, with explanations of the causality behind each experimental choice to ensure robust and reproducible results.

Introduction: The Strategic Advantage of a Branched Linker

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutics and diagnostics.[1] The choice of a chemical linker is a critical determinant of the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[2][] this compound is a versatile building block that offers a unique branched structure, providing a strategic advantage in various bioconjugation applications.[4][5]

The tert-butyloxycarbonyl (Boc) protecting group on the central nitrogen atom allows for controlled, sequential reactions.[4][6] This feature is particularly valuable in multi-step syntheses where precise control over the conjugation process is paramount.[7] The two propionic acid arms can be functionalized to create homobifunctional or heterobifunctional linkers, enabling the connection of diverse molecular entities.[8]

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₆[4][9]
Molecular Weight 261.27 g/mol [4][9]
Appearance White powder[4]
Melting Point 79-86 °C[4]
Solubility Soluble in many organic solvents[4]
Storage 0-8 °C[4]

Core Application: A Scaffold for Bifunctional Linkers

The primary utility of this compound lies in its role as a precursor to bifunctional crosslinkers. The two carboxylic acid groups can be activated, most commonly as N-hydroxysuccinimide (NHS) esters, to react with primary amines on biomolecules such as proteins and antibodies.[10][11] This creates stable amide bonds.[1]

The workflow for creating and utilizing a linker based on this compound can be visualized as follows:

G cluster_0 Linker Synthesis & Activation cluster_1 First Conjugation cluster_2 Deprotection & Second Conjugation A N-Boc-iminodipropionic acid B Activation (e.g., EDC/NHS) A->B C Activated N-Boc-bis(NHS-ester) iminodipropionate B->C E Conjugation Reaction C->E D Biomolecule 1 (e.g., Antibody with Lysines) D->E F Boc-protected Conjugate 1 E->F G Boc Deprotection (e.g., TFA) F->G H Amine-functionalized Conjugate 1 G->H J Second Conjugation H->J I Molecule 2 (e.g., Activated Drug) I->J K Final Bioconjugate J->K

Caption: General workflow for using this compound.

This sequential approach is fundamental to creating well-defined bioconjugates, particularly in the context of Antibody-Drug Conjugates (ADCs), where controlling the drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy and safety.[12]

Detailed Protocols

Protocol 1: Synthesis and Activation of this compound bis(N-hydroxysuccinimide ester)

This protocol describes the conversion of the dicarboxylic acid to its more reactive bis-NHS ester form, a key intermediate for conjugation to primary amines.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and NHS (2.2 equivalents) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the reaction rate and minimize side reactions.

  • Carbodiimide Addition: Slowly add DCC (2.2 equivalents) or EDC (2.2 equivalents) to the cooled solution while stirring. The slow addition prevents excessive heat generation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

  • Filtration (if using DCC): If DCC was used, filter the reaction mixture to remove the DCU precipitate.

  • Purification: The resulting solution containing the activated N-Boc-bis(NHS-ester) iminodipropionate can often be used directly in the subsequent conjugation step. For higher purity, the product can be purified by silica gel chromatography.

  • Storage: The activated ester should be stored under anhydrous conditions at -20°C and used promptly, as NHS esters are susceptible to hydrolysis.[13]

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol details the conjugation of the activated linker to primary amines (e.g., lysine residues) on a protein surface.

Materials:

  • Protein solution (e.g., antibody in Phosphate-Buffered Saline, PBS)

  • Activated N-Boc-bis(NHS-ester) iminodipropionate solution (from Protocol 1) in a water-miscible solvent like DMSO or DMF.

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5.[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., PD-10) for purification.

Procedure:

  • Buffer Exchange: Ensure the protein is in the appropriate conjugation buffer at a concentration of 1-10 mg/mL.[10] The slightly alkaline pH is crucial for ensuring the primary amines are deprotonated and thus nucleophilic.[11]

  • Linker Addition: Add a 10-20 fold molar excess of the activated N-Boc-bis(NHS-ester) iminodipropionate solution to the protein solution. The use of a molar excess drives the reaction to completion.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The longer incubation at a lower temperature can be beneficial for sensitive proteins.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS-ester, preventing non-specific reactions in subsequent steps.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: The resulting Boc-protected protein conjugate should be characterized to determine the degree of labeling (DOL) using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the linker contains a chromophore.

Protocol 3: Boc Deprotection and Second Conjugation (Example: ADC Synthesis)

This protocol describes the removal of the Boc protecting group to reveal a primary amine, which can then be used for a second conjugation event.

Materials:

  • Boc-protected protein conjugate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (for small molecule conjugates) or an aqueous acidic buffer for protein conjugates.

  • Activated payload (e.g., a drug with an NHS-ester functional group)

  • Neutralization buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

Procedure:

  • Boc Deprotection:

    • For small molecule-linker conjugates, dissolve the compound in DCM and add TFA (typically 20-50% v/v).[7] Stir for 1-2 hours at room temperature.

    • For protein conjugates, a milder acidic condition is required to avoid denaturation. Dialyze the conjugate against a buffer with a pH of 4-5. The efficiency of deprotection under these conditions should be empirically determined.

  • Neutralization/Buffer Exchange:

    • For small molecules, after removing the TFA under reduced pressure, neutralize the residue.[7]

    • For proteins, buffer exchange the deprotected conjugate into the conjugation buffer (pH 8.3-8.5) using a desalting column.

  • Second Conjugation: Add the activated payload (e.g., drug-NHS ester) to the deprotected, amine-functionalized conjugate. The reaction conditions will be similar to those in Protocol 2.

  • Purification and Characterization: Purify the final bioconjugate using appropriate chromatography techniques (e.g., size-exclusion, hydrophobic interaction chromatography for ADCs) to remove unconjugated payload and aggregates. Characterize the final product for DAR, purity, and functionality.

Application in Antibody-Drug Conjugates (ADCs)

This compound-derived linkers are particularly relevant in the field of ADCs.[8] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[14] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability in circulation and the efficiency of drug release at the tumor site.[2][]

The branched nature of the iminodipropionic acid scaffold can be exploited to create linkers that release the payload through different mechanisms. For example, one arm could be attached to a self-immolative spacer, while the other is conjugated to the antibody. The central nitrogen, after deprotection, can be used to attach the cytotoxic drug.

ADC_Linker cluster_conjugation Conjugation Steps cluster_function Potential Release Mechanism Antibody Antibody Lysine Residue Linker N Propionic Arm 1 Propionic Arm 2 Boc-Protected Antibody:lys->Linker:arm1 Amide Bond Formation Drug Cytotoxic Drug Linker:N->Drug Attachment after Boc Deprotection Cleavage Cleavage Linker:arm2->Cleavage Cleavable Moiety (e.g., peptide, disulfide) DrugRelease DrugRelease Cleavage->DrugRelease Enzymatic or Reductive Cleavage

Caption: Conceptual structure of an ADC using an this compound-derived linker.

The stability of the Boc group under various reaction conditions, coupled with its straightforward removal with acid, provides a robust strategy for the multi-step synthesis of these complex biotherapeutics.[6][7]

Troubleshooting and Expert Insights

  • Low Conjugation Efficiency:

    • Cause: Inactive NHS-ester due to hydrolysis.

    • Solution: Use freshly prepared or properly stored activated linker. Ensure all solvents are anhydrous.

    • Cause: Suboptimal pH of the conjugation buffer.

    • Solution: Verify the pH of the buffer is between 8.3 and 8.5.[10] Buffers with primary amines (like Tris) should not be used as the primary conjugation buffer, only for quenching.[10]

  • Protein Aggregation:

    • Cause: High degree of labeling or use of a hydrophobic linker.

    • Solution: Reduce the molar excess of the linker in the conjugation reaction. Consider incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to improve solubility.[7]

  • Incomplete Boc Deprotection:

    • Cause: Insufficient acid concentration or reaction time.

    • Solution: For small molecules, increase the concentration of TFA or the reaction time. For proteins, this step is more challenging. It may require optimization of pH and incubation time, or the use of alternative acid-labile protecting groups.

Conclusion

This compound is a valuable and versatile reagent in the bioconjugation toolkit. Its branched structure and the presence of the Boc protecting group allow for the controlled and sequential synthesis of complex bioconjugates. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their work, from basic research to the development of next-generation therapeutics like ADCs. By understanding the chemical principles and paying close attention to reaction conditions, scientists can achieve robust, reproducible, and well-defined bioconjugates.

References

  • J&K Scientific LLC. This compound | 143766-89-6.
  • Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
  • BOC Sciences. What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
  • Chem-Impex. This compound.
  • Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation.
  • NJ Bio, Inc. Linkers for ADCs.
  • ProteoGenix. (2021). Cleavable linkers for ADCs.
  • Benchchem. A Comparative Guide to Di-tert-butyl 3,3'-Iminodipropionate and Alternative Alkyl Linkers in Bioconjugation.
  • Science Hub. Bioconjugation application notes.
  • National Institutes of Health. The medicinal chemistry evolution of antibody–drug conjugates.
  • ChemScene. This compound - 143766-89-6.
  • Theranostics. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate.
  • Benchchem. Application Notes: N-Boc-PEG-t-butyl Ester in Antibody-Drug Conjugate (ADC) Development.
  • MilliporeSigma. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • Glen Research. (2020). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • NJ Bio, Inc. (2025). Recent Advances in ADCs.

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N-Boc-Iminodipropionic Acid: A Versatile Scaffold for the Synthesis of Novel Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Chemical Space of Peptides and the Role of Unnatural Amino Acids

In the landscape of modern drug discovery and chemical biology, peptides have emerged as highly selective and potent therapeutic agents. However, their application is often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility. The incorporation of unnatural amino acids (UAAs) into peptide sequences has become a paramount strategy to overcome these limitations.[1][2] UAAs offer the ability to introduce novel side chains, conformational constraints, and unique functionalities, thereby expanding the chemical and biological diversity of peptides.[3][] This guide focuses on the application of N-Boc-iminodipropionic acid, a highly versatile and synthetically tractable building block for the creation of a diverse array of unnatural amino acids. Its unique C2-symmetric dicarboxylic acid structure, protected by an acid-labile tert-butyloxycarbonyl (Boc) group, provides a robust platform for the stereocontrolled introduction of various substituents, leading to the synthesis of novel α,α-disubstituted and conformationally constrained amino acids.[5][]

Chemical Properties and Advantages of this compound

This compound is a commercially available compound with the following key properties that make it an ideal starting material for UAA synthesis:[7][8][9][10]

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₆[7][8]
Molecular Weight 261.27 g/mol [7][8]
CAS Number 143766-89-6[7][8]
Appearance White to off-white powder or lumps[7]
Purity ≥97.0% (HPLC)[7]
Key Features Boc-protected secondary amine, two carboxylic acid moieties

The core advantages of using this compound as a scaffold include:

  • Symmetrical Core: The C2-symmetric structure allows for selective mono- or di-functionalization of the carboxylic acid groups.

  • Boc Protection: The Boc group provides robust protection of the secondary amine under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][11]

  • Versatile Handle for Derivatization: The two carboxylic acid groups serve as handles for a wide range of chemical transformations, including esterification, amidation, and conversion to other functional groups.

  • Chiral Induction: The prochiral center at the nitrogen atom allows for the development of asymmetric syntheses to generate enantiomerically pure unnatural amino acids.

Synthetic Strategies for Unnatural Amino Acid Synthesis

The synthesis of unnatural amino acids from this compound generally follows a logical workflow that can be adapted to generate a wide variety of target molecules.

G A This compound B Selective Mono-esterification/ Amidation A->B Introduce asymmetry C Diastereoselective Alkylation/ Functionalization B->C Build side chain D Cyclization (for constrained AAs) C->D Optional for cyclic AAs E Deprotection of Boc group C->E D->E F Hydrolysis of Ester/Amide E->F G Unnatural Amino Acid F->G

Figure 1. General workflow for the synthesis of unnatural amino acids from this compound.

PART 1: Asymmetric Functionalization and Side Chain Introduction

A key step in the synthesis of chiral unnatural amino acids is the diastereoselective functionalization of the this compound scaffold. This is often achieved by first converting the diacid to a chiral derivative, which then directs the stereochemistry of subsequent reactions.

Protocol 1: Diastereoselective Alkylation via a Chiral Oxazolidinone Auxiliary

This protocol describes a general method for the diastereoselective alkylation of one of the propionic acid arms, a crucial step in creating chiral centers.

Materials:

  • This compound

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)

  • Pivaloyl chloride

  • Triethylamine (Et₃N)

  • Lithium chloride (LiCl)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (R-X)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the N-Acyl Oxazolidinone:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add triethylamine (2.2 eq).

    • Slowly add pivaloyl chloride (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour.

    • In a separate flask, dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add a strong base like n-butyllithium (1.0 eq) to deprotonate the oxazolidinone.

    • Transfer the mixed anhydride solution from the first flask to the lithiated oxazolidinone solution via cannula at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting mono-acylated product by silica gel column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add NaHMDS or LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

    • Add the desired alkyl halide (R-X) (1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

    • Purify the desired diastereomer by silica gel column chromatography.

  • Hydrolysis of the Chiral Auxiliary and Esterification:

    • The chiral auxiliary can be cleaved under mild basic conditions (e.g., LiOH in THF/H₂O) to yield the free carboxylic acid.

    • Subsequent esterification (e.g., with TMS-diazomethane or by Fischer esterification) can provide the corresponding methyl or ethyl ester.

PART 2: Synthesis of Conformationally Constrained Amino Acids

This compound is an excellent starting material for the synthesis of cyclic and other conformationally constrained amino acids, which are valuable for inducing specific secondary structures in peptides.[5][][12]

Protocol 2: Synthesis of a Substituted Piperidone-based Amino Acid

This protocol outlines the synthesis of a cyclic amino acid derivative through intramolecular cyclization.

G A This compound mono-ester B Alkylation of the α-carbon A->B C Activation of the second carboxylic acid B->C D Intramolecular Dieckmann Condensation C->D E Hydrolysis and Decarboxylation D->E F Substituted Piperidone Amino Acid Derivative E->F

Figure 2. Workflow for the synthesis of a piperidone-based amino acid derivative.

Materials:

  • Mono-ester of this compound (from Protocol 1)

  • Strong base (e.g., LDA, NaHMDS)

  • Alkyl halide (R-X)

  • Activating agent for the second carboxylic acid (e.g., oxalyl chloride, carbodiimide)

  • Base for cyclization (e.g., sodium ethoxide)

  • Ethanol, anhydrous

  • Hydrochloric acid (HCl)

  • Organic solvents (THF, DCM)

Procedure:

  • α-Alkylation:

    • Following a similar procedure to step 2 in Protocol 1, deprotonate the α-carbon of the mono-ester of this compound with a strong base at -78 °C.

    • Add the desired alkyl halide to introduce the R group.

    • Work up the reaction to isolate the α-alkylated mono-ester.

  • Intramolecular Cyclization (Dieckmann Condensation):

    • Activate the remaining free carboxylic acid group, for example, by converting it to an acid chloride with oxalyl chloride or to an active ester.

    • In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Slowly add the activated di-ester to the sodium ethoxide solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Acidify the reaction mixture with dilute HCl to quench the reaction.

    • Extract the cyclic β-keto ester product with an organic solvent.

  • Hydrolysis and Decarboxylation:

    • Heat the crude β-keto ester in the presence of aqueous acid (e.g., 6M HCl) to hydrolyze the ester and induce decarboxylation.

    • This step also removes the Boc protecting group.

    • Neutralize the reaction mixture and extract the final substituted piperidone-based amino acid.

PART 3: Deprotection and Final Product Isolation

The final step in the synthesis is the removal of the Boc protecting group to yield the free amine of the unnatural amino acid.

Protocol 3: Boc Deprotection

The Boc group is reliably cleaved under acidic conditions.

Materials:

  • Boc-protected unnatural amino acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) (optional, for neutralization)

Procedure:

  • Dissolve the Boc-protected amino acid in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM).[3][11]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amino acid will be the TFA salt. It can be used directly in subsequent peptide coupling steps or neutralized by washing with a mild base like a dilute solution of DIEA in DCM.[5]

Applications in Drug Discovery and Peptide Science

The unnatural amino acids synthesized from this compound can be readily incorporated into peptides using standard solid-phase or solution-phase peptide synthesis methodologies.[13] The introduction of these custom-designed residues can lead to:

  • Enhanced Proteolytic Stability: The steric bulk of α,α-disubstituted amino acids can shield the adjacent peptide bonds from enzymatic cleavage.

  • Conformational Control: Cyclic and constrained amino acids can lock the peptide backbone into specific conformations (e.g., β-turns or helical structures), which can enhance binding affinity and selectivity for biological targets.

  • Novel Side-Chain Functionalities: The synthetic routes described allow for the introduction of a wide array of functional groups that can serve as pharmacophores, probes for studying protein-protein interactions, or handles for bioconjugation.

Conclusion

This compound stands out as a powerful and versatile building block for the synthesis of a diverse range of unnatural amino acids. Its symmetrical structure and the reliable chemistry of the Boc protecting group allow for the development of robust and scalable synthetic routes. The protocols outlined in this guide provide a solid foundation for researchers to design and create novel amino acid structures, ultimately contributing to the advancement of peptide-based therapeutics and chemical biology tools.

References

  • Bisht, A. S., & Juyal, D. (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics, 9(4-s), 833-843. [Link]
  • Hart, A. C., & Appella, D. H. (2008). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters, 49(37), 5345-5347. [Link]
  • Bermejo-López, A., et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols, 4(1), 102081. [Link]
  • ResearchGate. (2025). The synthesis of cyclic amino acids.
  • O'Donnell, M. J. (1990). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Enzymology and Related Areas of Molecular Biology (Vol. 63, pp. 283-327). John Wiley & Sons, Ltd.
  • Singh, Y., & Sharma, P. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Gentilucci, L., et al. (2014). Amino acidic scaffolds bearing unnatural side chains. Drug Discovery Today: Technologies, 11, 23-31. [Link]
  • Du Bois, J., & Britton, R. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(34), 10984-10987. [Link]
  • Wang, C., et al. (2018). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. Journal of the American Chemical Society, 140(40), 12896-12901. [Link]
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Piatkowska, A., et al. (2016). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 138(49), 15878-15881. [Link]
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
  • ResearchGate. (n.d.). Synthesis of cyclic amines from N-Boc protected amino ketones.

Sources

The Strategic Application of N-Boc-Iminodipropionic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Agrochemical Innovation

N-Boc-iminodipropionic acid, a synthetically versatile building block, is emerging as a significant precursor in the landscape of modern agrochemical development.[1][2] While extensively recognized for its utility in peptide synthesis and pharmaceutical research, its unique structural attributes offer a compelling platform for the creation of novel herbicides, fungicides, and plant growth regulators. The presence of two carboxylic acid functionalities, coupled with a strategically protected secondary amine, provides a trifecta of reactive sites that can be selectively manipulated to construct complex molecular architectures.[1]

This guide delineates the strategic application of this compound in agrochemical synthesis, moving beyond theoretical potential to provide actionable protocols and a deep dive into the chemical logic underpinning its use. We will explore its role in the synthesis of N-aryl iminodipropionic acid derivatives, a class of compounds with potential herbicidal activity, and detail the key synthetic transformations that unlock the potential of this valuable intermediate.

Core Principles for Agrochemical Design with this compound

The efficacy of this compound in agrochemical synthesis is rooted in several key molecular features:

  • Bifunctional Carboxylic Acid Groups: These provide two points for derivatization, allowing for the creation of diesters, diamides, or the formation of cyclic structures such as anhydrides and imides. This dual reactivity is fundamental to building the core of many agrochemical scaffolds.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group offers robust protection of the secondary amine under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions. This allows for precise control over the synthetic sequence, enabling the nitrogen to be revealed for further functionalization at a desired stage.

  • The Iminodipropionic Acid Backbone: The C2-N-C2 linkage provides a flexible yet defined spacer that can be crucial for orienting pharmacophoric groups for optimal interaction with their biological targets in weeds, fungi, or plants.

These features collectively position this compound as an ideal starting material for generating libraries of diverse compounds for high-throughput screening in agrochemical discovery programs.

Key Synthetic Transformation: Synthesis of N-Aryl Iminodipropionic Acid Derivatives

A primary application of this compound in agrochemical synthesis is its conversion to N-aryl iminodipropionic acid derivatives. These compounds are of interest as potential herbicides, with the N-aryl moiety serving as a key pharmacophore that can be varied to modulate biological activity and crop selectivity. The synthesis proceeds through a logical and efficient workflow, as detailed below.

Experimental Workflow: From this compound to N-Aryl Iminodipropionic Acid

workflow start N-Boc-Iminodipropionic Acid step1 Anhydride Formation start->step1 Acetic Anhydride, Heat step2 Amidation with Substituted Aniline step1->step2 Substituted Aniline, Solvent (e.g., Toluene) step3 Cyclization to N-Aryl Succinimide Derivative step2->step3 Heat (optional, may occur in situ) step4 Boc Deprotection step3->step4 Trifluoroacetic Acid (TFA) or HCl in Dioxane end Target N-Aryl Iminodipropionic Acid Derivative step4->end

Caption: Synthetic workflow for the preparation of N-aryl iminodipropionic acid derivatives.

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative N-aryl iminodipropionic acid derivative, starting from this compound.

Protocol 1: Synthesis of N-Boc-iminodipropionic Anhydride

Objective: To activate the dicarboxylic acid for subsequent reaction with an amine by forming the cyclic anhydride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound261.2710.0 g0.038
Acetic Anhydride102.0920 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.038 mol).

  • Add acetic anhydride (20 mL).

  • Heat the reaction mixture to 120 °C and stir for 2 hours. The solid should dissolve to form a clear solution.

  • Allow the reaction to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting oil is N-Boc-iminodipropionic anhydride, which can be used in the next step without further purification.

Causality: Acetic anhydride serves as both a reagent and a solvent, reacting with the two carboxylic acid groups to eliminate a molecule of water and form the more reactive cyclic anhydride. Heating drives the reaction to completion.

Protocol 2: Synthesis of N-(4-chlorophenyl)-N'-Boc-iminodipropionamide

Objective: To couple the activated anhydride with a substituted aniline to form the corresponding diamide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Boc-iminodipropionic anhydride(from Protocol 1)~9.2 g~0.038
4-Chloroaniline127.574.85 g0.038
Toluene-50 mL-

Procedure:

  • Dissolve the crude N-Boc-iminodipropionic anhydride from Protocol 1 in toluene (50 mL) in a 250 mL round-bottom flask with a magnetic stirrer.

  • Add 4-chloroaniline (4.85 g, 0.038 mol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • A precipitate may form during the reaction.

  • Filter the solid product and wash with cold toluene.

  • Dry the solid under vacuum to yield N-(4-chlorophenyl)-N'-Boc-iminodipropionamide.

Causality: The nucleophilic amine of 4-chloroaniline attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of an amide and a carboxylic acid. In this example, we proceed with the amic acid, though with heating, cyclization to the imide can occur.

Protocol 3: Deprotection to Yield N-(4-chlorophenyl)-iminodipropionic Acid

Objective: To remove the Boc protecting group to yield the final target compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(4-chlorophenyl)-N'-Boc-iminodipropionamide(from Protocol 2)~14 g~0.038
Dichloromethane (DCM)-50 mL-
Trifluoroacetic Acid (TFA)114.0210 mL-

Procedure:

  • Suspend N-(4-chlorophenyl)-N'-Boc-iminodipropionamide in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 mL) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Causality: The strong acidic conditions of TFA cleave the tert-butyl ester of the carbamate (Boc group), releasing carbon dioxide and isobutylene, and leaving the free secondary amine.

Potential Applications in Agrochemical Classes

The N-aryl iminodipropionic acid scaffold is a versatile template that can be further elaborated to access a variety of agrochemical classes:

  • Herbicides: The core structure itself may exhibit herbicidal activity. Further modification of the aryl ring and the carboxylic acid groups can be used to fine-tune the spectrum of weed control and crop safety.

  • Fungicides: The iminodipropionic acid backbone can be incorporated into larger molecules known to have fungicidal properties. For example, the carboxylic acid groups can be used as handles to attach to other fungicidal pharmacophores.

  • Plant Growth Regulators: Derivatives of iminodipropionic acid may mimic or interfere with the action of natural plant hormones, leading to effects such as growth promotion, inhibition, or altered development.

Conclusion and Future Outlook

This compound represents a powerful and versatile tool in the arsenal of the agrochemical synthesis chemist. Its inherent bifunctionality and the precise control afforded by the Boc protecting group enable the efficient construction of diverse and complex molecular scaffolds. The protocols detailed herein for the synthesis of N-aryl iminodipropionic acid derivatives serve as a foundational blueprint for the exploration of new agrochemical entities. As the demand for more effective, selective, and environmentally benign crop protection solutions continues to grow, the strategic application of well-designed building blocks like this compound will be paramount in driving innovation in the field.

References

  • Chem-Impex. This compound.

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Application Notes and Protocols: A Step-by-Step Guide to the Boc Deprotection of N-Boc-iminodipropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-iminodipropionic acid. The Boc group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its facile cleavage under acidic conditions allows for the timely liberation of the free amine for subsequent synthetic transformations. This document outlines the mechanistic underpinnings of acid-catalyzed deprotection, offers a robust, step-by-step experimental procedure, and details methods for reaction monitoring and product validation. Furthermore, it addresses common challenges and provides troubleshooting strategies to ensure high-yield and high-purity outcomes, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions, including those involving nucleophiles and bases.[3] This stability makes it an ideal orthogonal protecting group in complex multi-step syntheses.[3] The deprotection of Boc-protected amines is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM).[1][4] The reaction proceeds through an acid-catalyzed elimination mechanism, yielding the free amine, carbon dioxide, and a stable tert-butyl cation.[5]

This compound presents a specific substrate where efficient Boc deprotection is crucial for accessing the parent iminodipropionic acid, a valuable building block in various synthetic applications. This guide will focus on the practical execution of this transformation, emphasizing experimental reliability and reproducibility.

The Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The acid-catalyzed deprotection of a Boc-protected amine follows a well-established three-step process:

  • Protonation: The strong acid, typically TFA, protonates the carbonyl oxygen of the Boc group. This initial step activates the protecting group for subsequent cleavage.[5][6]

  • Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary tert-butyl cation and a carbamic acid intermediate.[5][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[5][6] The liberated amine is then protonated by the excess acid in the reaction mixture, forming its corresponding salt (e.g., trifluoroacetate salt).[5][6]

The generation of the reactive tert-butyl cation can sometimes lead to side reactions, particularly the alkylation of nucleophilic residues like tryptophan, methionine, cysteine, and tyrosine in peptide synthesis.[5][7] While not a concern for iminodipropionic acid itself, this highlights the importance of considering the substrate's overall functionality when selecting deprotection conditions.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Decarboxylation Boc_Amine This compound Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Iminodipropionic Acid Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Iminodipropionic Acid TFA Salt Free_Amine->Amine_Salt + H⁺ (excess TFA)

Figure 1: Mechanism of TFA-catalyzed Boc deprotection.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the Boc deprotection of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Trifluoroacetic acid (TFA)Reagent Grade, ≥99%Commercially AvailableCorrosive and hygroscopic. Handle in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse of anhydrous solvent is recommended.
Diethyl etherAnhydrousCommercially AvailableFor product precipitation.
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-houseFor work-up to obtain the free amine.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Commercially AvailableFor drying the organic layer.
Step-by-Step Deprotection Procedure

Deprotection_Workflow start Start dissolve 1. Dissolve this compound in DCM start->dissolve cool 2. Cool solution to 0 °C (optional, for sensitive substrates) dissolve->cool add_tfa 3. Add TFA dropwise cool->add_tfa react 4. Stir at room temperature (monitor reaction) add_tfa->react concentrate 5. Remove solvent and excess TFA under reduced pressure react->concentrate workup 6. Work-up (Precipitation or Extraction) concentrate->workup isolate 7. Isolate and dry the final product workup->isolate end End isolate->end

Figure 2: Experimental workflow for Boc deprotection.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (10–50 eq). The addition can be done at room temperature. For substrates that may be sensitive to the exotherm, the flask can be cooled in an ice bath to 0 °C before the dropwise addition of TFA.[5]

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored to determine completion. Most Boc deprotections are complete within 1-3 hours.[8] It is important to ensure the reaction vessel is not sealed, as carbon dioxide gas is evolved during the reaction.[1][6]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5] To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or DCM 2-3 times.[5]

  • Product Isolation: The resulting product will be the trifluoroacetate salt of iminodipropionic acid. There are two common methods for isolating the final product:

    • Precipitation: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., methanol or DCM) and precipitate the product by adding cold diethyl ether.[5] The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

    • Aqueous Work-up (to obtain the free amine): Dissolve the residue in DCM and transfer to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.[5] Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free iminodipropionic acid.[5]

Reaction Monitoring and Validation

Careful monitoring of the reaction is crucial to ensure complete conversion of the starting material and to avoid potential side reactions. Several analytical techniques can be employed for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of the reaction.[9]

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Elute the plate with a suitable mobile phase (e.g., 10% methanol in DCM).

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent. Ninhydrin is an excellent choice for staining as it reacts with the newly formed primary or secondary amine to produce a characteristic colored spot.[9]

  • Interpretation: The deprotected product, being more polar, will have a lower Rf value compared to the Boc-protected starting material. The reaction is considered complete when the starting material spot is no longer visible.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative analysis of reaction progress and final product purity.[9]

  • Method: A reverse-phase HPLC method is typically used. The Boc-protected starting material is significantly more non-polar and will have a longer retention time than the deprotected, more polar amine product.[9]

  • Sample Preparation: At various time points, a small aliquot of the reaction mixture can be withdrawn, quenched (e.g., by neutralization with a base), diluted with the mobile phase, and injected into the HPLC system.[9]

  • Purity Assessment: The purity of the final product can be determined by integrating the peak area of the product peak relative to the total peak area of all components in the chromatogram.[9]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the identity of the starting material and the final product by analyzing their mass-to-charge ratio (m/z).[4] Direct analysis mass spectrometry can also be employed for real-time reaction monitoring.[4]

Troubleshooting and Optimization

Problem Possible Cause Solution
Incomplete Deprotection Insufficient acid concentration or stoichiometry.[5]Increase the concentration or equivalents of TFA. The rate of Boc cleavage can have a second-order dependence on the acid's concentration.[5]
Inadequate reaction time or temperature.[5]Increase the reaction time and monitor by TLC or HPLC. Most deprotections are performed at room temperature.[5]
Steric hindrance around the Boc group.[5]Prolong the reaction time or slightly increase the temperature.
Side Product Formation Alkylation by the tert-butyl cation (less likely for this substrate).For sensitive substrates, consider adding a scavenger such as anisole or thioanisole to the reaction mixture.
Trifluoroacetylation of the product amine.This can sometimes occur with excess TFA. If it becomes a significant issue, consider using HCl in an organic solvent (e.g., dioxane) as an alternative deprotection reagent.[7]
Difficult Product Isolation Product is highly soluble in the precipitation solvent.Use a different anti-solvent for precipitation or rely on an extractive work-up.
Emulsion formation during aqueous work-up.Add more brine or filter the mixture through a pad of celite.

Conclusion

The Boc deprotection of this compound is a fundamental and generally high-yielding transformation. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can reliably obtain the desired iminodipropionic acid. The key to success lies in the careful execution of the reaction, diligent monitoring of its progress, and appropriate work-up and purification procedures. This guide provides the necessary framework for achieving these goals, empowering scientists in their synthetic endeavors.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]
  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • How can we do the deprotection of boc-amino acids using hcl ?.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

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Application Note: Analytical Methods for Monitoring Reactions with N-Boc-Iminodipropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the primary analytical techniques for monitoring chemical reactions involving N-Boc-iminodipropionic acid. As a critical building block and linker in peptide synthesis, drug development, and bioconjugation, ensuring the complete conversion and purity of its reaction products is paramount.[1] This document details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the scientific rationale behind the method's application, offers step-by-step experimental protocols, and provides guidance on data interpretation, empowering researchers to achieve reliable and reproducible results.

Introduction: The Importance of Reaction Monitoring

This compound, with its tert-butyloxycarbonyl (Boc) protecting group and two carboxylic acid functionalities, is a versatile molecule used in the synthesis of complex organic structures.[1] Whether it's being coupled to an amine to form an amide linkage at one or both of its carboxylic acids, or undergoing deprotection of the Boc group, precise reaction monitoring is essential. Incomplete reactions lead to complex mixtures that are difficult to purify, reducing overall yield and compromising the integrity of the final product.

Effective analytical monitoring allows scientists to:

  • Determine reaction completion and optimize reaction times.

  • Identify the formation of side products and impurities.

  • Ensure the structural integrity of the desired product.

  • Generate quantitative data to calculate yield and purity.

This guide focuses on the most effective and widely accessible analytical methods for these purposes: HPLC, LC-MS, NMR, and FTIR.

Chromatographic Methods: HPLC and LC-MS

Chromatographic techniques are the cornerstone of reaction monitoring for this compound due to their high resolving power and sensitivity. They excel at separating the starting material from products and byproducts based on polarity.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: Why HPLC?

Reversed-phase HPLC (RP-HPLC) is the premier technique for routine monitoring of reactions involving this compound. The separation is based on hydrophobicity. This compound is a relatively polar, acidic molecule. When it reacts, for instance, in an amide coupling reaction, the resulting product is typically less polar (more hydrophobic). This difference in polarity allows for excellent separation on a C18 stationary phase. The starting material will elute earlier, while the more hydrophobic product will be retained longer on the column.

A key consideration for UV detection is that this compound lacks a strong chromophore, meaning it does not absorb light strongly at common wavelengths like 254 nm. However, the carbonyl groups in the molecule allow for detection at lower wavelengths, typically between 210-220 nm.[2] Using a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid is crucial; it ensures the carboxylic acid groups are protonated, leading to better peak shape and consistent retention times.[2]

Experimental Protocol: RP-HPLC for Amide Coupling Monitoring

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 5-10 µL) of the reaction mixture.

    • Dilute the aliquot with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 0.1-0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System & Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

    • Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 214 nm.[2]

    • Column Temperature: 30 °C.

  • Data Interpretation:

    • Inject a standard of the this compound starting material to determine its retention time (tR).

    • Monitor the reaction progress by observing the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product(s).

    • The reaction is considered complete when the starting material peak is no longer detectable or its area remains constant over successive time points.

CompoundExpected Retention Time (t R)Key Characteristics
This compoundEarly ElutingMore polar, shorter retention on C18 column.
Mono-amide ProductIntermediate ElutingLess polar than starting material due to amide formation.
Di-amide ProductLate ElutingLeast polar, longest retention on C18 column.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: Why LC-MS?

While HPLC-UV is excellent for monitoring reaction progress, LC-MS provides unambiguous confirmation of the identity of the peaks observed in the chromatogram.[] By coupling the liquid chromatograph to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each eluting compound. This is invaluable for confirming the molecular weight of the desired product and identifying any unexpected side products.[][4] Electrospray ionization (ESI) is the most suitable ionization technique for this class of molecules, typically run in positive ion mode to detect the protonated molecule [M+H]⁺ or in negative ion mode for [M-H]⁻.[5]

Experimental Protocol: LC-MS for Product Confirmation

  • Sample Preparation: Follow the same procedure as for HPLC-UV analysis.

  • LC-MS System & Conditions:

    • LC Conditions: Use the same LC method as described in Section 2.1. Using volatile buffers like formic acid instead of TFA is often preferred for MS applications to minimize ion suppression.

    • Mass Spectrometer: Any standard quadrupole or time-of-flight (TOF) mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and/or Negative ion mode.

    • Scan Range: m/z 100 - 1000.

  • Data Interpretation:

    • Extract the ion chromatogram for the expected m/z of the starting material and the product(s).

    • This compound: MW = 247.25. Expect to find m/z = 248.1 [M+H]⁺ or m/z = 246.1 [M-H]⁻.

    • Example Product (Mono-anilide): MW = 322.36. Expect to find m/z = 323.2 [M+H]⁺.

    • Confirm that the mass spectrum of the product peak corresponds to the expected molecular weight.

Diagram: Chromatographic Analysis Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Reaction Aliquot B Quench & Dilute A->B C Filter (0.22 µm) B->C D HPLC Injection C->D E C18 Column Separation D->E F UV Detection (214 nm) E->F G ESI-MS Detection E->G H Monitor Peak Areas (HPLC) F->H I Confirm Molecular Weights (MS) G->I

Caption: Workflow for reaction monitoring using HPLC and LC-MS.

Spectroscopic Methods: NMR and FTIR

Spectroscopic methods provide detailed structural information and are complementary to chromatographic techniques. They are particularly useful for confirming the successful formation or removal of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Why ¹H NMR?

Proton NMR (¹H NMR) is a powerful tool for confirming structural transformations. For reactions involving this compound, specific proton signals serve as excellent diagnostic markers. The most prominent is the large singlet from the nine equivalent protons of the tert-butyl group of the Boc protector, which appears around 1.4 ppm.[6][7] The disappearance of this signal is a definitive indicator of successful Boc-deprotection. Conversely, in coupling reactions, shifts in the signals of the methylene (-CH₂-) protons adjacent to the reacting carboxylic acid can confirm amide bond formation. The acidic protons of the carboxylic acids themselves often appear as a broad singlet far downfield (10-12 ppm), though this signal can be broad and may exchange with trace water in the solvent.[8][9]

Experimental Protocol: ¹H NMR for Structural Verification

  • Sample Preparation:

    • Work up a representative sample of the reaction mixture to isolate the crude product.

    • Dissolve 5-10 mg of the dried crude material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.

    • Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • Data Interpretation:

    • Analyze the spectrum for key chemical shifts and the disappearance/appearance of signals.

    • Integrate relevant peaks to determine the relative ratios of starting material to product.

Functional GroupApprox. ¹H Chemical Shift (δ)MultiplicityKey Diagnostic Use
Boc Group (-C(CH₃)₃)1.4 ppmSinglet (9H)Disappears upon deprotection.
Methylene (-CH₂-COOH)2.6 - 2.8 ppmTripletShifts upon conversion to amide.
Methylene (-CH₂-N)3.4 - 3.6 ppmTripletGenerally less affected by remote reactions.
Carboxylic Acid (-COOH)10 - 12 ppmBroad SingletDisappears upon amide formation.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: Why FTIR?

FTIR is a rapid and simple technique for monitoring changes in key functional groups. It is particularly useful for observing the strong carbonyl (C=O) stretching vibrations.[10] this compound has two distinct C=O stretches: one for the carboxylic acid (~1710 cm⁻¹) and one for the urethane of the Boc group (~1690 cm⁻¹).[8][11] When an amide is formed, the broad O-H stretch of the carboxylic acid (a very wide band from 2500-3300 cm⁻¹) disappears, and a new amide C=O stretch appears around 1640-1680 cm⁻¹.[9][11] This makes FTIR an excellent qualitative tool for quickly checking if a reaction has proceeded.

Experimental Protocol: FTIR for Functional Group Analysis

  • Sample Preparation:

    • Place a small amount of the dried, crude product directly onto the ATR (Attenuated Total Reflectance) crystal.

    • Alternatively, for liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • FTIR Acquisition:

    • Record the spectrum, typically from 4000 to 600 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal or salt plates first.

  • Data Interpretation:

    • Compare the spectrum of the reaction product to the starting material.

    • Look for the disappearance and appearance of key vibrational bands.

Functional GroupApprox. IR Frequency (cm⁻¹)AppearanceKey Diagnostic Use
Carboxylic Acid O-H2500-3300Very BroadDisappears upon amide formation.
Carboxylic Acid C=O1700-1725Strong, SharpDisappears upon amide formation.[11]
Boc Group C=O1680-1700Strong, SharpDisappears upon deprotection.[10]
Amide C=O1640-1680Strong, SharpAppears upon amide formation.

Diagram: Spectroscopic Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Isolate Crude Product B Dry Sample A->B C Dissolve in CDCl₃ (for NMR) B->C D Place on ATR Crystal (for FTIR) B->D E ¹H NMR Acquisition C->E F FTIR Acquisition D->F G Analyze Chemical Shifts & Integrals E->G H Analyze Vibrational Bands (C=O, O-H) F->H

Caption: Workflow for structural analysis using NMR and FTIR.

Method Selection Guide

GoalPrimary MethodConfirmatory MethodRationale
Routine Reaction Progress HPLC-UVFTIRHPLC provides quantitative data on consumption of starting material. FTIR offers a quick qualitative check.
Product Identity Confirmation LC-MS¹H NMRLC-MS confirms the correct molecular weight. NMR confirms the detailed chemical structure.
Boc-Deprotection Check ¹H NMRLC-MSThe disappearance of the 9H singlet at ~1.4 ppm in ¹H NMR is definitive. LC-MS confirms the mass change.
Purity Assessment HPLC-UVLC-MSHPLC with UV detection is the standard for quantitative purity analysis. LC-MS helps identify unknown impurity peaks.

Conclusion

The successful synthesis of molecules derived from this compound relies on the rigorous application of appropriate analytical methods. A multi-faceted approach is recommended. RP-HPLC is indispensable for quantitative monitoring of reaction progress and purity assessment. LC-MS provides essential confirmation of molecular identity. For detailed structural verification, particularly for confirming the success of protection or deprotection steps, ¹H NMR is the most powerful tool available. Finally, FTIR serves as a rapid, qualitative method for observing changes in key functional groups. By judiciously applying these techniques, researchers can ensure the efficiency of their synthetic routes and the integrity of their final compounds.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Gong, Y., et al. (2020). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications.
  • Karunanithy, G., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • ResearchGate. (n.d.). RP-HPLC/UV-CAD chromatograms: in the presence of Boc 2 O (solid line) and without Boc 2 O (dashed line).
  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Sugahara, K., et al. (1998). Liquid Chromatography-Mass Spectrometry for Simultaneous Analyses of Iminodipeptides Containing an N-terminal or a C-terminal Proline. PubMed.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • Thomas, B., et al. (2012). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences.
  • ResearchGate. (n.d.). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples.
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
  • ResearchGate. (n.d.). FTIR spectra of all prepared BOC-glycine and esters.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Juhmani, P., et al. (2020). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PMC - NIH.
  • Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
  • ResearchGate. (2020). How to analyze synthetic peptide by LC and LCMS?.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid.

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Application Notes and Protocols: Purification Techniques for N-Boc-iminodipropionic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Boc-iminodipropionic acid is a valuable building block in organic synthesis, particularly in the realms of peptide synthesis, drug development, and bioconjugation.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers stability and reactivity control, making it a staple for chemists creating complex molecules.[1] However, the purity of the final product is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient or research compound. This guide provides an in-depth exploration of purification techniques tailored for this compound and related Boc-protected amino acids, offering both theoretical understanding and practical, step-by-step protocols.

The Importance of Purification

Synthetic routes to this compound can yield a variety of impurities, including unreacted starting materials, by-products from the Boc-protection step (such as di-tert-butyl dicarbonate by-products), and diastereomers if chiral centers are present.[3] These impurities can interfere with downstream applications, leading to low yields, difficult-to-separate mixtures, and potentially misleading biological data. Therefore, robust purification is a critical and non-negotiable step in the synthetic workflow.

Understanding the Physicochemical Properties of this compound

A successful purification strategy is built upon a solid understanding of the target molecule's properties.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₁H₁₉NO₆[1][4]Influences molecular weight and solubility.
Molecular Weight 261.27 g/mol [1][4]Useful for mass spectrometry-based purity analysis.
Appearance White powder[1]Visual indicator of purity; discoloration may suggest impurities.
Melting Point 79-86 °C[1]A broad melting range can indicate the presence of impurities.
Solubility Favorable solubility under various conditions.[1]Key for selecting appropriate solvents for crystallization, extraction, and chromatography.
Acidity Contains two carboxylic acid functional groups.Allows for manipulation of solubility based on pH for extractions.
Stability The Boc group is stable to most nucleophiles and bases but labile to acidic conditions.[5][6]Dictates the choice of reagents and conditions to avoid premature deprotection.

Purification Strategies: A Multi-pronged Approach

No single purification technique is universally optimal. The choice depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Often, a combination of methods is most effective.

Workflow for Purification of this compound

Purification Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing Crude Product Crude Product Aqueous Work-up Aqueous Work-up Crude Product->Aqueous Work-up Acid/Base Extraction Crystallization Crystallization Aqueous Work-up->Crystallization If solid Column Chromatography Column Chromatography Aqueous Work-up->Column Chromatography If oil or complex mixture Recrystallization Recrystallization Crystallization->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product Purification Decision Matrix start Crude Product State extraction Aqueous Acid-Base Extraction start->extraction is_solid Is it a solid or can it be solidified? is_oil Is it an intractable oil? is_solid->is_oil No crystallization Crystallization / Recrystallization is_solid->crystallization Yes chromatography Column Chromatography is_oil->chromatography Yes impurities_close Are impurities close in polarity? impurities_close->chromatography Yes pure_product Pure Product impurities_close->pure_product No extraction->is_solid crystallization->impurities_close chromatography->pure_product

Sources

Application Note: Scale-Up Synthesis of N-Boc-Iminodipropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Boc-iminodipropionic acid, a derivative of iminodipropionic acid featuring a tert-butyloxycarbonyl (Boc) protecting group, is a valuable building block in medicinal and organic chemistry.[1] Its bifunctional nature, possessing two carboxylic acid moieties and a protected secondary amine, makes it a versatile intermediate for the synthesis of complex molecules, including peptide-based therapeutics and chelating agents.[1][2] The Boc protecting group enhances stability and allows for selective reactions at the carboxylic acid sites.[1] As the demand for novel pharmaceuticals and fine chemicals grows, the need for robust and scalable synthetic routes for key intermediates like this compound is paramount.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. We will delve into the critical process parameters, safety considerations, and analytical quality control measures necessary for transitioning from a laboratory-scale procedure to a larger, more efficient production.

Synthetic Strategy: The "Boc-On" Approach

The most common and straightforward method for the synthesis of this compound is the direct N-protection of iminodipropionic acid or its ester precursor using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. This electrophilic reagent readily reacts with the secondary amine of iminodipropionic acid under basic conditions to form a stable carbamate.

The overall transformation is depicted below:

Synthesis_Reaction Iminodipropionic_Acid Iminodipropionic Acid Reaction Iminodipropionic_Acid->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Reaction Base Base (e.g., NaOH, Et₃N) Base->Reaction Solvent Solvent (e.g., Water, t-BuOH) Solvent->Reaction Product This compound Byproducts t-Butanol + CO₂ Reaction->Product Reaction->Byproducts

Caption: General reaction scheme for the N-Boc protection of iminodipropionic acid.

Scale-Up Synthesis Protocol

This protocol is adapted from a reliable lab-scale procedure and includes critical considerations for scaling up the synthesis to a multi-gram or kilogram scale.[2]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
Dimethyl 3,3'-azanediyldipropanoateNot specified in source189.21Starting material. Can be synthesized from 3,3'-iminodipropionitrile.
Sodium Hydroxide (NaOH)1310-73-240.00Use high-purity pellets or a freshly prepared aqueous solution.
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25Highly reactive and moisture-sensitive. Handle with care.
tert-Butyl alcohol (t-BuOH)75-65-074.12Solvent for Boc₂O.
n-Pentane109-66-072.15Used for washing and removing non-polar impurities.
Hydrochloric Acid (HCl), concentrated7647-01-036.46Used for acidification. Handle in a fume hood.
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent.
Deionized Water (H₂O)7732-18-518.02Used throughout the process.
Step-by-Step Procedure

Step 1: Saponification of the Dimethyl Ester

  • To a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge dimethyl 3,3'-azanediyldipropanoate (e.g., 1.0 equivalent, 30 mol).

  • Add a solution of sodium hydroxide (e.g., 2.2 equivalents in deionized water). Scale-up consideration: The hydrolysis is exothermic. For larger batches, control the addition rate of the NaOH solution to maintain the internal temperature below 30°C. Efficient stirring is crucial to ensure complete saponification.

  • Stir the mixture at room temperature for at least 2 hours, or until reaction completion is confirmed by a suitable in-process control (e.g., TLC or HPLC).

Step 2: N-Boc Protection

  • Cool the reaction mixture to approximately 10°C using an ice bath or a reactor cooling system.

  • Prepare a solution of di-tert-butyl dicarbonate (e.g., 1.07 equivalents, 32 mmol) in tert-butyl alcohol. Scale-up consideration: Boc₂O can be a low-melting solid. On a large scale, it may be added as a molten liquid or a solution. Ensure the addition is done subsurface to prevent splashing and improve mixing.

  • Add the Boc₂O solution dropwise to the cooled reaction mixture while maintaining the internal temperature at 10°C. The addition should be controlled to manage the exotherm and the evolution of carbon dioxide gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

Step 3: Work-up and Isolation

  • Transfer the reaction mixture to a separation funnel or a liquid-liquid extraction setup.

  • Wash the aqueous layer with n-pentane (3 x volume of the aqueous layer) to remove any unreacted Boc₂O and other non-polar impurities. Scale-up consideration: For large volumes, a continuous liquid-liquid extractor can be more efficient.

  • Carefully adjust the pH of the aqueous layer to 1.0 with concentrated hydrochloric acid. This step is highly exothermic and will cause the product to precipitate if its solubility is exceeded. Perform this in a well-ventilated fume hood and with efficient cooling.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which may be an oil or a semi-solid.

Step 4: Purification by Crystallization

  • The crude product can often be crystallized from a suitable solvent system. A mixture of ethyl acetate and a non-polar solvent like hexane or heptane is a good starting point.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add the non-polar solvent until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystalline product by filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum.

Process_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Saponification Saponification of Dimethyl Ester Boc_Protection N-Boc Protection Saponification->Boc_Protection In-situ Pentane_Wash n-Pentane Wash Boc_Protection->Pentane_Wash Acidification Acidification (pH 1.0) Pentane_Wash->Acidification EtOAc_Extraction Ethyl Acetate Extraction Acidification->EtOAc_Extraction Drying_Concentration Drying and Concentration EtOAc_Extraction->Drying_Concentration Crystallization Crystallization Drying_Concentration->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Final_Product Final_Product Filtration_Drying->Final_Product This compound

Caption: Overall workflow for the scale-up synthesis of this compound.

Critical Process Parameters and Rationale

ParameterRecommended RangeRationale
Temperature Control 10-30°CThe saponification and Boc protection reactions are exothermic. Maintaining the temperature within this range prevents potential side reactions and decomposition of the Boc anhydride, ensuring higher yield and purity.
pH of Acidification 1.0 - 2.0Complete protonation of the carboxylate groups is essential for efficient extraction into the organic solvent. A pH in this range ensures the product is in its neutral, less water-soluble form.
Stirring Efficiency Vigorous and consistentIn a large-scale reaction, efficient mixing is crucial for maintaining homogeneity, ensuring complete reaction, and managing heat transfer. Inadequate stirring can lead to localized "hot spots" and incomplete reactions.
Rate of Reagent Addition Slow and controlledThe addition of sodium hydroxide, Boc anhydride, and hydrochloric acid should be done at a controlled rate to manage the exotherms and any gas evolution, ensuring the safety and predictability of the process.

Analytical Quality Control

To ensure the final product meets the required specifications, a series of analytical tests should be performed.

  • Appearance: The purified product should be a white to off-white crystalline solid.

  • Melting Point: 79-86 °C.[1]

  • Purity (HPLC): ≥98%. A reversed-phase HPLC method with UV detection is suitable for assessing purity and detecting any unreacted starting material or by-products.

  • Identity Confirmation:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm) and the methylene protons of the propionic acid chains.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbons of the Boc group and the carboxylic acids, as well as the carbons of the alkyl chains.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show the [M-H]⁻ ion corresponding to the molecular weight of the product (261.27 g/mol ).

    • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acids, and the O-H stretching of the carboxylic acids.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require careful handling, especially at a larger scale.

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is flammable, toxic if inhaled, and can cause serious eye damage and skin irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Sodium Hydroxide (NaOH): A corrosive base that can cause severe skin burns and eye damage. Handle with care and wear appropriate PPE.

  • Hydrochloric Acid (HCl): A corrosive acid with toxic fumes. All acidification steps should be performed in a fume hood with proper PPE.

  • Solvents: n-Pentane and ethyl acetate are flammable. Ensure all operations are conducted away from ignition sources and in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work. An emergency eyewash and safety shower should be readily accessible.

Conclusion

The scale-up synthesis of this compound is a manageable process when critical parameters are carefully controlled. The provided protocol, based on the reliable Boc-protection strategy, offers a solid foundation for producing this valuable intermediate in larger quantities. By paying close attention to temperature control, pH, mixing efficiency, and safety precautions, researchers and production chemists can achieve high yields of a high-purity product, facilitating its application in drug discovery and development.

References

  • Acta Crystallographica Section E: Structure Reports Online, 2009, 65(6), o1408. [Link]
  • PubChem Compound Summary for CID 15666718, 3-{(Tert-butoxy)carbonylamino}propanoic acid. [Link]
  • Sigma-Aldrich. Safety Data Sheet for Di-tert-butyl dicarbonate.
  • Sigma-Aldrich. Safety Data Sheet for Sodium hydroxide.
  • Sigma-Aldrich. Safety Data Sheet for Hydrochloric acid.
  • Google Patents.

Sources

Application Notes and Protocols for the Synthesis of Peptidomimetics using N-Boc-iminodipropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of N-Boc-iminodipropionic Acid in Peptidomimetic Design

Peptidomimetics, molecules that replicate the structural and functional aspects of natural peptides, are at the forefront of modern drug discovery. They offer a strategic advantage over their natural counterparts by overcoming inherent limitations such as poor metabolic stability and low bioavailability. A key approach in the design of sophisticated peptidomimetics is the use of non-proteinogenic amino acids and scaffolds that introduce conformational constraints and novel side-chain orientations.

This compound is a versatile, non-proteinogenic building block that serves as an exceptional scaffold for creating diverse peptidomimetic structures. Its unique di-carboxylic acid nature allows for the divergent synthesis of complex molecules, enabling the exploration of a broader chemical space. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine ensures stability and controlled reactivity during synthesis. This building block is particularly valuable for constructing constrained peptides, cyclic peptidomimetics, and scaffolds designed to disrupt protein-protein interactions (PPIs), which are implicated in a multitude of diseases.

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a case study on its application in the synthesis of a peptidomimetic targeting the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.

Core Principles: The Rationale for Employing this compound

The utility of this compound as a peptidomimetic scaffold stems from several key features:

  • Bifunctional Scaffolding: The two propionic acid arms provide two points for chain elongation or functionalization. This allows for the creation of branched or cyclic structures from a single, well-defined core.

  • Conformational Constraint: Incorporation of this scaffold into a peptide backbone introduces a significant conformational constraint, which can lock the peptidomimetic into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target.

  • Increased Proteolytic Resistance: The non-natural structure of the iminodipropionic acid core is not recognized by proteases, leading to a significantly longer in vivo half-life compared to natural peptides.

  • Versatility in Solid-Phase Synthesis: With an appropriate orthogonal protection strategy, this compound can be seamlessly integrated into standard solid-phase peptide synthesis workflows.

Experimental Protocols: Solid-Phase Synthesis of Peptidomimetics

The successful incorporation of this compound into a growing peptide chain on a solid support hinges on a robust orthogonal protection strategy. This is necessary to selectively deprotect one of the carboxylic acid groups for initial attachment to the resin, while the other remains protected for subsequent chain elongation.

Protocol 1: Orthogonal Protection of this compound

Objective: To selectively protect one of the carboxylic acid groups of this compound, rendering it suitable for solid-phase synthesis.

Rationale: The use of a benzyl ester (Bzl) to protect one carboxyl group and leaving the other as a free carboxylic acid provides an orthogonal handle. The free carboxylic acid can be coupled to the resin, while the benzyl ester can be deprotected at a later stage using hydrogenolysis, a condition that does not affect the Boc group or many common side-chain protecting groups.

Materials:

ReagentGrade
This compoundSynthesis Grade
Benzyl bromideReagent Grade
Cesium carbonate (Cs₂CO₃)Anhydrous
N,N-Dimethylformamide (DMF)Anhydrous
Dichloromethane (DCM)Anhydrous
Ethyl acetate (EtOAc)Reagent Grade
HexanesReagent Grade
Magnesium sulfate (MgSO₄)Anhydrous

Procedure:

  • Salt Formation: Dissolve this compound (1 equivalent) in a minimal amount of methanol. Add cesium carbonate (0.5 equivalents) and stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the cesium monocarboxylate salt.

  • Mono-esterification: Suspend the cesium salt in anhydrous DMF. Add benzyl bromide (1 equivalent) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the this compound mono-benzyl ester.

Protocol 2: Solid-Phase Synthesis of a Branched Peptidomimetic

Objective: To synthesize a branched peptidomimetic on a solid support using the orthogonally protected this compound mono-benzyl ester.

Rationale: This protocol outlines the attachment of the mono-protected scaffold to a resin, followed by elongation of two different peptide chains from the two carboxylic acid functionalities. This demonstrates the utility of the scaffold in creating branched structures.

Materials:

ReagentGrade
Rink Amide resin100-200 mesh, ~0.6 mmol/g loading
This compound mono-benzyl esterAs synthesized in Protocol 1
N,N'-Diisopropylcarbodiimide (DIC)Synthesis Grade
1-Hydroxybenzotriazole (HOBt)Synthesis Grade
PiperidineReagent Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Palladium on carbon (Pd/C)10%
Hydrogen gas (H₂)High Purity
Boc-protected amino acidsSynthesis Grade
Fmoc-protected amino acidsSynthesis Grade

Workflow Diagram:

SPPS_Workflow cluster_A Chain A Synthesis cluster_B Chain B Synthesis Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Scaffold_Coupling Couple N-Boc-iminodipropionic acid mono-benzyl ester (DIC/HOBt) Fmoc_Deprotection->Scaffold_Coupling Chain_A_Elongation Elongate Chain A (Standard Fmoc-SPPS cycles) Scaffold_Coupling->Chain_A_Elongation Boc_Deprotection Boc Deprotection (TFA/DCM) Scaffold_Coupling->Boc_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H₂O) Chain_A_Elongation->Cleavage Benzyl_Deprotection Benzyl Deprotection (H₂/Pd-C) Boc_Deprotection->Benzyl_Deprotection Chain_B_Elongation Elongate Chain B (Standard Boc-SPPS cycles) Benzyl_Deprotection->Chain_B_Elongation Benzyl_Deprotection->Chain_B_Elongation Chain_B_Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for branched peptidomimetic synthesis.

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Scaffold Coupling: Dissolve this compound mono-benzyl ester (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Add the solution to the deprotected resin and agitate for 4-6 hours. Monitor the coupling reaction using a Kaiser test.

  • Chain A Elongation (Fmoc Chemistry): Perform standard Fmoc-SPPS cycles to elongate the first peptide chain from the free amine of the resin.

  • Boc Deprotection: After completing Chain A, treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the iminodipropionic acid scaffold. Wash thoroughly with DCM and DMF.

  • Benzyl Ester Deprotection: Suspend the resin in a suitable solvent (e.g., methanol/DMF mixture). Add 10% Pd/C catalyst and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) for 4-6 hours to cleave the benzyl ester, revealing the second carboxylic acid.

  • Chain B Elongation (Boc Chemistry): Perform standard Boc-SPPS cycles to elongate the second peptide chain from the newly deprotected carboxylic acid.

  • Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) for 2-3 hours to cleave the peptidomimetic from the resin and remove any remaining side-chain protecting groups.

  • Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Case Study: Targeting the p53-MDM2 Interaction

Background: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and targets it for degradation. In many cancers, the p53 pathway is inactivated by the overexpression of MDM2. Therefore, inhibiting the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and induce tumor cell death.

Design Rationale: this compound can serve as a scaffold to present key pharmacophoric groups that mimic the binding of p53 to MDM2. Specifically, the scaffold can be functionalized with moieties that occupy the hydrophobic pockets in the MDM2 protein that are normally engaged by the Phe19, Trp23, and Leu26 residues of p53.

Signaling Pathway Diagram:

p53_MDM2_Pathway cluster_normal Normal Cell cluster_cancer Cancer Cell (MDM2 Overexpression) cluster_treatment Treatment with Peptidomimetic p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binding Degradation Proteasomal Degradation p53_normal->Degradation MDM2_normal->Degradation Ubiquitination p53_cancer p53 MDM2_cancer MDM2 (overexpressed) p53_cancer->MDM2_cancer Enhanced Binding MDM2_cancer->p53_cancer Inhibition Peptidomimetic Peptidomimetic (N-Boc-iminodipropionic acid scaffold) MDM2_treated MDM2 Peptidomimetic->MDM2_treated Inhibits Binding p53_active Active p53 Apoptosis Apoptosis p53_active->Apoptosis Induces

Caption: Inhibition of the p53-MDM2 interaction by a peptidomimetic.

Synthetic Approach:

A peptidomimetic inhibitor of the p53-MDM2 interaction can be synthesized using this compound as a central scaffold. One carboxylic acid arm can be coupled to a resin, while the other is extended with a short peptide sequence containing residues that mimic Phe19 and Trp23 of p53. The secondary amine of the scaffold can be deprotected and functionalized with a group that mimics Leu26. This approach allows for the precise spatial arrangement of the key pharmacophores, leading to a potent and selective inhibitor.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for the synthesis of complex peptidomimetics. Its di-carboxylic acid nature, combined with the stability of the Boc protecting group, allows for the creation of diverse molecular architectures, including branched and cyclic structures. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their drug discovery programs. The case study on targeting the p53-MDM2 interaction highlights the potential of this scaffold to address challenging therapeutic targets like protein-protein interactions. Future applications of this compound are likely to expand into other areas of medicinal chemistry, including the development of novel protease inhibitors, receptor agonists and antagonists, and bioconjugates for targeted drug delivery.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Molecules, 26(9), 2690.
  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. (2022). Organic Process Research & Development, 26(8), 2355–2363.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Journal of Peptide Science, 6(10), 471-493.

Application Note: Mastering N-Boc-iminodipropionic Acid in Continuous Flow Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of N-Boc-iminodipropionic acid in continuous flow chemistry. Moving beyond traditional batch processing, we detail the principles, experimental setups, and step-by-step protocols for key transformations such as Boc deprotection and subsequent amide coupling reactions. This guide emphasizes the causality behind experimental choices, integration of in-line analytics for process control, and the inherent safety and scalability advantages of flow chemistry.

Introduction: The Strategic Value of this compound in Flow Chemistry

This compound is a versatile building block in medicinal chemistry and peptide synthesis.[1] Its structure, featuring a stable tert-butyloxycarbonyl (Boc) protecting group and two carboxylic acid functionalities, makes it an ideal scaffold for creating complex molecules, peptide-based therapeutics, and bioconjugates.[1]

Traditionally, reactions involving such molecules are performed in batch reactors. However, batch processing can be limited by challenges in heat transfer, mixing inconsistencies, and difficulties in handling the gaseous byproducts of deprotection, which can lead to foaming and slurry formation.[2] Continuous flow chemistry offers a transformative alternative, providing precise control over reaction parameters such as temperature, pressure, and residence time.[3] This enhanced control leads to improved reaction efficiency, higher product yields, superior safety profiles, and streamlined scalability from laboratory to industrial production.[4][5]

This guide will explore two core, high-utility applications of this compound in a flow environment:

  • Continuous N-Boc Deprotection: Leveraging thermal energy or solid acid catalysts to efficiently remove the Boc group without the need for harsh, corrosive acids like trifluoroacetic acid (TFA).[6][7]

  • Telescoped Deprotection and Amide Coupling: A sophisticated workflow where the unprotected intermediate from the first reaction is immediately used in a subsequent coupling step without isolation, showcasing the power of integrated, multi-step flow synthesis.[2]

Physicochemical Properties

A clear understanding of the substrate's properties is foundational to designing a robust flow process.

PropertyValueSource(s)
CAS Number 143766-89-6[8][9][10][11]
Molecular Formula C₁₁H₁₉NO₆[1][8][10]
Molecular Weight 261.27 g/mol [1][8][10][11]
Appearance White powder / lumps[1][8]
Melting Point 79-86 °C[1]
Solubility Favorable in common organic solvents (e.g., THF, DMF, Dioxane).[7][12]

The Flow Chemistry Experimental Setup

A modular flow chemistry system is essential for the protocols described herein. The setup provides the flexibility to perform single-step reactions or be reconfigured for multi-step, telescoped sequences.

Core System Components:
  • Solvent and Reagent Reservoirs: Inert gas-blanketed reservoirs to prevent degradation of anhydrous solvents and reagents.

  • HPLC Pumps: Two or more high-pressure pumps are required to deliver precise and pulseless flow of the reagent streams.

  • T-Mixer: A low-volume mixing point to ensure rapid and efficient combination of reagent streams before entering the reactor.

  • Flow Reactor: This is the heart of the system. For the applications discussed, two types are particularly relevant:

    • Heated Coil Reactor: A tube (e.g., PFA, Stainless Steel) of known volume coiled within a heating unit for thermally-driven reactions.

    • Packed-Bed Reactor: A column packed with a solid-supported catalyst or reagent (e.g., a solid acid for deprotection).[7]

  • Back-Pressure Regulator (BPR): A crucial component that maintains a set pressure within the system. This allows for the superheating of solvents well above their atmospheric boiling points, dramatically accelerating reaction rates.[2]

  • In-line Analytics (Optional but Recommended): Integration of Process Analytical Technology (PAT) such as FT-IR or UV-Vis spectroscopy allows for real-time reaction monitoring, ensuring the process is running to completion and enabling rapid optimization.[13][14]

  • Product Collection: A final vessel for collecting the reaction output.

Flow_Setup General Experimental Flow Chemistry Setup cluster_pumps Reagent Delivery cluster_reactor Reaction Zone P1 Pump A (this compound) Mixer T-Mixer P1->Mixer P2 Pump B (Reagent / Solvent) P2->Mixer Reactor Flow Reactor (Heated Coil or Packed Bed) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Analytics In-line Analytics (e.g., FT-IR) Reactor->Analytics Optional Collection Product Collection BPR->Collection Analytics->BPR

Caption: General Experimental Flow Chemistry Setup.

Protocol 1: Continuous N-Boc Deprotection

The removal of the Boc group is a fundamental step in peptide synthesis.[15] In flow chemistry, this can be achieved cleanly and efficiently using thermal methods, which avoid acidic reagents and cumbersome workups, or by using recyclable solid acid catalysts.[6][7][16]

Method A: Thermal Deprotection

This method leverages high temperatures under pressure to induce the thermolytic cleavage of the Boc group, yielding the free amine, isobutylene, and carbon dioxide.[17] The absence of acid makes this method compatible with a wide range of functional groups.[6][16]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 M solution of this compound in a suitable high-boiling solvent such as dioxane or dimethylformamide (DMF).

  • System Setup:

    • Configure the flow system with a single pump and a heated coil reactor (e.g., 10 mL stainless steel coil).

    • Set the back-pressure regulator to 10-15 bar (~150-220 psi) to ensure the solvent remains in a liquid state at elevated temperatures.

  • Priming: Prime the system by pumping the pure solvent through the reactor at the desired flow rate until the system pressure stabilizes.

  • Reaction Execution:

    • Switch the pump inlet from the pure solvent to the reagent solution.

    • Heat the reactor to the target temperature (see table below).

    • The first few reactor volumes should be discarded as waste to allow the system to reach a steady state.

  • Collection & Analysis: Once at a steady state, collect the product stream. The conversion can be monitored in real-time with in-line analytics or analyzed offline (e.g., by HPLC, NMR) after collection.

Recommended Parameters for Thermal Deprotection

ParameterRecommended ValueRationale
Solvent Dioxane, DMF, TolueneHigh boiling point and good substrate solubility.
Temperature 180 - 250 °CSufficient thermal energy for efficient Boc cleavage. Higher temperatures lead to shorter required residence times.[18]
Flow Rate 0.5 - 2.0 mL/minAdjusted to achieve the desired residence time based on the reactor volume.
Residence Time 5 - 20 minutesCalculated as Reactor Volume / Flow Rate. Longer times ensure complete conversion.
Pressure (BPR) 10 - 20 barPrevents solvent boiling and ensures smooth, single-phase flow.
Method B: Solid Acid Catalyzed Deprotection

Using a packed-bed reactor with a solid acid catalyst (e.g., H-BEA zeolite) allows for deprotection at lower temperatures compared to the purely thermal method.[7] The catalyst is heterogeneous, simplifying product workup as it remains in the reactor.[7]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 M solution of this compound in a solvent like Tetrahydrofuran (THF).[7]

  • System Setup:

    • Install a packed-bed reactor containing the solid acid catalyst.

    • Set the BPR to ~35 bar (~500 psi).[19]

  • Execution: Follow the same priming, execution, and collection steps as the thermal method, but using the parameters below.

Recommended Parameters for Catalytic Deprotection

ParameterRecommended ValueRationale
Catalyst H-BEA ZeoliteProven efficacy for continuous N-Boc deprotection.[7]
Solvent THFLower boiling point solvent is viable due to lower reaction temperatures.[7]
Temperature 140 - 160 °CSignificantly lower than thermal method, preserving sensitive functional groups.[7][19]
Residence Time 1 - 5 minutesThe catalytic action dramatically accelerates the deprotection reaction.[7]

Protocol 2: Telescoped Deprotection and Amide Coupling

A key advantage of flow chemistry is the ability to "telescope" reactions, where the effluent of one reactor is used directly as the influent for the next.[2] This protocol describes the deprotection of this compound followed immediately by the coupling of one of its newly freed amine's corresponding carboxylic acid groups to an amino ester.

Telescoped_Workflow Telescoped Deprotection and Amide Coupling Workflow cluster_reagents Reagent Streams P1 Pump A (0.1 M this compound in Dioxane) R1 Reactor 1 (Heated Coil @ 220°C) Boc Deprotection P1->R1 Flow Rate = 1.0 mL/min P2 Pump B (0.12 M Amino Ester HCl Salt 0.12 M HOBt/HBTU 0.3 M DIPEA in DMF) Mixer T-Mixer P2->Mixer Flow Rate = 1.0 mL/min R1->Mixer Iminodipropionic acid R2 Reactor 2 (Coil @ 60°C) Amide Coupling Mixer->R2 BPR BPR R2->BPR Collection Product Collection BPR->Collection

Caption: Telescoped Deprotection and Amide Coupling Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Stream A: Prepare a 0.1 M solution of this compound in dioxane.

    • Stream B: Prepare a solution of the desired amino ester hydrochloride salt (e.g., H-Phe-OEt, 1.2 equivalents), a coupling agent like HBTU (1.2 eq.), an activator like HOBt (1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq.) in DMF. The base neutralizes the HCl salt and facilitates the coupling.

  • System Setup:

    • Configure the two-pump, two-reactor system as shown in the diagram above.

    • Reactor 1: A 10 mL coil for thermal deprotection.

    • Reactor 2: A 5 mL coil for the amide coupling step.

    • Set the BPR to 15 bar.

  • System Priming: Prime each line independently with its respective solvent (Dioxane for Pump A, DMF for Pump B).

  • Reaction Execution:

    • Start both pumps simultaneously at their respective flow rates (e.g., 1.0 mL/min each).

    • Heat Reactor 1 to ~220 °C to ensure rapid and complete deprotection. The residence time in R1 will be 10 minutes.

    • The effluent from Reactor 1, now containing the deprotected iminodipropionic acid, merges with Stream B in the T-mixer.

    • Heat Reactor 2 to a moderate temperature (~60 °C) to promote the amide bond formation.[20] The residence time in R2 will be 2.5 minutes (total flow rate is now 2.0 mL/min).

  • Collection and Purification:

    • After allowing the system to reach a steady state, collect the final product stream.

    • The output can be purified using continuous methods such as liquid-liquid extraction or by employing scavenger resins in a packed column to remove excess reagents and byproducts.[21]

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical process, especially those involving elevated temperatures and pressures.

  • Chemical Handling: this compound should be handled in a well-ventilated area.[22] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile).[22][23] Avoid creating dust.[23][24]

  • System Operation: Always perform a leak check on the flow system with a benign solvent at the intended operating pressure before introducing reagents. Use a blast shield, especially when working with pressures above 10 bar.

  • Thermal Hazards: The reactor surfaces will be extremely hot. Ensure proper insulation and signage are in place to prevent accidental burns.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The integration of this compound into continuous flow chemistry workflows unlocks significant potential for efficient, safe, and scalable synthesis. By leveraging precise control over reaction conditions, researchers can perform clean Boc deprotections and construct complex molecules through telescoped reaction sequences that would be challenging to achieve in traditional batch setups. The protocols outlined in this guide serve as a robust starting point for developing novel synthetic routes in pharmaceutical and materials science research.

References

  • J. Org. Chem. 2019, 84, 8, 4846–4855.
  • ResearchGate.
  • PubMed. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
  • Semantic Scholar. Solid-phase peptide synthesis under continuous-flow conditions. [Link]
  • SciSpace.
  • Baxendale Group.
  • ResearchGate. Solid-phase peptide synthesis under continuous-flow conditions. [Link]
  • Royal Society of Chemistry.
  • National Institutes of Health. Rapid Flow-Based Peptide Synthesis. [Link]
  • CHIMIA. Flow-based Methods in Chemical Peptide and Protein Synthesis. [Link]
  • Royal Society of Chemistry.
  • Almac Group. From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. [Link]
  • ResearchGate. A schematic representation of peptide synthesis using Boc protected.... [Link]
  • ResearchGate. Main advantages of flow chemistry on the drug discovery and development pipeline. [Link]
  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]
  • MDPI. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. [Link]
  • National Institutes of Health. Modern flow chemistry – prospect and advantage. [Link]
  • Royal Society of Chemistry.
  • FLORE.
  • National Institutes of Health. NMR reaction monitoring in flow synthesis. [Link]
  • National Institutes of Health. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Link]
  • PubChem. 3-{(Tert-butoxy)carbonylamino}propanoic acid. [Link]
  • ResearchGate. Analytical settings for in-flow biocatalytic reaction monitoring | Request PDF. [Link]
  • Royal Society of Chemistry.
  • MIT Open Access Articles. Continuous Flow Coupling and Decarboxylation Reactions Promoted by Copper Tubing. [Link]
  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
  • ResearchGate.
  • Magritek.
  • National Institutes of Health. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]
  • Organic Chemistry Portal.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N-Boc-Iminodipropionic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in amide coupling reactions involving N-Boc-iminodipropionic acid. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome these synthetic hurdles.

Introduction: The Challenge of this compound Coupling

This compound is a valuable building block in peptide synthesis and the development of novel therapeutics and bioconjugates.[1][2] Its structure, featuring a Boc-protected secondary amine and two carboxylic acid groups, presents unique challenges in amide bond formation.[1][3] Steric hindrance from the bulky tert-butyloxycarbonyl (Boc) protecting group and the branched nature of the molecule can significantly slow down reaction rates and lead to incomplete couplings, resulting in frustratingly low yields.[4][5][6]

This guide is structured to help you diagnose the potential causes of low yield in your specific reaction and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is resulting in a very low yield. What are the most likely causes?

Low yields in these coupling reactions typically stem from a few key issues:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine. If this activation is inefficient, the reaction will not proceed to completion.[7]

  • Steric Hindrance: The bulky N-Boc group and the overall structure of the iminodipropionic acid can physically block the approach of the amine to the activated carboxylic acid, slowing down the reaction.[4][5][8]

  • Suboptimal Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric barriers associated with this substrate.[4][8]

  • Poor Solubility: Inadequate solvation of the reactants can lead to aggregation, further impeding the reaction.[4]

  • Side Reactions: Undesired chemical transformations, such as racemization or reactions involving the coupling reagent itself, can consume starting materials and reduce the yield of the desired product.[9][10]

Q2: Which coupling reagents are most effective for sterically hindered substrates like this compound?

For challenging couplings involving sterically hindered acids, it is crucial to move beyond standard carbodiimide reagents like DCC and EDC, which are often insufficient.[4][8] More potent activating agents are required.

Solution: Employ aminium/uronium or phosphonium salt-based coupling reagents. These form highly reactive activated esters that can overcome significant steric barriers.[4][5][7]

Coupling Reagent Class Examples Key Advantages Considerations
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUHigh efficiency, fast reaction times, and low racemization.[7] HATU is often considered superior for difficult couplings.[7]Can potentially react with the amine to form an inactive guanidinium byproduct if not pre-activated with the carboxylic acid.[11]
Phosphonium Salts PyBOP, PyAOPHighly effective for sterically hindered couplings and do not have the guanidinylation side reaction.[7] PyAOP is particularly good for N-methyl amino acids.[9][12]May be less stable in solution over extended periods compared to uronium salts.
Q3: Can my choice of solvent be impacting the reaction yield?

Absolutely. The solvent plays a critical role in solvating the reactants and facilitating the reaction.

Solution: For sterically hindered couplings, N-methylpyrrolidone (NMP) is often a better choice than dimethylformamide (DMF) due to its superior solvating properties.[4] In particularly difficult cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial to prevent aggregation.[4]

Q4: I've chosen a potent coupling reagent, but my yields are still low. What other reaction parameters can I adjust?

Solution: When dealing with sterically hindered substrates, adjusting the reaction time and temperature can be very effective.

  • Increase Reaction Time: Steric hindrance slows down the reaction rate.[4] Extending the reaction time, for instance, from a standard 1-2 hours to overnight, can often drive the reaction to completion.[4]

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric barrier.[6] However, this should be done cautiously as excessive heat can increase the risk of racemization.[4] Microwave-assisted synthesis is a powerful technique for safely and rapidly heating reactions to drive difficult couplings.[4]

  • Double Coupling: After the initial coupling reaction, you can wash the reaction mixture and repeat the coupling step with a fresh solution of the activated acid.[4][6]

Troubleshooting Guides

Issue 1: Incomplete Reaction Despite Using a Potent Coupling Reagent

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting amine even after an extended reaction time.

Troubleshooting Workflow:

G start Incomplete Reaction Observed check_preactivation Was the carboxylic acid pre-activated? start->check_preactivation preactivate Implement pre-activation step: Mix carboxylic acid, coupling reagent, and base for 5-15 min before adding amine. check_preactivation->preactivate No check_equivalents Are you using sufficient equivalents of reagents? check_preactivation->check_equivalents Yes end Monitor reaction progress. preactivate->end increase_equivalents Increase equivalents of This compound and coupling reagent (e.g., to 1.5 eq). check_equivalents->increase_equivalents No check_base Is your amine starting material an acid salt (e.g., HCl or TFA salt)? check_equivalents->check_base Yes increase_equivalents->end free_base Perform a free-basing step on the amine or add an additional equivalent of base. check_base->free_base Yes double_couple Perform a double coupling. check_base->double_couple No free_base->end double_couple->end

Caption: Troubleshooting workflow for incomplete coupling reactions.

Detailed Explanation:

  • Pre-activation is Key: With aminium/uronium reagents like HATU, it is crucial to pre-activate the this compound. This involves mixing the acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 5-15 minutes before adding the amine.[11] This ensures the formation of the highly reactive activated ester and prevents the coupling reagent from reacting with your amine to form an inactive guanidinium byproduct.[11]

  • Stoichiometry Matters: For difficult couplings, using a slight excess (e.g., 1.2-1.5 equivalents) of the carboxylic acid and coupling reagent can help drive the reaction to completion.

  • Amine Salt Inhibition: If your amine is an HCl or TFA salt, the acidic counterion will neutralize the base in the reaction mixture, preventing the coupling from proceeding.[11] You must either perform a separate free-basing workup on your amine salt before the reaction or add an additional equivalent of base to neutralize the salt.[11]

Issue 2: Difficulty in Product Purification and Isolation

Symptom: The crude product is a complex mixture, and isolating the desired coupled product by chromatography is challenging.

Possible Cause & Solution:

  • Byproducts from Coupling Reagents:

    • DCC/DIC: The dicyclohexylurea (DCU) or diisopropylurea byproduct can complicate purification. While DCU is largely insoluble and can be filtered off, the diisopropylurea from DIC is more soluble.[12]

    • HATU/HBTU: Byproducts from these reagents are generally water-soluble and can be removed with an aqueous workup.

  • Unreacted Starting Materials: If the reaction did not go to completion, you will have to separate your product from the starting acid and amine.

  • Racemization: The formation of diastereomers can make purification difficult.

Experimental Protocol: Post-Reaction Workup

  • Quench the Reaction: Add water or a saturated aqueous solution of NH₄Cl to the reaction mixture.

  • Solvent Extraction: Extract the product with a suitable organic solvent like ethyl acetate or DCM.

  • Aqueous Washes:

    • Wash the organic layer with a mild acid (e.g., 5% citric acid or 0.1 M HCl) to remove unreacted amine and basic byproducts.

    • Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted this compound and acidic byproducts.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.[13]

Issue 3: Low Yield After Boc-Deprotection Step

Symptom: The coupling reaction appears successful, but the yield after removing the N-Boc group is low.

Possible Causes & Troubleshooting:

  • Incomplete Deprotection: The Boc group removal may not have gone to completion.

    • Solution: Increase the deprotection time or use a stronger acidic condition (e.g., a higher concentration of TFA in DCM).[6] Ensure vigorous stirring to prevent resin aggregation in solid-phase synthesis.[6]

  • Side Reactions During Deprotection: The reactive tert-butyl cation generated during acidic deprotection can cause side reactions, particularly alkylation of sensitive residues.[10]

    • Solution: Use scavengers in your deprotection cocktail. Common scavengers include water, triisopropylsilane (TIPS), and thioanisole.[6][10] A typical cocktail is TFA/H₂O/TIPS (95:2.5:2.5).[6]

  • Alternative Deprotection Methods: If acidic conditions are problematic for other functional groups in your molecule, consider alternative deprotection methods. Thermal deprotection in a suitable solvent can be an option, though it requires careful optimization.[14][15]

Deprotection Workflow Diagram:

G start Low Yield After Boc-Deprotection check_completion Confirm complete deprotection (e.g., by LC-MS). start->check_completion incomplete Incomplete Deprotection check_completion->incomplete No side_reactions Side Reactions Suspected check_completion->side_reactions Yes optimize_conditions Increase acid concentration/time or repeat deprotection step. incomplete->optimize_conditions add_scavengers Add scavengers (e.g., TIPS, H2O) to the TFA cocktail. side_reactions->add_scavengers alternative_methods Consider alternative deprotection (e.g., thermal methods). side_reactions->alternative_methods If scavengers are insufficient end Purify final product. optimize_conditions->end add_scavengers->end alternative_methods->end

Caption: Decision-making workflow for troubleshooting Boc-deprotection.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for coupling this compound to a primary or secondary amine.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF or NMP.

  • Pre-activation: Add HATU (1.15 equivalents) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Activation: Stir the mixture at room temperature for 10-15 minutes.

  • Coupling: Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require several hours to overnight.

  • Work-up: Upon completion, quench the reaction with water and proceed with the standard aqueous workup and extraction as described in Issue 2 .

  • Purification: Purify the crude product by silica gel chromatography.

Protocol 2: Boc-Deprotection with Scavengers

This protocol is for the removal of the N-Boc group from the purified coupled product.

  • Preparation: Dissolve the N-Boc protected compound in dichloromethane (DCM).

  • Cleavage Cocktail: In a separate container, prepare the cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).

  • Deprotection: Add the cleavage cocktail to the dissolved compound. A typical ratio is 10 mL of cocktail per gram of compound.

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Product Precipitation: After the reaction is complete, concentrate the solution under reduced pressure. Add cold diethyl ether to precipitate the deprotected product.

  • Isolation: Collect the precipitated product by filtration or centrifugation. Wash the solid with cold diethyl ether to remove the scavengers and their byproducts.

  • Drying: Dry the final product under vacuum.

References

  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Parandoosh, S., & Parang, K. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Tetrahedron Letters, 39(18), 2845-2848.
  • Chem-Impex. (n.d.). This compound.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptide derivatives of ethylenediamine. Der Pharma Chemica, 3(3), 174-188.
  • Foley, D. A., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(4), 1162-1169.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Singh, J., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 24(1), 373-377.
  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • El-Faham, A., & Albericio, F. (2014). Immobilized coupling reagents: synthesis of amides/peptides. Molecules, 19(11), 18451-18471.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • ResearchGate. (n.d.). Removal of AQ by N-Boc activation.
  • Royal Society of Chemistry. (2020). Unravelling ionic liquid solvent effects for a non-polar Cope rearrangement reaction.
  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • SciSpace. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Google Patents. (n.d.). Crystallization method of Boc-amino acid.
  • ResearchGate. (2025). Iodine-Mediated Neutral and Selective N-Boc Deprotection.

Sources

Navigating Boc Deprotection: A Technical Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the Technical Support Center for optimizing tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them, ensuring robust and reproducible results.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during Boc deprotection in a question-and-answer format.

Issue 1: My LC-MS analysis shows an unexpected peak with a +56 Da mass shift after deprotection.

Question: I've just deprotected my peptide, and alongside my desired product, I see a significant side product with a mass increase of 56 Daltons. What is happening, and how can I prevent this?

Answer:

This is a classic sign of tert-butylation , a common side reaction during Boc deprotection.[1][2]

  • The Cause: The mechanism of Boc deprotection involves the formation of a reactive tert-butyl cation intermediate.[3][4][5][6] This carbocation is a potent electrophile that can be "scavenged" by nucleophilic residues within your molecule, leading to the addition of a tert-butyl group (+56 Da).[1][2][7][8]

  • Susceptible Residues: Amino acids with nucleophilic side chains are particularly vulnerable to this modification. These include:

    • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][9]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2]

    • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][2][10][11]

    • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1][2]

  • The Solution: Employing Scavengers: To prevent tert-butylation, you must include "scavengers" in your deprotection cocktail. These are nucleophilic agents that are more reactive towards the tert-butyl cation than your peptide, effectively trapping the cation before it can cause unwanted side reactions.[1][2][7]

Optimized Protocol (with Scavengers):

A standard and effective cleavage cocktail for many sequences is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.

Table 1: Recommended Scavenger Cocktails for Susceptible Residues

Susceptible Residue(s)Recommended Scavenger(s)Rationale
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS and TES are highly effective carbocation scavengers. EDT is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[2]
Methionine (Met)ThioanisoleThe thioether in thioanisole acts as a scavenger.
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)These thiols are excellent scavengers for the tert-butyl cation and can also help prevent disulfide bond formation.[10][11]
Tyrosine (Tyr)Phenol, Anisole, m-cresolThese phenolic compounds act as decoys for the tert-butyl cation.
Multiple Sensitive ResiduesReagent K: TFA/Thioanisole/Phenol/H₂O/EDT (82.5:5:5:5:2.5)A robust cocktail for peptides containing multiple sensitive residues.[1]

Visualizing the Problem and Solution:

Below is a diagram illustrating the Boc deprotection mechanism and the competing side reaction of tert-butylation, along with the protective role of scavengers.

Boc_Deprotection_Side_Reaction cluster_deprotection Desired Deprotection Pathway cluster_side_reaction Side Reaction: tert-Butylation cluster_scavenger Protective Scavenger Pathway Boc_Protected Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Protected->Protonated_Boc + H+ Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tBu+ Protonated_Boc->tBu_cation Generates Free_Amine H3N+-R Carbamic_Acid->Free_Amine - CO2 Alkylated_Product tBu-Residue (+56 Da Side Product) tBu_cation->Alkylated_Product Trapped_tBu Trapped tBu-Scavenger tBu_cation->Trapped_tBu Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (TIS, EDT, etc.) Scavenger->Trapped_tBu

Caption: Boc deprotection pathway and competing side reactions.

Issue 2: My deprotection reaction is incomplete, or the yield of my desired product is very low.

Question: I've followed the standard deprotection protocol, but I'm still seeing a significant amount of my Boc-protected starting material. What could be the issue?

Answer:

Incomplete deprotection can be frustrating, but it's often due to a few common factors.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. While TFA is the most common reagent, its effectiveness can be substrate-dependent.[12][13]

    • Solution: For resistant substrates, consider increasing the concentration of TFA (e.g., from 25% in DCM to 50% or even 95-100%). Alternatively, a stronger acid system like 4M HCl in dioxane can be employed.[7][14] Be aware that harsher conditions may increase the risk of side reactions, so the use of scavengers becomes even more critical.[7]

  • Possible Cause 2: Steric Hindrance. If the Boc-protected amine is in a sterically crowded environment, the acid may have difficulty accessing it.[2][7]

    • Solution: Prolonging the reaction time or gently warming the reaction mixture can help overcome steric hindrance. However, be cautious with heating as it can also promote side reactions like racemization.[14]

  • Possible Cause 3 (for Solid-Phase Peptide Synthesis - SPPS): Poor Resin Swelling. If the solid support is not adequately swollen, the deprotection reagent cannot efficiently penetrate the resin beads to reach all the peptide chains.[2]

    • Solution: Ensure you are using a solvent that effectively swells your chosen resin. Perform a pre-swelling step before initiating the deprotection.

Troubleshooting Workflow for Incomplete Deprotection:

Incomplete_Deprotection_Workflow Start Incomplete Deprotection Observed Check_Acid Is the acid concentration/strength sufficient? Start->Check_Acid Increase_Acid Increase TFA concentration or switch to 4M HCl/dioxane. Check_Acid->Increase_Acid No Check_Sterics Is the reaction site sterically hindered? Check_Acid->Check_Sterics Yes Monitor_Progress Monitor reaction progress by TLC or LC-MS. Increase_Acid->Monitor_Progress Increase_Time_Temp Increase reaction time or apply gentle heating. Check_Sterics->Increase_Time_Temp Yes Check_Resin_Swelling Is this an SPPS reaction? If so, is the resin properly swollen? Check_Sterics->Check_Resin_Swelling No Increase_Time_Temp->Monitor_Progress Swell_Resin Ensure adequate pre-swelling of the resin in an appropriate solvent. Check_Resin_Swelling->Swell_Resin Yes Check_Resin_Swelling->Monitor_Progress No/Not Applicable Swell_Resin->Monitor_Progress

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

A1: The Boc group is removed under acidic conditions. The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid like TFA.[5][6][13] This protonation makes the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4][5][6] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine, which is then protonated by the excess acid to form the corresponding salt.[4][5][6][13]

Q2: Are there milder, non-TFA alternatives for Boc deprotection?

A2: Yes, for substrates that are sensitive to strong acids, several milder conditions can be employed:[14]

  • 4M HCl in 1,4-dioxane[14]

  • Aqueous phosphoric acid[14][15]

  • Lewis acids such as ZnBr₂[14][16]

  • Thermal deprotection, which involves heating the Boc-protected compound, can be an option but may require high temperatures and is not suitable for all substrates.[14][17][18]

Q3: How does Boc deprotection compare to other acid-labile protecting groups?

A3: The choice of an acid-labile protecting group depends on the required level of stability and orthogonality.

  • Boc vs. Trityl (Trt): The Trt group is significantly more acid-labile than the Boc group, allowing for its selective removal in the presence of a Boc group using very mild acidic conditions (e.g., 1% TFA).[19]

  • Boc vs. Cbz (Carboxybenzyl): The Cbz group is stable to the acidic conditions used for Boc deprotection but is cleaved by catalytic hydrogenolysis. This makes the Boc/Cbz pair a classic example of an orthogonal protection strategy.[19]

  • Boc vs. Silyl Ethers (e.g., TBS, TIPS): Silyl ethers are typically removed with fluoride ions or under varying acidic conditions. Their stability to acid is generally TMS < TES < TBS < TIPS, allowing for selective deprotection strategies.[19]

Experimental Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection with Scavengers
  • Preparation: Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).

  • Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[1]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][7]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction's progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.[8] The crude product is often obtained as the TFA salt and can be purified further.

Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection

This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups simultaneously.

  • Resin Preparation: Wash the peptide-resin with DCM and allow it to swell.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1] For peptides with sensitive residues, use a more complex cocktail like Reagent K.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times to remove scavengers and organic by-products.[1]

  • Drying: Dry the precipitated peptide under vacuum.[1]

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • PubMed. (1978). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)].
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • University of Nottingham. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • ACS Publications. (2025, January 13). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Reddit. (2025, January 14). Method to remove Boc in the presence of t-butylester.
  • RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).

Sources

Technical Support Center: Preventing Racemization in N-Boc-Iminodipropionic Acid Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in synthetic chemistry. This guide focuses on a critical issue: preventing racemization during the activation of N-Boc-iminodipropionic acid and related N-protected amino acids. Preserving stereochemical integrity is paramount for the biological activity and safety of the final molecule, and this guide offers troubleshooting advice and optimized protocols to ensure your success.

Troubleshooting Guide: Diagnosis & Corrective Actions

This section addresses specific problems you may encounter in the lab. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: I'm observing significant racemization (>5%) in my coupling reaction with this compound. What is the most likely mechanistic cause?

A1: The primary mechanism for racemization in N-acyl amino acid activation is the formation of a 5(4H)-oxazolone intermediate.[1][2] Here’s the step-by-step breakdown:

  • Activation: Your coupling reagent (e.g., a carbodiimide like EDC or DCC) activates the carboxylic acid, forming a highly reactive intermediate, such as an O-acylisourea.[3][4]

  • Intramolecular Cyclization: The carbonyl oxygen of the Boc protecting group attacks the activated carboxyl carbon. This intramolecular reaction is kinetically favorable and forms the planar oxazolone ring.

  • Loss of Chirality: The α-proton on the newly formed oxazolone is now highly acidic and can be abstracted by any base present in the reaction mixture (e.g., DIPEA, NMM, or even the amine nucleophile). This creates a planar, achiral enolate intermediate.

  • Reprotonation: When this planar intermediate is reprotonated, it can occur from either face of the ring, leading to a mixture of L- and D-isomers—racemization.[1][5]

Urethane-based protecting groups like Boc and Fmoc are specifically designed to reduce the tendency for oxazolone formation compared to other N-acyl groups, but under harsh conditions (excess base, high temperature, overly reactive intermediates), this pathway can still become significant.[1]

Diagram: Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_activation Step 1: Activation cluster_cyclization Step 2: Cyclization cluster_racemization Steps 3 & 4: Racemization cluster_desired Desired Pathway A N-Boc-Amino Acid (Chiral) B O-Acylisourea Intermediate (Highly Reactive) A->B + Carbodiimide (e.g., EDC) C 5(4H)-Oxazolone (Still Chiral) B->C Intramolecular Attack F Desired Peptide (Chirally Pure) B->F + Nucleophile (R'-NH2) + Additive (e.g., Oxyma) (Fast Interception) D Oxazolone Enolate (Planar, Achiral) C->D + Base (Proton Abstraction) E Racemized Product (L/D Mixture) D->E Reprotonation

Caption: The competitive pathways of productive coupling versus racemization.

Q2: I used EDC as my coupling reagent and still saw racemization. How can I suppress this without changing to a completely different class of reagents?

A2: This is a classic issue. While carbodiimides like EDC (water-soluble) and DCC/DIC are effective activators, the O-acylisourea intermediate they form is extremely reactive and has a sufficient lifetime to undergo the side reactions mentioned in Q1, including rearrangement to an inactive N-acylurea and, crucially, oxazolone formation.[1][3][6]

The solution is to use a nucleophilic additive . These additives act as "traps" for the O-acylisourea intermediate. They rapidly convert it into a new active ester that is stable enough to minimize racemization but reactive enough to couple efficiently with your amine.[4][7]

Recommended Additives:

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is the modern gold standard. It is non-explosive, highly effective at suppressing racemization (often superior to HOBt), and can lead to higher yields.[3][6] Its effectiveness stems from forming a stable, highly acylating active ester.

  • HOBt (1-Hydroxybenzotriazole): The traditional additive. It is very effective at suppressing racemization.[1][4][8] However, anhydrous HOBt has explosive properties, making it a safety concern and restricting its availability.[1]

  • HOSu (N-Hydroxysuccinimide): Another common additive. While it can reduce racemization, it is generally considered less effective than HOBt or OxymaPure.[1][9]

Corrective Action: Modify your EDC protocol to be a two-component system: EDC/OxymaPure or EDC/HOBt . Typically, you will use 1.0-1.2 equivalents of the carbodiimide and 1.0 equivalent of the additive relative to the carboxylic acid.

Q3: I switched to an onium salt reagent like HBTU but my product is still not chirally pure. What other reaction parameters should I be optimizing?

A3: Onium salt reagents (e.g., HBTU, HATU, HCTU) are often called "stand-alone" reagents because they are essentially pre-packaged combinations of an activating agent and an HOBt (for HBTU) or HOAt (for HATU) moiety.[10][11] They generally offer lower racemization than carbodiimides alone.[11][12] However, if you still observe racemization, you must scrutinize your reaction conditions, particularly the base, temperature, and reaction time. [5][13]

  • Base Selection and Stoichiometry: This is the most critical factor.[5]

    • The Problem: Onium salt activation requires a tertiary amine base (like DIPEA or NMM) to generate the carboxylate anion for the initial activation step.[1] However, excess base is detrimental, as it directly facilitates the abstraction of the α-proton from the oxazolone intermediate, accelerating racemization.[2]

    • The Solution:

      • Use a Weaker Base: Switch from DIPEA (pKa ~10.1) to the less basic N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine (pKa ~7.4).[1][5] Weaker bases are less likely to cause direct enolization.

      • Control Stoichiometry: Use the minimum amount of base required. For coupling an amino acid free acid, 2.0 equivalents of base are typically needed (one to neutralize the acid, one for the coupling). If you are starting with a pre-formed salt (e.g., an HCl salt of the amine component), you will need an additional equivalent. Do not add a large excess.

  • Temperature:

    • The Problem: Racemization pathways, like most side reactions, have a higher activation energy than the desired coupling reaction. Increasing the temperature will therefore disproportionately accelerate racemization.[1][13]

    • The Solution: Perform the coupling at 0°C. For extremely sensitive substrates, temperatures as low as -15°C can be beneficial. While this may slow the reaction, it significantly preserves chiral integrity.[9]

  • Pre-activation Time:

    • The Problem: Allowing the activated acid to sit for a prolonged period before the amine nucleophile is introduced increases the time available for oxazolone formation and racemization.

    • The Solution: Add the coupling reagent to the mixture of the acid, additive, and base, and allow for a very short "pre-activation" time (1-5 minutes) before adding your amine component.[14]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent class is definitively the best for preventing racemization?

A1: There is no single "best" reagent for all situations, but there is a clear hierarchy of risk. Modern uronium/aminium salts based on OxymaPure or HOAt are generally superior.

Reagent ClassExample(s)Racemization RiskKey Considerations
Carbodiimides (alone) DCC, EDC, DICHigh Should not be used without an additive for chiral amino acids.[1][15]
Carbodiimides + Additive EDC/OxymaPure, DIC/HOBtLow Highly effective and cost-efficient. OxymaPure is safer than HOBt.[3][8]
Phosphonium Salts PyBOP, BOPLow Very effective but can be difficult to remove phosphorus byproducts.
Aminium/Uronium Salts (HOBt-based) HBTU, TBTULow Industry workhorses. Efficient and reliable.[11][16] Can cause guanidinylation of the N-terminus if used in excess.[10]
Aminium/Uronium Salts (HOAt-based) HATUVery Low Generally faster and shows less epimerization than HBTU, especially for hindered couplings.[10][11]
Aminium/Uronium Salts (Oxyma-based) COMU, HDMCVery Low Excellent safety profile (non-explosive), highly soluble, and shows coupling efficiencies comparable or superior to HATU.[4][12]

Diagram: Decision Workflow for Coupling Strategy

decision_workflow start Start: Need to couple This compound q1 Is the substrate known to be highly racemization-prone? start->q1 reagent_high_risk Use Top-Tier Reagent: HATU or COMU q1->reagent_high_risk Yes reagent_low_risk Use Standard Reagent: EDC/OxymaPure or HBTU q1->reagent_low_risk No conditions Optimize Conditions reagent_high_risk->conditions reagent_low_risk->conditions temp Set Temp = 0°C conditions->temp base Use NMM or Collidine (2.0 eq.) conditions->base time Minimize pre-activation time (< 5 min) conditions->time end Proceed with Coupling Reaction temp->end base->end time->end

Caption: A logical workflow for selecting a low-racemization coupling protocol.

Q2: How can I accurately quantify the level of racemization in my final product?

A2: Visual inspection by TLC or standard HPLC is insufficient as enantiomers/diastereomers often have identical physical properties. You need a method that can resolve chiral compounds:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and accurate method. It uses a stationary phase that is itself chiral, allowing it to interact differently with the L- and D-isomers, resulting in different retention times.

  • NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent to your NMR sample can cause the signals for the different enantiomers/diastereomers to appear at different chemical shifts, allowing for quantification by integration.

  • Gas Chromatography (GC) on a Chiral Column: For volatile derivatives, GC with a chiral stationary phase can be used to separate and quantify the isomers.

Recommended Experimental Protocols

Protocol 1: High-Security Coupling using HATU

This protocol is recommended for substrates that are particularly sensitive to racemization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF (or CH₂Cl₂).

  • Addition of Amine and Base: Add the amine component (1.0-1.1 eq.) to the solution. Cool the flask to 0°C in an ice bath.

  • Base Addition: Add N-methylmorpholine (NMM) (2.0 eq.) dropwise while stirring.

  • Activator Addition: In a separate vial, dissolve HATU (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture dropwise.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the consumption of the starting acid by TLC or LC-MS.

  • Workup: Once the reaction is complete, perform a standard aqueous workup (e.g., dilute with EtOAc, wash with mild acid, mild base, and brine), dry the organic layer, and purify by column chromatography.

Protocol 2: Cost-Effective, Low-Racemization Coupling using EDC/OxymaPure

This is a robust and economical protocol suitable for most standard applications.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and OxymaPure (1.0 eq.) in anhydrous DMF (or CH₂Cl₂).

  • Addition of Amine: Add the amine component (1.0-1.1 eq.) to the solution.

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Activator Addition: Add EDC·HCl (1.1 eq.) to the stirring solution in one portion.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Because the byproducts of EDC and OxymaPure are water-soluble, the aqueous workup is typically very clean. Dilute with a suitable organic solvent, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer and purify as needed.

References

  • Kuroda, N., et al. (1998). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Chemical and Pharmaceutical Bulletin, 46(9), 1446-1449.
  • Li, P., & Xu, J. C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951-2958.
  • Albericio, F., et al. (2018). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Accounts of Chemical Research, 51(5), 1185-1195.
  • Albericio, F., et al. (2022).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Acadechem. [Link]
  • Coupling Reagents.
  • Rebek, J., & Feitler, D. (1975). Peptide synthesis with carbodiimide. International Journal of Peptide and Protein Research, 7(2), 167-169.
  • Coupling Reagents. Aapptec Peptides. [Link]
  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies. [Link]
  • Al-Blewi, F. F., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7517.
  • Liu, H., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Coupling Reagents. Luxembourg Bio Technologies. [Link]
  • Peptide Racemization.
  • Overview of Custom Peptide Synthesis. CSBio. [Link]
  • Miranda, L. P., & Alewood, P. F. (2000). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 9, Unit 9.4.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
  • Preparation and properties of Nα‐Bpoc‐amino acid pentafluorophenyl esters.

Sources

Technical Support Center: Navigating N-Boc Deprotection with Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc deprotection. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable reactivity.[1][2] However, its acid-lability, the very property that makes it so useful, presents a significant challenge when other acid-sensitive functional groups are present in the molecule.[3] Standard deprotection protocols using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can lead to undesired cleavage of other protecting groups, esters, acetals, or degradation of the core structure.[4][5]

This guide provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges, ensuring selective N-Boc removal while preserving the integrity of your complex molecules.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the deprotection of N-Boc in the presence of acid-sensitive functionalities.

Q1: My reaction is a mess! Besides the desired product, I'm seeing cleavage of my ester/acetal/ketal protecting groups. What's going wrong?

This is the most common problem and stems from the non-selective action of strong acids. The key is to modulate the acidity of the reaction medium to a point where the N-Boc group is cleaved significantly faster than other acid-labile groups.

Core Insight: The N-Boc group is generally among the most acid-sensitive protecting groups, allowing for a window of selectivity if conditions are carefully controlled.[6]

Solutions:

  • Reduce Acid Strength: Instead of neat TFA, try using a diluted solution (e.g., 10-20% TFA in Dichloromethane (DCM)). For highly sensitive substrates, switch to a weaker Brønsted acid like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[7][8][9]

  • Use a Lewis Acid: Lewis acids offer an alternative mechanism for Boc cleavage that can be milder and more selective. Zinc bromide (ZnBr₂) in DCM is particularly effective for cleaving N-Boc groups in the presence of acetals or other sensitive groups.[10][11][12]

  • Lower the Temperature: Perform the reaction at 0 °C or even lower. Acid-catalyzed cleavage is a kinetic process, and reducing the temperature will slow down all cleavage reactions, often enhancing the selectivity for the more labile Boc group.

Q2: I'm observing tert-butylation (+56 Da mass shift) on my product, especially on tryptophan or methionine residues. How do I prevent this?

This side reaction is caused by the electrophilic tert-butyl cation generated during the deprotection.[2][6] This cation can alkylate any nucleophilic sites on your molecule.

Core Insight: The tert-butyl cation must be intercepted before it can react with your substrate. This is achieved by adding a "scavenger" to the reaction mixture.

Solutions:

  • Incorporate a Scavenger: The choice of scavenger depends on the nucleophilic group you are trying to protect.

    • For Tryptophan and general use: Trialkylsilanes like triethylsilane (TES) or triisopropylsilane (TIS) are highly effective.[13][14][15] They react irreversibly with the tert-butyl cation via hydride transfer. A common cocktail is 95:2.5:2.5 TFA/H₂O/TIS.[16]

    • For Tyrosine: Phenolic compounds like phenol or anisole can act as decoys.[13]

    • For Methionine and Cysteine: Thioanisole or 1,2-ethanedithiol (EDT) are recommended.[13][14]

The diagram below illustrates the dual role of acid and the protective function of a silane scavenger.

G BocN R-NH-Boc Protonated R-NH-Boc(H⁺) BocN->Protonated + H⁺ (Acid) CarbamicAcid [R-NH-COOH] Protonated->CarbamicAcid Fragmentation tBu_cation t-Butyl Cation (t-Bu⁺) Protonated->tBu_cation Amine R-NH₂ + CO₂ CarbamicAcid->Amine Decarboxylation AlkylatedProduct Alkylated Side Product tBu_cation->AlkylatedProduct Unwanted Alkylation Trapped Trapped Species (t-Bu-H + TES⁺) tBu_cation->Trapped Scavenging Scavenger Triethylsilane (TES) Substrate Nucleophilic Substrate (e.g., Tryptophan)

Caption: Mechanism of Boc deprotection and scavenger action.

Q3: My substrate contains a highly acid-sensitive acetal/ketal. Are there any acid-based methods that are safe to use?

Standard Brønsted acids (TFA, HCl) will rapidly cleave acetals and ketals.[17] In these cases, you must move away from traditional protic acid catalysis.

Core Insight: Lewis acids can coordinate to the Boc carbonyl group, facilitating cleavage under non-protic and milder conditions.

Solution:

  • Zinc Bromide (ZnBr₂): This is a preferred method for substrates containing acetals.[10] The reaction is typically performed in an anhydrous, non-protic solvent like DCM. ZnBr₂ selectively activates the N-Boc group while leaving acetals, ketals, and many other hydroxyl protecting groups like TBDMS and Bn ethers intact.[10] An excess of ZnBr₂ may be required.[12]

Q4: My reaction is very slow or incomplete, even with strong acid. What can I do?

Incomplete deprotection can be caused by steric hindrance around the N-Boc group or insufficient acid activity.

Solutions:

  • Increase Acid Equivalents/Concentration: If your substrate can tolerate it, gradually increase the concentration of TFA or switch to a stronger system like 4M HCl in dioxane.[13][14] Always monitor carefully for side product formation.

  • Increase Temperature: Gently warming the reaction (e.g., to 40 °C) can increase the rate, but this may also accelerate side reactions. Use with caution and in conjunction with scavengers.

  • Drive the Equilibrium: The deprotection generates isobutylene gas.[2] Running the reaction under a gentle stream of nitrogen or argon can help remove this byproduct and push the reaction towards completion. Adding a scavenger like TES also helps by irreversibly consuming the tert-butyl cation, preventing it from recombining.[18]

Alternative (Non-Acidic) N-Boc Deprotection Protocols

When acidic conditions are completely intolerable, several alternative methods can be employed.

Method 1: Trimethylsilyl Iodide (TMSI)

This method proceeds under neutral, non-hydrolytic conditions and is excellent for sensitive substrates.[19]

Mechanism: The silicon atom acts as a Lewis acid, coordinating to the carbonyl oxygen, while the soft iodide nucleophile attacks the tert-butyl group. The resulting trimethylsilyl carbamate is unstable and fragments.

Experimental Protocol: TMSI Deprotection

  • Dissolve the N-Boc protected amine in an anhydrous solvent such as chloroform (CHCl₃) or acetonitrile.

  • Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add Trimethylsilyl Iodide (TMSI) (typically 1.5-2.0 equivalents) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring progress by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.

  • Upon completion, quench the reaction by adding methanol (MeOH).

  • Remove the solvent under reduced pressure. The product can then be isolated via standard workup and purification procedures.[19]

Method 2: Thermal Deprotection

For robust molecules, simply heating the substrate can effect Boc cleavage without any reagents, making it a "green" alternative.[20]

Mechanism: Thermolysis causes the Boc group to fragment into the free amine, CO₂, and isobutylene.[20]

Experimental Protocol: Thermal Deprotection

  • Dissolve the N-Boc protected amine in a high-boiling solvent (e.g., diphenyl ether, water, or trifluoroethanol).[21][22] Solvent-free conditions have also been reported.[23]

  • Heat the reaction mixture to a high temperature, typically between 100 °C and 180 °C.[20][22] The optimal temperature depends on the substrate's stability and reactivity.[21]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and isolate the product. This method avoids aqueous workup if performed under anhydrous conditions.[23] Caution: High temperatures can cause racemization or degradation of sensitive substrates.[20]

Decision-Making Guide for N-Boc Deprotection

Use this flowchart to select an appropriate starting point for your deprotection strategy.

G start Start: N-Boc Deprotection Needed q1 Does the substrate have other acid-sensitive groups? start->q1 std_acid Standard Conditions: 20-50% TFA in DCM or 4M HCl in Dioxane q1->std_acid No q3 What type of sensitive group? q1->q3 Yes q2 Is tert-butylation a risk (Trp, Met)? std_acid->q2 add_scavenger Use Standard Conditions + Scavenger (e.g., TES, TIS) q2->add_scavenger Yes ester Mildly Sensitive (e.g., t-butyl ester) q3->ester acetal Highly Sensitive (e.g., Acetal, Ketal) q3->acetal no_acid Completely Acid-Intolerant q3->no_acid mild_acid Mild Acidic Conditions: - Dilute TFA (1-5%) - pTSA or H₃PO₄ ester->mild_acid lewis_acid Lewis Acid Conditions: - ZnBr₂ in DCM acetal->lewis_acid non_acidic Non-Acidic Conditions: - TMSI - Thermal Deprotection no_acid->non_acidic

Caption: Deprotection strategy selection flowchart.

Comparative Data Table

Reagent/ConditionTypical ConditionsCompatible WithIncompatible WithKey Advantage
TFA / DCM 20-100% in DCM, RT, 1-4hCbz, Fmoc, Benzyl etherst-Butyl esters, Acetals, TritylFast and effective
HCl / Dioxane 4M solution, RT, 1-4h[19]Cbz, Fmoc, Benzyl etherst-Butyl esters, Acetals, TritylProduct precipitates as HCl salt
Aqueous H₃PO₄ 85% aq. soln, RT, 4-8h[8]Fmoc, Cbz, some estersHighly acid-labile groupsMild and low cost[8]
ZnBr₂ / DCM 2-4 equiv., DCM, RT, 3-24h[11]Acetals, Ketals, TBDMS, BnN-Trityl, t-Butyl esters[24]Excellent for acetal tolerance[10]
TMSI / CHCl₃ 1.5-2 equiv., 0°C to RT, 1-3h[19]Esters, many acid-labile groupsSilyl ethersNeutral, non-hydrolytic conditions[19]
Thermal Neat or solvent, 100-180°C[20]Most non-thermally labile groupsStereocenters (risk of racemization)Reagent-free, "green" method[20]

References

  • Cravotto, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3195.
  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3).
  • Baran, P. (n.d.). Protecting Groups. Scripps Research.
  • Li, B., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of Organic Chemistry, 79(23), 11533-11544.
  • Fosu, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.
  • Daly, A. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for BOC Deprotection.
  • Fosu, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026.
  • Wikipedia. (n.d.). Protecting group.
  • Li, B., et al. (2003). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. Synfacts, 2004(01), 0023.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI.
  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Peptide Research, 2(5), 333-340.
  • Kappe, C. O., et al. (2018). Deprotection of N-Boc Groups Under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 83(23), 14348-14358.
  • Fosu, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026.
  • Nájera, C., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Organic & Biomolecular Chemistry, 13, 1951-1957.
  • Black, S., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-8125.
  • Fernandez, R. V. A. (2016). Any suggestion on Boc deprotection without using acid? ResearchGate.
  • Marco, J. A., et al. (1998). Selective Cleavage of Acetals with ZnBr2 in Dichloromethane. The Journal of Organic Chemistry, 63(21), 7582-7583.
  • Halder, R. (2024). Advanced Organic Chemistry: Protecting Groups. Synthesis Workshop.
  • Common Organic Chemistry. (n.d.). Zinc Bromide.
  • Kocienski, P. J., et al. (2002). A mild and selective method for N-Boc deprotection. Tetrahedron Letters, 43(39), 7073-7076.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Fosu, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026.
  • Kocienski, P. J. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3216-3218.
  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Peptide Research, 2(5), 333-340.
  • Arcadi, A., et al. (2020). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 25(17), 3968.
  • Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Van der Eycken, E., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Green and Sustainable Chemistry, 7, 181-186.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Kappe, C. O., et al. (2018). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 83(23), 14348–14358.
  • Daly, A. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - ZnBr2.
  • Williams, J. M. J., et al. (2009). Boiling water-catalyzed neutral and selective N-Boc deprotection. Chemical Communications, (34), 5144-5146.
  • Lubell, W. D., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.

Sources

common impurities in N-Boc-iminodipropionic acid synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-iminodipropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to identify, mitigate, and remove common impurities, ensuring the highest quality of your final product.

Introduction

This compound is a valuable building block in peptide synthesis and pharmaceutical development.[1][2] Its purity is paramount for the success of subsequent reactions and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the common impurities that can arise during its synthesis from iminodipropionic acid and di-tert-butyl dicarbonate (Boc anhydride), along with detailed protocols for their removal and analysis.

Part 1: Troubleshooting Guide - Common Impurities and Their Removal

This section addresses specific issues you may encounter during the synthesis and purification of this compound, providing explanations for their occurrence and practical solutions.

Issue 1: Incomplete Reaction - Presence of Unreacted Iminodipropionic Acid

Symptom: Your final product shows a significant peak corresponding to the starting material, iminodipropionic acid, in your analytical chromatogram (e.g., HPLC).

Causality: An incomplete reaction is one of the most common sources of impurity. This can be attributed to several factors:

  • Insufficient Boc Anhydride: The stoichiometry of the reagents is critical. An inadequate amount of Boc anhydride will leave unreacted iminodipropionic acid.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the reaction rate and completion. For instance, zwitterionic compounds like amino acids can have poor solubility in certain organic solvents, leading to a slow reaction.[3]

  • Base Equivalents: The choice and amount of base are crucial for deprotonating the secondary amine of iminodipropionic acid, making it nucleophilic enough to react with Boc anhydride.

Troubleshooting and Resolution:

Corrective Action Detailed Protocol Scientific Rationale
Optimize Reagent Stoichiometry Use a slight excess of di-tert-butyl dicarbonate (typically 1.1 to 1.2 equivalents).This ensures that all the iminodipropionic acid has a chance to react, driving the reaction to completion.
Adjust Reaction Conditions Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50°C), monitoring the progress by TLC or HPLC.Increased time and temperature can overcome activation energy barriers and improve reaction kinetics, especially if solubility is an issue.[1]
Optimize Base Selection and Amount Ensure at least two equivalents of a suitable base (e.g., triethylamine, sodium bicarbonate) are used.The first equivalent neutralizes the carboxylic acid protons, and the second deprotonates the secondary amine, enhancing its nucleophilicity.

Workflow for Optimizing the Reaction:

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Troubleshooting A Dissolve Iminodipropionic Acid B Add Base (≥ 2 eq.) A->B C Add Boc Anhydride (1.1-1.2 eq.) B->C D Monitor by TLC/HPLC C->D E Incomplete Reaction? D->E F Increase Time/Temp E->F Yes H Proceed to Work-up E->H No F->D G Add More Boc Anhydride G->D G A Crude Reaction Mixture B Aqueous Work-up (Acid/Base Extraction) A->B C Concentrate to Oil/Solid B->C D Attempt Crystallization (e.g., EtOAc/Hexane) C->D E Successful Crystallization? D->E F Isolate Pure Product E->F Yes G Triturate with Non-polar Solvent E->G No (Oily Product) H Column Chromatography E->H No (Persistent Impurities) G->D H->F

Sources

Navigating the Nuances of N-Boc-iminodipropionic Acid Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Researchers and drug development professionals frequently encounter challenges in solubilizing reagents for optimal reaction conditions. This technical support guide, from the desk of our Senior Application Scientists, addresses a common query: improving the solubility of N-Boc-iminodipropionic acid for synthetic reactions. This document provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to ensure experimental success.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in the construction of peptides and other complex molecules.[1] Its structure, featuring a lipophilic tert-butyloxycarbonyl (Boc) protecting group and two hydrophilic carboxylic acid moieties, presents a unique solubility profile that can be challenging to manage. This guide will illuminate the principles and techniques to effectively control its solubility for various reaction setups.

Troubleshooting Guide: Enhancing Solubility for Reactions

Problem: My this compound is not dissolving in my reaction solvent.

This is a frequent challenge. The solubility of this compound is highly dependent on the choice of solvent and the presence of other reagents. Here’s a systematic approach to troubleshooting this issue.

1. Understand the Solubility Profile

While specific quantitative data is not always readily available, a general understanding of solubility based on solvent polarity is crucial.

SolventPolarityExpected Solubility of this compound
Water HighSparingly soluble to insoluble
Methanol, Ethanol HighModerately soluble
Dimethylformamide (DMF) HighGenerally soluble
Dimethyl sulfoxide (DMSO) HighGenerally soluble
N-Methyl-2-pyrrolidone (NMP) HighGenerally soluble
Dichloromethane (DCM) LowSparingly soluble to insoluble
Tetrahydrofuran (THF) LowSparingly soluble to insoluble

This table is based on general principles of solubility for polar molecules with both hydrophobic and hydrophilic character.

2. The Power of pH: In Situ Salt Formation

Causality: this compound is a dicarboxylic acid. Deprotonation of one or both carboxylic acid groups with a suitable base will form a salt. This salt will have significantly increased polarity and, therefore, enhanced solubility in polar aprotic solvents like DMF and DMSO, and even in polar protic solvents.[2][3]

Experimental Protocol: Dissolving this compound via In Situ Salt Formation

Objective: To achieve a clear, homogeneous solution of this compound in a polar aprotic solvent for a subsequent reaction (e.g., peptide coupling).

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add the required amount of this compound.

  • Add the desired volume of anhydrous DMF.

  • Begin stirring the suspension under an inert atmosphere.

  • Slowly add a tertiary amine base (TEA or DIPEA) dropwise. A typical starting point is 1.0 to 2.2 equivalents relative to the this compound.

  • Observe the mixture. As the salt forms, the suspension should gradually clarify, resulting in a clear solution.

  • Once the solution is homogeneous, it is ready for the addition of other reagents for your planned reaction.

Note: The choice of base and the number of equivalents may need to be optimized depending on the specific reaction conditions and the nature of other reactants.

G

3. Physical Methods to Aid Dissolution

  • Sonication: The use of an ultrasonic bath can provide the energy needed to break up solid aggregates and promote dissolution.

  • Gentle Heating: For some solvent systems, gentle warming (e.g., to 30-40 °C) can increase solubility. However, this should be done with caution to avoid any potential degradation of the starting material or other reagents.

Frequently Asked Questions (FAQs)

Q1: Can I use other bases besides TEA or DIPEA to dissolve this compound?

A1: Yes, other non-nucleophilic organic bases can be used. However, TEA and DIPEA are commonly employed in peptide synthesis and other organic reactions, making them convenient choices.[4] Inorganic bases like sodium bicarbonate or potassium carbonate could also be used if compatible with your reaction conditions, but they may have limited solubility in some organic solvents.

Q2: Will the addition of a base interfere with my subsequent reaction?

A2: This is a critical consideration. In many cases, such as standard peptide coupling reactions, a tertiary amine base is already a component of the reaction mixture.[5] Therefore, its use for solubilization is often compatible. However, if your reaction is sensitive to bases, this method may not be suitable. Always consider the mechanism of your intended reaction.

Q3: Is it possible to pre-form and isolate the salt of this compound?

A3: Yes, it is possible to form and isolate the salt, for example, a triethylamine salt. This could be advantageous for ensuring accurate stoichiometry in subsequent reactions. The crystalline triethylamine salt of a similar substituted thiazolylacetic acid has been reported.

Q4: I am performing a reaction in a less polar solvent like DCM. How can I improve solubility?

A4: Improving the solubility of a dicarboxylic acid in a nonpolar solvent is challenging. If the reaction chemistry allows, you might consider a solvent mixture. For instance, a small amount of a more polar solvent like DMF could be added to the DCM to aid in dissolution.[6] However, the best approach is often to select a solvent system that is inherently compatible with all reactants. For sparingly soluble protected peptides, mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) have been shown to be effective.[7]

Q5: My this compound is still not dissolving even after adding a base and sonicating. What should I do?

A5: If you have exhausted the options of solvent choice, base addition, and physical methods, it may be necessary to re-evaluate your experimental design. Consider the following:

  • Concentration: Are you attempting to make a solution that is too concentrated? Try reducing the concentration.

  • Purity of Reagents: Ensure your this compound and solvent are of high purity. Impurities can sometimes affect solubility.

  • Alternative Reagents: If solubility remains a significant barrier, you may need to explore alternative building blocks for your synthesis that have more favorable solubility characteristics.

Conclusion

The solubility of this compound is a manageable challenge with a systematic approach. By understanding the interplay of solvent polarity and the acidic nature of the molecule, researchers can employ techniques such as in situ salt formation to achieve the desired reaction conditions. This guide provides a framework for troubleshooting and optimizing your experimental setup for success.

References

  • Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F. I., & Sakakibara, S. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Journal of Peptide Science, 4(3), 165-173. [Link]
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. [Link]
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • García-Ramos, Y., Tulla-Puche, J., & Albericio, F. (2014). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry, 16(11), 4750-4756. [Link]
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
  • Kumar, A., & Kumar, S. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of Chemical Sciences, 130(5), 1-8. [Link]
  • Al-Ghabeish, M., & Najib, N. (2007). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. European Journal of Pharmaceutics and Biopharmaceutics, 67(1), 1-9. [Link]
  • Gaylord Chemical Company. (n.d.). Solvent Miscibility Table.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Improving the aqueous solubility of triclosan by solubilization, complexation, and in situ salt formation. AAPS PharmSciTech, 7(2), E99-E104. [Link]
  • Chen, Y. (2020, March 16). Can I proceed N-Boc protection for an organic compound which is in the di-phosphate salt form? [Online forum post].
  • Boumoud, T., Gauthier, C., & Roisnel, T. (2012). A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated conditions. Green Chemistry Letters and Reviews, 5(3), 235-240. [Link]
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Google Patents. (n.d.). KR20150126368A - Crystalline form of a substituted thiazolylacetic acid triethylamine salt.

Sources

N-Boc-iminodipropionic acid stability and storage issues.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc-iminodipropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and storage of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your experiments.

I. Understanding the Stability of this compound: A Primer

This compound is a valuable building block in various synthetic applications, from peptide synthesis to the development of novel pharmaceuticals.[1][2] Its utility is largely attributed to the tert-butyloxycarbonyl (Boc) protecting group, which masks the secondary amine. The stability of this group is paramount to its successful application. The Boc group is notoriously labile to acidic conditions, which is the primary pathway for its removal.[] Conversely, it exhibits substantial stability in neutral and basic media, making it an excellent orthogonal protecting group in multi-step syntheses.[][4]

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the handling and use of this compound in a question-and-answer format.

Question 1: I'm observing a new, more polar spot on my TLC plate after storing my solution of this compound in dichloromethane (DCM) for a few days. What could be the cause?

Answer:

This is a classic sign of inadvertent deprotection of the Boc group. While this compound is generally stable in anhydrous, neutral solvents, several factors could lead to the generation of the free amine, iminodipropionic acid:

  • Trace Acid Contamination: Dichloromethane can contain trace amounts of hydrochloric acid (HCl), especially if it is not freshly distilled or has been exposed to light and air. This acid is sufficient to slowly cleave the Boc group.

  • Hygroscopicity and Hydrolysis: this compound, being a dicarboxylic acid, may be hygroscopic. Absorbed moisture can contribute to a more acidic microenvironment, facilitating hydrolysis of the Boc group, particularly in the presence of trace acids.

Troubleshooting Protocol:

  • Solvent Quality Check: Use fresh, anhydrous, and inhibitor-free DCM for your reactions. Consider passing the solvent through a plug of basic alumina to remove any acidic impurities before use.

  • Inert Atmosphere: When preparing stock solutions for prolonged storage, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Short-Term Storage of Solutions: If possible, prepare solutions of this compound fresh for each experiment. If storage is necessary, keep the solution at a low temperature (e.g., -20°C) and for the shortest possible duration.

Question 2: My peptide coupling reaction using this compound has a low yield, and I see unreacted starting amine. What's going wrong?

Answer:

Low coupling yields with this compound can stem from several issues, often related to steric hindrance or suboptimal activation.

  • Steric Hindrance: The presence of two propionic acid chains attached to the nitrogen, in addition to the bulky Boc group, can create steric hindrance around the carboxylic acid groups you are trying to activate and couple.

  • Inefficient Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid groups of this compound.

  • Aggregation: In solid-phase peptide synthesis, aggregation of the growing peptide chain can block access to the reactive sites, leading to incomplete coupling.[5]

Troubleshooting Workflow:

G cluster_0 Low Coupling Yield Troubleshooting Low_Yield Low Coupling Yield Observed Check_Reagents Verify Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Initial Check Optimize_Coupling Optimize Coupling Conditions Check_Reagents->Optimize_Coupling Reagents OK Address_Aggregation Address Potential Aggregation (SPPS) Optimize_Coupling->Address_Aggregation Yield Still Low Successful_Coupling Successful Coupling Optimize_Coupling->Successful_Coupling Yield Improves Address_Aggregation->Successful_Coupling Yield Improves

Caption: Troubleshooting workflow for low peptide coupling yield.

Experimental Protocols for Improved Coupling:

  • Employ a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents (like DCC or EDC) to a more potent uronium/aminium-based reagent such as HATU, HBTU, or HCTU. These reagents are known to be more effective for sterically hindered couplings.

  • "Double Coupling": After the initial coupling reaction, wash the resin (in SPPS) or the reaction mixture and repeat the coupling step with a fresh batch of activated this compound.

  • Increase Reaction Temperature: Gently warming the reaction to 40-50°C can help overcome the activation energy barrier. However, monitor the reaction closely to avoid potential side reactions.[6]

Question 3: I suspect my solid this compound has degraded during storage. What are the signs of degradation and how can I confirm it?

Answer:

Degradation of solid this compound is most likely due to slow hydrolysis of the Boc group caused by exposure to moisture and acidic vapors in the storage environment.

Signs of Degradation:

  • Physical Appearance: A change from a white, crystalline powder to a clumpy or sticky solid can indicate moisture absorption.

  • Inconsistent Analytical Data: A broadened melting point range compared to the supplier's specifications is a key indicator of impurity.

  • FT-IR Spectroscopy: The appearance or broadening of N-H stretching bands (around 3300-3500 cm⁻¹) could suggest the presence of the deprotected secondary amine.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of new signals corresponding to the deprotected iminodipropionic acid and a decrease in the integration of the tert-butyl protons (around 1.4 ppm) relative to the propionic acid protons would confirm degradation.

Confirmation Protocol:

  • Dissolve a Small Sample: Dissolve a small amount of the suspected material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR Spectrum: Compare the obtained spectrum with a reference spectrum of pure this compound.

  • Analyze Integration: Pay close attention to the ratio of the tert-butyl protons to the methylene protons of the propionic acid chains. A significant deviation from the expected 9:8 ratio indicates degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent slow degradation from atmospheric moisture.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to moisture and oxygen.
Container Tightly sealed, opaqueProtects from moisture and light.
Location Dry, well-ventilated areaPrevents absorption of moisture and contaminants.

Q2: Is this compound stable to heat? Can I heat my reaction mixture?

A2: While moderate heating (e.g., to 40-50°C) is generally acceptable for short periods to facilitate reactions, prolonged exposure to high temperatures can lead to thermal deprotection of the Boc group.[6] Thermal cleavage of the Boc group, yielding the free amine, carbon dioxide, and isobutylene, can occur at temperatures above 100-150°C.[7][8] Therefore, it is crucial to consider the thermal sensitivity of your other reagents and products when deciding to heat a reaction involving this compound.

G N_Boc_Iminodipropionic_Acid This compound Heat Heat (>100°C) N_Boc_Iminodipropionic_Acid->Heat Iminodipropionic_Acid Iminodipropionic Acid Heat->Iminodipropionic_Acid CO2 CO₂ Heat->CO2 Isobutylene Isobutylene Heat->Isobutylene

Caption: Thermal degradation pathway of this compound.

Q3: Can I use acidic conditions, such as a TFA/DCM mixture, for workup if my product contains the this compound moiety?

A3: No, this is strongly discouraged. The Boc group is highly sensitive to strong acids like trifluoroacetic acid (TFA).[] Using a TFA/DCM mixture for workup will lead to the rapid and complete cleavage of the Boc group. If an acidic wash is necessary, consider using a very dilute solution of a weaker acid, such as citric acid, and keeping the contact time to a minimum, while carefully monitoring for deprotection.

Q4: Is this compound stable in common organic solvents like DMF, THF, and methanol?

A4: Generally, this compound is stable in these common anhydrous solvents for the duration of a typical reaction. However, for long-term storage in solution, degradation can occur, especially if the solvents are not of high purity and anhydrous. Methanol, being a protic solvent, can participate in acid-catalyzed deprotection if acidic impurities are present. For optimal stability in solution, use anhydrous solvents and store under an inert atmosphere at low temperatures.

IV. References

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Li, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Quora. (2012, January 19). How long can one store amino acids at room temperature? Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • PubChem. (n.d.). 3-{amino}propanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • ResearchGate. (2023, March 13). Can N-Boc deprotection achieved by simple heating (without acid/water). Retrieved from [Link]

  • University of Dublin. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). Inter and Intramolecular N-Conjugate Addition Reactions Using Cinchona Derived Primary Amines. Retrieved from [Link]

Sources

dealing with incomplete reactions of N-Boc-iminodipropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Boc-iminodipropionic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We understand that its unique structure, while highly valuable, can present challenges. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate and resolve issues related to incomplete reactions, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the use of this compound, from initial reaction setup to final purification.

Part 1: General Diagnostics & Reaction Monitoring

Question: How can I confirm my reaction is truly incomplete and not a purification issue?

Answer: Proper reaction monitoring is critical before proceeding to workup. An incomplete reaction is best diagnosed in-situ.

  • Thin-Layer Chromatography (TLC): TLC is the most straightforward method. Spot the reaction mixture alongside your starting material. The disappearance of the this compound spot and the appearance of a new spot (for the product) indicates reaction progression. If the starting material spot remains prominent after the expected reaction time, the reaction is incomplete.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reactions, LC-MS is the gold standard.[1] It allows you to monitor the consumption of the starting material's mass peak and the appearance of the product's expected mass peak. This technique provides unambiguous confirmation of reaction status and can also help identify potential side products.[1]

Part 2: Troubleshooting Incomplete Amide Coupling Reactions

This compound has two carboxylic acid groups. Incomplete reactions often manifest as mono-substituted products or unreacted starting material. The primary cause is often steric hindrance.[2][3] The bulky tert-butyloxycarbonyl (Boc) group and the two flanking propionic acid chains create a sterically congested environment around the nitrogen atom, which can impede the approach of reagents.[4][5]

Question: My standard coupling protocol (e.g., DCC/NHS) is giving low yields. What is the underlying cause and how do I fix it?

Answer: The issue is likely a combination of steric hindrance and suboptimal reagent choice. While standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective, their reactive intermediate, the O-acylisourea, is prone to rearranging into an unreactive N-acylurea, especially in slow, sterically hindered reactions.[6][7]

Immediate Solutions:

  • Switch to a More Potent Coupling Reagent: For sterically demanding substrates, aminium/uronium or phosphonium-based reagents are superior.[2] They form more stable and highly reactive activated esters that can overcome the energy barrier.

  • Perform a "Double Coupling": If you must use a standard reagent, a double coupling can drive the reaction to completion. After the initial coupling reaction time, simply add a second fresh portion of the coupling reagents and amine to the reaction mixture.[2][3]

  • Increase Temperature: Gently warming the reaction (e.g., to 40-50°C) can provide the necessary activation energy.[2] However, this should be done cautiously as it can increase the risk of racemization, particularly if the amine component is a chiral amino acid.[8]

Comparison of Common Coupling Reagents

Coupling ReagentClassStrengthsWeaknesses & ConsiderationsBest For
DCC / DIC CarbodiimideCost-effective.Prone to N-acylurea formation.[6][7] DCC byproduct is insoluble; DIC byproduct is soluble.[9] Can cause racemization without additives.[9]Routine, non-hindered solution-phase synthesis (DCC) or solid-phase (DIC).
EDC·HCl CarbodiimideWater-soluble reagent and byproduct, ideal for bioconjugation.[9][10]Hydrolytically unstable in aqueous solutions without NHS stabilization.[6][10]Aqueous-phase couplings, bioconjugation.
HBTU / HATU Aminium/UroniumHigh efficiency, fast reaction rates, low racemization (especially HATU).[2]More expensive. Excess reagent can cap unreacted amines.[9]Sterically hindered couplings, difficult sequences, minimizing racemization.
PyBOP / PyAOP PhosphoniumVery potent, excellent for hindered couplings.Byproducts can be difficult to remove.Extremely challenging couplings where other reagents have failed.

Question: I'm seeing significant amounts of an N-acylurea byproduct. Why is this happening?

Answer: This is a classic side reaction with carbodiimide reagents (DCC, DIC, EDC).[7][11] The highly reactive O-acylisourea intermediate, formed by the reaction of the carbodiimide with a carboxylic acid group of this compound, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea before your amine has a chance to react. This is particularly common in slow reactions caused by steric hindrance.

Solution: Use an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6][11] These additives rapidly convert the O-acylisourea into a more stable active ester. This ester is still highly reactive towards the amine but is not prone to the rearrangement, thus suppressing the side reaction and improving your yield of the desired amide.[7]

cluster_activation Activation Step cluster_pathways Reaction Pathways Acid R-COOH O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl + Carbodiimide Carbodiimide (e.g., DCC) Carbodiimide->O_Acyl Product Desired Amide O_Acyl->Product Desired Pathway (Aminolysis) N_Acyl N-Acylurea (Unreactive Side Product) O_Acyl->N_Acyl Side Reaction (Rearrangement) Amine Amine (R'-NH2) Amine->Product

Carbodiimide coupling pathways and common failure point.
Part 3: Troubleshooting Incomplete Boc-Deprotection

The Boc group is designed to be removed under acidic conditions. However, incomplete cleavage can occur, especially when the resulting secondary amine is part of a larger, more complex molecule.

Question: My standard TFA/DCM deprotection is not going to completion. What should I do?

Answer: The primary reasons for incomplete Boc deprotection are insufficient acid strength/concentration or suboptimal reaction time and temperature.[12][13][14]

Troubleshooting Steps:

  • Increase Acid Concentration: If you are using 20-25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), increase the concentration to 50%.[12][13] The rate of cleavage has a significant dependence on acid concentration.[13]

  • Extend Reaction Time: Some substrates simply react slower. Continue to monitor the reaction by TLC or LC-MS for an extended period (e.g., 2-4 hours) before concluding it is stalled.[12][13]

  • Switch to a Stronger Acid System: If TFA is ineffective, a stronger system like 4M HCl in 1,4-dioxane is a common and effective alternative.[13][15]

  • Ensure Anhydrous Conditions: TFA is hygroscopic. The presence of water can reduce its effective acidity and slow the reaction.[12][14] Use fresh, anhydrous solvents and reagents.

Question: I'm seeing side products after deprotection, especially with sensitive residues in my molecule. What are they and how can I prevent them?

Answer: The deprotection mechanism generates a reactive tert-butyl cation (t-Bu⁺).[3][13] This carbocation is an electrophile and can alkylate nucleophilic functional groups elsewhere in your molecule, such as the indole ring of tryptophan or the thioether of methionine.[1][3]

Solution: Use Scavengers. Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the tert-butyl cation before it can cause side reactions.[1][3] A common and highly effective scavenger is Triisopropylsilane (TIS).

Typical Deprotection Cocktail with Scavengers:

  • 95% TFA

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

This mixture, often called "Reagent K," is highly effective for deprotecting peptides and other complex molecules containing sensitive residues.

cluster_pathways Fate of tert-Butyl Cation Boc_Amine N-Boc Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H+ (TFA) Free_Amine Deprotected Amine (Desired Product) Protonated->Free_Amine tBu_Cation tert-Butyl Cation (Reactive) Protonated->tBu_Cation Cleavage Side_Product Alkylated Side Product tBu_Cation->Side_Product Undesired Alkylation Trapped Trapped Cation tBu_Cation->Trapped Desired Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped Sensitive_Residue Sensitive Residue (e.g., Trp, Met) Sensitive_Residue->Side_Product

Boc-deprotection mechanism and the role of scavengers.
Part 4: Troubleshooting Purification

Question: How can I effectively separate my desired product from unreacted this compound?

Answer: Unreacted starting material can often be removed using acid-base extraction, leveraging the free carboxylic acid groups.

  • If your product is neutral (i.e., both carboxylic acids have been converted to amides):

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃).[16]

    • The basic wash will deprotonate the carboxylic acids of the unreacted starting material, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

    • The neutral product will remain in the organic layer.

    • Separate the layers, dry the organic phase (e.g., with Na₂SO₄ or MgSO₄), and concentrate to isolate your product.[16]

  • If your product still contains a free carboxylic acid:

    • This scenario is more complex and will likely require column chromatography for effective separation. The polarity difference between the mono-adduct and the di-acid starting material is often sufficient for separation on silica gel.

Detailed Experimental Protocols
Protocol 1: General Workflow for Troubleshooting Incomplete Reactions

decision decision proc proc stop stop start Incomplete Reaction Confirmed by TLC/LC-MS d1 Reaction Type? start->d1 proc_coupling proc_coupling d1->proc_coupling Amide Coupling proc_deprotection proc_deprotection d1->proc_deprotection Boc-Deprotection d2 Using Potent Reagent (HATU)? proc_coupling->d2 Check Reagents d5 Using 50% TFA or 4M HCl/Dioxane? proc_deprotection->d5 Check Acid proc_double Perform Double Coupling with Fresh Reagents d2->proc_double No d3 Increase Temperature (e.g., 40°C) d2->d3 Yes proc_double->d3 d4 Purify and Characterize d3->d4 Still Incomplete d4->stop Isolate Product proc_increase_acid Increase Acid Strength/ Concentration d5->proc_increase_acid No d6 Extend Reaction Time (2-4 hours) d5->d6 Yes proc_increase_acid->d6 d7 Consider Alternative Deprotection Method (e.g., Thermal) d6->d7 Still Incomplete d7->d4

A decision workflow for troubleshooting incomplete reactions.
Protocol 2: Double Coupling for Sterically Hindered Amide Bond Formation

This protocol is intended for situations where an initial coupling attempt shows significant remaining starting material.

  • Initial Reaction: Set up your coupling reaction as planned using this compound (1.0 eq.), your amine (2.2 eq.), and your chosen coupling agent (e.g., DIC, 2.2 eq.) and additive (e.g., HOBt, 2.2 eq.) in an anhydrous solvent (e.g., DMF or DCM). Let it stir for the standard reaction time (e.g., 2-4 hours).

  • Monitor: Take an aliquot and check the reaction progress by TLC or LC-MS.

  • Second Coupling: If a significant amount of starting acid remains, add a second portion of the amine (1.0 eq.) and the coupling agent (1.0 eq.) directly to the reaction mixture.[3]

  • Continue Reaction: Allow the reaction to stir for an additional 2-4 hours, or overnight at room temperature.

  • Final Monitoring: Check the reaction again by TLC or LC-MS to confirm the consumption of the starting material before proceeding to workup.

Protocol 3: Boc-Deprotection using TFA/DCM

This is a standard protocol for removing the Boc protecting group.

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to control the initial exotherm and minimize potential side reactions.

  • Acid Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the solution for a final concentration of 50% (v/v).[13] Note: If your substrate contains sensitive residues like Tryptophan or Methionine, use a scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[13]

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of TFA. The resulting amine TFA salt can then be used directly or neutralized with a mild base.

References
  • Reddit User Discussion on N-Boc Deprotection. (2024). r/Chempros.
  • Cavelier, F., & Enjalbal, C. (1996). Selective removal of N-Boc protection in the presence of silyl ethers. Tetrahedron Letters, 37(29), 5131-5134.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Reddit User Discussion on Boc Deprotection Methods. (2023). r/OrganicChemistry.
  • Sane, J., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.
  • Smith, C. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(8), 1637-1644.
  • da Silva, A. A., et al. (2015). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Journal of the Brazilian Chemical Society, 26(8), 1695-1703.
  • ResearchGate. (n.d.). Table: Deprotection of different N-Boc-compounds. ResearchGate.
  • Reddit User Discussion on Boc-protection. (2021). r/chemhelp.
  • Chen, C., et al. (2018). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv.
  • O'Brien, E., et al. (2005). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Molecules, 10(4), 518-525.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • ResearchGate. (n.d.). Figure: Synthesis of N-BOC amines by various routes. ResearchGate.
  • Al-Hadedi, A. A. M., et al. (2020). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 7(1), 107-114.
  • Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(11), 2092.
  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts.
  • Google Patents. (n.d.). Process for recovery and purification of propionic acid.
  • Hallett, J. P., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Molecules, 24(5), 929.
  • Google Patents. (n.d.). Method for recovering and purifying propionic acid.

Sources

Technical Support Center: Optimizing N-Boc-Iminodipropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Boc-iminodipropionic acid (CAS 143766-89-6).[1][2] This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction time and temperature. Here, we will address common challenges and provide robust, science-backed solutions to enhance yield, purity, and reproducibility.

This compound is a valuable building block in medicinal chemistry and peptide synthesis, prized for its role in creating complex molecular architectures.[1][3] The efficiency of its synthesis—specifically the N-protection step with Di-tert-butyl dicarbonate (Boc₂O)—is highly dependent on carefully controlled reaction parameters. This guide explains the causality behind experimental choices to empower you to troubleshoot and optimize this critical reaction.

Core Synthesis Protocol

The protection of the secondary amine in iminodipropionic acid is a nucleophilic acyl substitution reaction.[4] The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride (Boc₂O). A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

Baseline Reaction Scheme:

  • Reactants: Iminodipropionic acid, Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent: Typically a mixture of an organic solvent (like Dioxane, THF) and water.

  • Base: Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃).[5][]

  • Temperature: 0°C to Room Temperature (20-25°C).

  • Time: 12-24 hours.

This protocol serves as a standard starting point, but optimization is often necessary to account for variations in scale, reagent purity, and specific laboratory conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction is incomplete, and I have a low yield of the N-Boc product. What are the likely causes and how can I fix it?

A1: Incomplete conversion is a frequent issue stemming from several factors related to reaction kinetics and reagent stability.

  • Cause 1: Insufficient Basicity: The nucleophilicity of the secondary amine in iminodipropionic acid needs to be enhanced by a base. If the pH of the reaction medium is not sufficiently high, the amine will be protonated and less reactive.

    • Solution: Carefully monitor and control the pH of the reaction. When using NaOH, maintain a pH between 10-12. This ensures the amine is deprotonated and highly nucleophilic without promoting significant hydrolysis of the Boc anhydride.[7]

  • Cause 2: Hydrolysis of Boc Anhydride: Boc₂O is susceptible to hydrolysis, especially in aqueous basic solutions. If it degrades before reacting with the amine, the yield will suffer. This degradation is accelerated at higher temperatures.

    • Solution: Start the reaction at a lower temperature (0-5°C) to minimize Boc₂O hydrolysis. Add the Boc₂O slowly to the cooled solution of iminodipropionic acid and base. Once the addition is complete, you can allow the reaction to slowly warm to room temperature.[8]

  • Cause 3: Poor Solubility: Iminodipropionic acid may have limited solubility in purely organic solvents, while Boc₂O has poor solubility in water.

    • Solution: Use a biphasic solvent system, such as a mixture of Tetrahydrofuran (THF) and water or Dioxane and water.[5] This ensures both the amino acid and the anhydride are sufficiently solvated to react. Vigorous stirring is essential to maximize the interfacial area between the phases.

Q2: I'm observing significant side product formation. What are these impurities and how can I prevent them?

A2: The primary side reaction is the formation of tert-butanol and CO₂ from the breakdown of Boc₂O, but other impurities can arise.

  • Cause 1: Over-basing/High Temperature: Excessive base or elevated temperatures can accelerate the decomposition of Boc₂O.[4] The resulting tert-butyl cation can potentially lead to alkylation of other nucleophiles, although this is less common in this specific reaction.[8][9]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of Boc₂O, but avoid a large excess. Maintain a controlled temperature profile, starting cold and warming gradually. Avoid heating the reaction unless absolutely necessary, as higher temperatures rarely improve the outcome for standard Boc protections.[5] One effective method involves heating to around 55°C for an extended period (16 hours) in a specific solvent system, but this should be tested carefully.[10]

  • Cause 2: Impure Starting Materials: The purity of iminodipropionic acid and Boc₂O is critical. Old Boc₂O may have already partially hydrolyzed.

    • Solution: Use high-purity reagents. It is good practice to use freshly opened or properly stored Boc₂O. Confirm the purity of your starting amino acid via techniques like NMR or melting point determination.

FAQs: Optimizing Reaction Time and Temperature

Q1: What is the optimal temperature for this reaction? Should I run it at 0°C, room temperature, or heated?

A1: For most standard Boc protections, the optimal approach is to start the reaction at a low temperature (0-5°C) and allow it to warm to room temperature (20-25°C) over the course of the reaction.

  • Rationale: The initial low temperature minimizes the rate of competing side reactions, particularly the hydrolysis of Boc₂O.[8] As the more reactive sites are consumed, allowing the temperature to rise to ambient levels provides sufficient energy to drive the reaction to completion without significantly increasing the rate of side product formation. Heating is generally not recommended as it can lead to decomposition and lower yields.[4]

Q2: How long should I let the reaction run? Is a longer reaction time always better?

A2: The optimal reaction time is typically between 12 to 24 hours . A longer reaction time is not always beneficial and can sometimes be detrimental.

  • Rationale: The reaction should be monitored to determine the point of completion. Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the disappearance of the starting material. Once the starting material is consumed, the reaction should be worked up. Extending the time unnecessarily increases the risk of product degradation or the formation of minor side products.

Q3: Can I speed up the reaction without compromising the yield or purity?

A3: Yes, to some extent. The most effective way to accelerate the reaction is by ensuring optimal conditions from the start.

  • Recommendations:

    • Efficient Stirring: In a biphasic system, vigorous stirring is crucial for maximizing the reaction rate.

    • pH Control: Maintaining the optimal pH ensures the amine remains in its most nucleophilic state.[7]

    • Solvent Choice: While THF/water is common, exploring other co-solvents like acetonitrile or methanol might alter reaction kinetics favorably, depending on the specific substrate.[5]

Data Summary: Temperature and Time Guidelines
ParameterRecommended RangeRationalePotential Issues if Deviated
Initial Temperature 0 - 5 °CMinimizes hydrolysis of Boc₂O, controlling exotherm.Higher temps lead to rapid Boc₂O decomposition.
Reaction Temperature 20 - 25 °C (Room Temp)Provides sufficient energy for completion with minimal side reactions.Elevated temps (>40°C) increase side products and reduce yield.
Reaction Time 12 - 24 hoursAllows for complete conversion under optimized conditions.Shorter times may be incomplete; longer times risk degradation.
pH 10 - 12Maximizes amine nucleophilicity.Lower pH reduces reactivity; higher pH accelerates Boc₂O hydrolysis.

Experimental Workflow and Visualization

Step-by-Step Optimization Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve iminodipropionic acid in water and the chosen organic co-solvent (e.g., THF).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C.

  • Basification: Slowly add an aqueous solution of NaOH while monitoring the pH, adjusting to reach a stable pH of 10-12.

  • Boc₂O Addition: Add Boc₂O (1.1 eq.), either neat if liquid or dissolved in a small amount of the organic co-solvent, dropwise over 30-60 minutes.

  • Reaction: Allow the mixture to stir vigorously, slowly warming to room temperature over 2-3 hours. Let it react for a total of 12-24 hours.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of starting material by TLC or LC-MS.

  • Workup: Once complete, acidify the mixture with a suitable acid (e.g., HCl, citric acid) to pH ~3 to protonate the carboxylic acids and quench any remaining base.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it to yield the crude product. Purify as necessary.

Workflow Visualization

The following diagram illustrates the decision-making process for troubleshooting and optimizing the synthesis.

G Start Start Synthesis Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Issue Complete->Troubleshoot No LowYield Low Yield / Incomplete Reaction Troubleshoot->LowYield SideProducts Side Products Observed Troubleshoot->SideProducts CheckpH Verify pH (10-12) LowYield->CheckpH CheckTemp Lower Initial Temperature (0-5°C) LowYield->CheckTemp CheckStirring Increase Stirring Rate LowYield->CheckStirring SideProducts->CheckTemp CheckReagents Use Fresh Boc₂O SideProducts->CheckReagents CheckpH->Monitor CheckTemp->Monitor CheckStirring->Monitor CheckReagents->Monitor

Caption: Troubleshooting workflow for this compound synthesis.

References
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection.
  • Chem-Impex. (n.d.). This compound.
  • J&K Scientific LLC. (n.d.). This compound | 143766-89-6.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • BOC Sciences Amino Acid. (n.d.). BOC-amino acids.
  • ChemicalBook. (n.d.). N-BOC-3-Aminopiperidine synthesis.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.

Sources

Technical Support Center: Purification of N-Boc-Iminodipropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Boc-iminodipropionic acid and its derivatives. As a key building block in medicinal chemistry, peptide synthesis, and drug development, the purity of these compounds is paramount for the success of subsequent synthetic steps and the integrity of final products.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered challenges during the purification process.

Part 1: General Troubleshooting & FAQs

This section addresses common issues that can arise during the synthesis and workup of this compound derivatives, which directly impact the subsequent purification strategy.

Q1: My final product is an oil or a persistent gum and refuses to solidify. Why is this happening and what can I do?

A1: This is a frequent challenge, particularly with Boc-protected amino acids which can be reluctant to crystallize.[3] The oily nature of your product can often be attributed to several factors:

  • Residual Solvents: Trace amounts of solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or even water can plasticize your compound, preventing it from forming a solid lattice.

  • Process-Related Impurities: The presence of unreacted starting materials or byproducts from the reaction can act as impurities that inhibit crystallization.

  • Hygroscopic Nature: The compound itself may be hygroscopic, absorbing moisture from the atmosphere.[3]

Troubleshooting Steps:

  • Rigorous Solvent Removal: Initially, ensure all solvents are removed by heating the product under a high vacuum (e.g., 40-60 °C) for an extended period.[3] Co-evaporation with a solvent that forms a low-boiling azeotrope with the suspected residual solvent (e.g., adding toluene to remove residual TFA) can also be effective.[4]

  • Precipitation/Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, DCM) and then add a poor solvent (an "anti-solvent") dropwise until the solution becomes cloudy, inducing precipitation.[3] Common anti-solvents include diethyl ether or hexanes. Vigorous stirring during this process can help break up the oil and encourage solidification.

  • Conversion to a Salt: If the derivative is an oil, it can sometimes be converted to a solid dicyclohexylamine (DCHA) salt, which is often crystalline and easier to handle.[5] This is achieved by dissolving the oil in a non-polar solvent like ether and adding one equivalent of DCHA, causing the salt to precipitate.[5]

  • pH Adjustment: Since this compound has two free carboxylic acid groups, the pH of the final aqueous workup is critical. Ensure the pH is adjusted to be sufficiently acidic (e.g., pH 1.5-2 with HCl) to fully protonate the carboxylates before extraction into an organic solvent.[6]

Part 2: Choosing Your Purification Strategy

The optimal purification method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

Q2: How do I select the most appropriate purification technique for my this compound derivative?

A2: The choice between flash chromatography, preparative HPLC, and crystallization is a trade-off between speed, resolution, capacity, and cost.[7]

Technique Primary Use Case Advantages Disadvantages
Flash Chromatography Routine purification of crude mixtures (mg to kg scale).[7]Fast (typically <30 mins), high capacity, cost-effective.[7]Lower resolution for closely related impurities; potential for product degradation on silica.
Preparative HPLC Final purification for high-purity compounds; separation of challenging mixtures (e.g., diastereomers).[7]Highest resolution and purity achievable.[7][8]Lower capacity, more expensive (solvents, columns), slower.[7]
Crystallization Large-scale purification of solid compounds.Highly efficient, scalable, economical, yields very pure material.[7]Not all compounds will crystallize; method development can be trial-and-error.[][10]

The following diagram outlines a logical workflow for selecting a purification strategy.

G start Crude Product Mixture is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes flash_chrom Perform Flash Chromatography is_solid->flash_chrom No (Oil/Gum) cryst_success Was crystallization successful (purity > 98%)? try_cryst->cryst_success final_product Final Pure Product cryst_success->final_product Yes cryst_success->flash_chrom No flash_purity Is purity sufficient (e.g., >95%)? flash_chrom->flash_purity flash_purity->final_product Yes prep_hplc Perform Preparative HPLC flash_purity->prep_hplc No prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

Part 3: Technique-Specific Troubleshooting

Flash Chromatography

Flash chromatography is often the first-line method for purifying crude this compound derivatives.[7]

A3: Streaking, or tailing, is common for acidic compounds like this compound on standard silica gel. This is due to strong interactions between the free carboxylic acid groups and the acidic silanol groups (Si-OH) on the silica surface.

Solutions:

  • Acidify the Mobile Phase: The most common solution is to add a small amount of a volatile acid to the eluent. This protonates the carboxyl groups on your compound, making it less polar and minimizing its interaction with the silica.

    • Recommended: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Hexanes/Ethyl Acetate).

  • Use a Different Stationary Phase: If streaking persists, consider using a deactivated or alternative stationary phase, such as alumina or C18-functionalized silica (reversed-phase flash chromatography).

  • Check for Insolubility: The compound may be partially precipitating at the top of the column if the loading solvent is too weak. Ensure the crude material is fully dissolved before loading.[11]

  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., DCM or the initial elution solvent).[7]

  • Column Packing: Prepare a silica gel column appropriate for the amount of material. Equilibrate the column by flushing with the starting mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% Acetic Acid).[11]

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.[11]

  • Monitoring: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC), using the same acidified solvent system as the mobile phase.[7][11]

  • Isolation: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove the final traces of acetic acid.

Crystallization

When applicable, crystallization is a highly effective method for obtaining high-purity solid compounds.[7][]

A4: Failure to crystallize is often due to high impurity levels or the selection of an inappropriate solvent system.

Troubleshooting Workflow:

G start Oily/Amorphous Product check_purity Check Purity via TLC/NMR start->check_purity is_pure Is purity >90%? check_purity->is_pure cleanup Perform Initial Cleanup (e.g., Flash Chromatography) is_pure->cleanup No solvent_screen Systematic Solvent Screening is_pure->solvent_screen Yes cleanup->solvent_screen induce_cryst Induce Crystallization solvent_screen->induce_cryst methods Methods: - Scratching glass surface - Seeding with a crystal - Slow cooling - Slow solvent evaporation induce_cryst->methods success Crystals Formed induce_cryst->success

Caption: Workflow for troubleshooting a failed crystallization.

Detailed Steps:

  • Start with a Purer Sample: Crystallization works best on material that is already relatively pure (>90%). If your crude material is complex, perform a quick flash chromatography cleanup first.

  • Systematic Solvent Screening:

    • Dissolve a small amount of your compound in a good solvent (e.g., EtOAc, Acetone, Methanol) at an elevated temperature.

    • Slowly add a poor solvent (e.g., Hexanes, Diethyl Ether, Water) until the solution becomes persistently turbid.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.[10]

  • Induce Crystallization: If crystals do not form spontaneously:

    • Scratching: Scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny amount of solid material (even if impure), add a single seed crystal to the supersaturated solution to initiate crystallization.[12]

Preparative HPLC

For the highest purity requirements, reversed-phase preparative HPLC (RP-HPLC) is the method of choice.[7]

A5: This is a known issue. The Boc group is labile to strong acids, and while 0.1% Trifluoroacetic Acid (TFA) in the mobile phase is standard, prolonged exposure, especially during solvent evaporation, can cause cleavage.[4][13] The concentration of TFA increases as the more volatile water and acetonitrile are removed, accelerating the deprotection.[4]

Mitigation Strategies:

  • Minimize Exposure Time: Do not let collected fractions stand at room temperature for long periods. Freeze them immediately after collection if they will not be processed right away.[4]

  • Immediate Neutralization: After collecting the fractions containing your product, add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to neutralize the TFA before solvent evaporation.

  • Use a Weaker Acid: If deprotection is severe, consider replacing TFA with a less aggressive acid like formic acid or acetic acid (typically at 0.1%). Note that this may result in broader peaks and reduced resolution.[4]

  • Lyophilization (Freeze-Drying): Instead of using a rotary evaporator, lyophilize the collected fractions. This removes the solvents at low temperatures, significantly reducing the rate of acid-catalyzed deprotection.[4]

  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, often a mixture of the mobile phase components (e.g., Water/Acetonitrile).[7]

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).[7]

  • Injection & Elution: Inject the sample and run a gradient elution, increasing the concentration of acetonitrile over time to elute the compound.

  • Fraction Collection: Collect fractions and perform analytical HPLC on small aliquots to identify the pure fractions.

  • Workup: Combine the pure fractions, freeze them immediately, and lyophilize to dryness to obtain the final product.

Part 4: Purity Assessment & Validation

Accurate assessment of purity is crucial to validate your purification protocol.

Q6: How can I be confident in the purity of my final this compound derivative?

A6: Relying on a single analytical technique is often insufficient. A combination of methods provides a comprehensive assessment of purity.[14][15]

Technique Information Provided Key Advantages
¹H-NMR Spectroscopy Structural confirmation, identification and quantification of impurities with unique proton signals.Provides detailed structural information; can be quantitative (qNMR).[14][15]
Reversed-Phase HPLC Chemical purity, presence of related substances and process impurities.High resolution, quantitative, robust, and widely available.[14]
Mass Spectrometry (LC-MS) Molecular weight confirmation of the target compound and identification of impurities based on their mass.High sensitivity and specificity for molecular weight determination.[14]
Elemental Analysis Confirms the elemental composition (C, H, N) of the compound.Provides a fundamental measure of bulk purity.

A successful purification should yield a product with a clean ¹H-NMR spectrum consistent with the expected structure, a single major peak (>98%) by HPLC, and the correct molecular ion peak in the mass spectrum.

References

  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem.
  • Gabriel, T. F., Jimenez, M. H., Felix, A. M., Michalewsky, J., & Meienhoffer, J. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129-136. [Link]
  • Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Iodine-Mediated Neutral and Selective N-Boc Deprotection.
  • Bhattacharya, S., et al. (2011). Synthesis, characterization and antibacterial screening of some novel Schiff base compounds. Der Pharma Chemica, 3(3), 174-188. [Link]
  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?
  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Source Not Available].
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
  • A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity. BenchChem.
  • Crystallization method of Boc-amino acid.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. BenchChem.
  • Purification by Recrystalliz
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
  • This compound. J&K Scientific LLC. [Link]
  • Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers. BenchChem.

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Technical Support Center: Ensuring Complete N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities. Its widespread use is attributed to its stability under various conditions and its facile removal under mild acidic conditions. However, incomplete deprotection can lead to challenging purification steps, low yields of the desired product, and the generation of difficult-to-remove impurities, ultimately compromising the integrity of a synthetic campaign.

This technical support center provides a comprehensive guide to confirming the complete removal of the Boc group. It is structured to address common issues encountered in the lab through a troubleshooting guide and frequently asked questions, offering practical, field-proven insights and detailed experimental protocols.

Troubleshooting Guide: Addressing Incomplete Boc Deprotection

This section is designed to help you diagnose and resolve common problems encountered during the Boc deprotection step.

Issue 1: My TLC analysis is ambiguous. The product spot is faint, or there are multiple spots close to the baseline.

Possible Cause:

  • Incomplete Reaction: The deprotection may not have gone to completion, leaving unreacted Boc-protected starting material. The starting material is typically less polar and will have a higher Rf value on the TLC plate. The product, a free amine (often as a salt), is significantly more polar and will have a much lower Rf value, often close to the baseline.

  • Salt Formation: The newly formed amine is likely protonated by the acid used for deprotection (e.g., TFA or HCl), forming a salt. These salts can streak on silica gel plates, leading to poor resolution and faint spots.

  • Inappropriate TLC Stain: Not all visualization methods are suitable for primary amines.

Solutions:

  • Optimize TLC Conditions:

    • Co-spotting: Always run a three-lane TLC: starting material, reaction mixture, and a co-spot of both. This will help you definitively identify the starting material spot in your reaction lane.

    • Mobile Phase: Use a more polar eluent system to move the highly polar amine product off the baseline. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide to neutralize the plate and improve spot shape.

  • Use an Amine-Specific Stain:

    • Ninhydrin Stain: This is a highly sensitive stain for primary amines, which produces a characteristic deep purple or blue color known as Ruhemann's purple.[1][2][3] A positive ninhydrin test on the product spot is a strong indicator of successful deprotection.[4]

    • Potassium Permanganate Stain: This is a general-purpose stain that reacts with many functional groups, but it can be useful for visualizing both the starting material and the product.

Issue 2: My LC-MS results show a significant amount of starting material remaining, even after an extended reaction time.

Possible Causes:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to drive the reaction to completion, especially for sterically hindered substrates.[5][6] The rate of Boc cleavage is highly dependent on the acid concentration.[6]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down the deprotection rate.[5][6]

  • Poor Solubility: The Boc-protected starting material may not be fully dissolved in the reaction solvent, limiting its exposure to the acidic reagent.[6]

  • Reagent Quality: The acid used (e.g., TFA) may be old or have absorbed water, reducing its effectiveness.[5]

Solutions:

  • Modify Reaction Conditions:

    • Increase Acid Concentration: If using a solution of TFA in DCM, consider increasing the concentration of TFA or using neat TFA.[7]

    • Switch to a Stronger Acid: For particularly stubborn deprotections, a stronger acid system like 4M HCl in dioxane can be more effective.[7]

    • Increase Temperature: Gentle heating can sometimes accelerate slow deprotection reactions, but this should be done cautiously to avoid side reactions.

  • Address Solubility Issues:

    • Change Solvent: If solubility is an issue, try a different solvent system. For example, if the reaction is sluggish in DCM, a more polar solvent like methanol might be added.

  • Use Fresh Reagents: Always use fresh, high-quality reagents to ensure optimal reactivity.

Issue 3: My ¹H NMR spectrum still shows a singlet at ~1.4 ppm after the reaction and workup.

Possible Cause:

  • Incomplete Deprotection: The most straightforward explanation is that the Boc group has not been completely removed. The singlet at approximately 1.4 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.[8][9]

Solutions:

  • Re-subject the material to deprotection conditions: If the starting material is still present, the most direct solution is to treat the sample again with the acidic deprotection reagent.

  • Optimize the deprotection protocol: Refer to the solutions for Issue 2 to enhance the reaction conditions for a more complete conversion.

  • Quantitative Analysis: Use the integration of the ¹H NMR signals to quantify the extent of deprotection. Compare the integration of the characteristic Boc singlet to a signal from the core of the molecule to determine the percentage of remaining starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most definitive method to confirm complete Boc deprotection?

While a combination of techniques provides the most robust confirmation, ¹H NMR spectroscopy is generally considered the most definitive method.[8] The complete disappearance of the characteristic singlet for the tert-butyl group at ~1.4 ppm provides unambiguous evidence of Boc group removal.[8][9] LC-MS is also a powerful tool for confirming the disappearance of the starting material and the appearance of the product with the expected mass.[6]

Q2: Can I use a quick qualitative test to check for deprotection?

Yes, the Kaiser test (or ninhydrin test) is a rapid and highly sensitive colorimetric assay for the presence of primary amines.[5][10] It is particularly useful in solid-phase peptide synthesis to monitor the completion of deprotection steps.[11][12] A positive test, indicated by a deep blue or purple color, confirms the presence of a free primary amine.[1][10]

Q3: Are there any common side reactions to be aware of during Boc deprotection?

Yes, the most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation that is generated during the deprotection.[13][14] Electron-rich aromatic rings (like in tryptophan and tyrosine), thiols (cysteine), and thioethers (methionine) are particularly susceptible to this side reaction.[13]

Q4: How can I prevent t-butylation side reactions?

The addition of scavengers to the reaction mixture is crucial for trapping the tert-butyl cation before it can react with your product.[13] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[15]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

Objective: To qualitatively monitor the progress of the Boc deprotection reaction.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., 9:1 DCM:MeOH)

  • Capillary spotters

  • UV lamp (254 nm)

  • Ninhydrin stain solution (see below)

  • Heat gun or hot plate

Procedure:

  • Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), reaction mixture (R), and a co-spot (C).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your Boc-protected starting material.

    • In the "R" lane, spot a small aliquot of your reaction mixture.

    • In the "C" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate:

    • Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp.

    • For amine detection, dip the plate in the ninhydrin stain solution and then gently heat it with a heat gun or on a hot plate until color develops.

  • Interpretation: The Boc-protected starting material will have a higher Rf value and should not stain with ninhydrin. The deprotected amine product will have a much lower Rf and will produce a purple/blue spot with ninhydrin stain. Complete deprotection is indicated by the absence of the starting material spot in the "R" lane.

Preparation of Ninhydrin Stain:

Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[1][16]

Protocol 2: Kaiser (Ninhydrin) Test for Primary Amines

Objective: To qualitatively detect the presence of a free primary amine after Boc deprotection.

Materials:

  • Test tubes

  • Water bath or heating block

  • Sample of the reaction product (e.g., on-resin for SPPS or a small aliquot of the crude product)

  • Ninhydrin solution (2% w/v in ethanol or acetone)[16]

Procedure:

  • Place a small amount of your sample (a few resin beads or a drop of the crude reaction mixture) into a clean test tube.

  • Add a few drops of the 2% ninhydrin solution to the test tube.[1]

  • Heat the test tube in a boiling water bath for approximately 5 minutes.[1][16]

  • Allow the test tube to cool to room temperature.

  • Interpretation: The development of a deep blue or violet color indicates the presence of a primary amine, confirming successful Boc deprotection.[1][17] A yellow or colorless solution suggests that the Boc group is still present.

Protocol 3: ¹H NMR Analysis

Objective: To definitively confirm the complete removal of the Boc group.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O, depending on the solubility of the product)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.

  • Transfer to NMR Tube: Transfer the solution to a clean NMR tube.

  • Acquire Spectrum: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Analysis: Examine the spectrum for the presence or absence of a singlet at approximately 1.4-1.5 ppm. The complete disappearance of this signal confirms the removal of the Boc group.[8]

Data Summary: Comparison of Confirmation Methods

MethodPrincipleAdvantagesDisadvantages
TLC Separation based on polarity.Simple, rapid, and cost-effective for monitoring reaction progress.[9] The deprotected amine is more polar and has a lower Rf.Can be ambiguous due to streaking of amine salts. Not quantitative.
LC-MS Separation by chromatography coupled with mass detection.Provides accurate monitoring of starting material consumption and product formation, confirming the expected mass.[6][]Requires specialized equipment.
¹H NMR Measures the magnetic environment of protons.Provides definitive structural evidence of Boc removal by observing the disappearance of the tert-butyl signal.[9] Can be used for quantitative analysis.[9]Requires a relatively pure sample for clear analysis and access to an NMR spectrometer.[9]
Kaiser Test Colorimetric reaction of ninhydrin with primary amines.Highly sensitive, rapid, and excellent for qualitative confirmation of free primary amines, especially in SPPS.[10][11]Not reliable for secondary amines (e.g., proline).[10][11] Primarily qualitative.

Workflow and Logic Diagrams

Boc_Deprotection_Workflow cluster_reaction Reaction & Monitoring cluster_analysis Confirmation & Workup start Boc-Protected Amine deprotection Acidic Deprotection (e.g., TFA/DCM) start->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring complete Is Reaction Complete? monitoring->complete complete->deprotection No (Extend time / Increase acid conc.) workup Aqueous Workup / Purification complete->workup Yes nmr ¹H NMR Analysis workup->nmr kaiser Kaiser Test (Qualitative) workup->kaiser final_product Deprotected Amine nmr->final_product No Boc signal at ~1.4 ppm kaiser->final_product Positive (Blue color)

Caption: Experimental workflow for Boc deprotection and confirmation.

Troubleshooting_Logic issue Incomplete Deprotection Observed (TLC, LC-MS, or NMR) cause1 Insufficient Acid? issue->cause1 cause2 Steric Hindrance? issue->cause2 cause3 Solubility Issue? issue->cause3 cause4 Side Reactions? (e.g., t-Butylation) issue->cause4 solution1 Increase Acid Conc. or Use Stronger Acid (e.g., HCl/dioxane) cause1->solution1 solution2 Extend Reaction Time or Gently Heat cause2->solution2 solution3 Change Solvent System cause3->solution3 solution4 Add Scavengers (e.g., TIS, Water) cause4->solution4

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

  • Testbook.
  • S
  • Microbe Notes. Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]
  • BYJU'S. Ninhydrin test. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
  • YouTube.
  • ResearchGate.
  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]
  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
  • Fisher Scientific. Amine Protection / Deprotection. [Link]
  • ResearchGate. How to confirm BOC deprotection by TFA ?. [Link]

Sources

Technical Support Center: Optimizing N-Boc-Iminodipropionic Acid Efficiency in Automated Synthesizers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc-iminodipropionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile di-acid building block in automated peptide synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to enhance the efficiency and success of your experiments.

Introduction

This compound is a valuable reagent in the synthesis of peptides and other complex organic molecules, offering a stable and reactive scaffold for introducing diverse functional groups.[1] Its unique di-acid structure, however, can present challenges in automated solid-phase peptide synthesis (SPPS). This guide provides practical, field-proven insights to overcome these hurdles and optimize your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of this compound in automated synthesizers.

Q1: What are the primary challenges when using this compound in automated SPPS?

A1: The main challenges stem from its di-acid nature and potential steric hindrance. These include ensuring complete and efficient coupling of both carboxylic acid groups, preventing incomplete coupling leading to deletion sequences, and managing potential side reactions associated with its structure.

Q2: In which solvents is this compound most soluble for use in an automated synthesizer?

A2: this compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][2] It also exhibits solubility in chlorinated solvents like Dichloromethane (DCM).[2][3] For automated synthesizers, high-purity, anhydrous DMF is a standard choice.

Q3: Which coupling reagents are most effective for activating this compound?

A3: For a di-acid like this compound, especially considering potential steric hindrance, potent activating agents are recommended. Uronium/aminium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices due to their high reactivity and ability to minimize racemization.[4][5] HATU is often preferred for its faster reaction kinetics and lower risk of epimerization.[4][5]

Q4: What is "double coupling" and is it necessary for this compound?

A4: Double coupling is the process of repeating the coupling step to ensure the complete reaction of a sterically hindered or otherwise "difficult" amino acid.[6] For this compound, a modified double coupling approach is essential to sequentially and completely couple both of its carboxylic acids to two separate amine groups on the resin or peptide chain.

Q5: What are the key concerns during the deprotection of the Boc group from the iminodipropionic acid residue?

A5: The primary concern during the Trifluoroacetic acid (TFA)-mediated deprotection is the generation of a reactive tert-butyl cation.[6] This cation can lead to the alkylation of nucleophilic side chains, particularly those of Tryptophan, Methionine, Cysteine, and Tyrosine.[6] Therefore, the use of scavengers in the TFA cleavage cocktail is crucial.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis with this compound.

Issue 1: Incomplete Coupling and Presence of Deletion Sequences

Symptom: HPLC/LC-MS analysis of the crude peptide shows a significant peak corresponding to the peptide sequence lacking one or both of the propionic acid arms. A positive Kaiser test after the second coupling step also indicates unreacted free amines.[6]

Root Cause Analysis:

  • Insufficient Activation: The coupling reagent may not be efficiently activating one or both of the carboxylic acid groups.

  • Steric Hindrance: The bulky Boc group and the growing peptide chain can sterically hinder the approach of the second activated carboxyl group to the target amine.[6]

  • Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of the di-acid, activating agent, and base can lead to incomplete reactions.

Solutions & Protocols:

  • Optimize the Coupling Protocol (Sequential Double Coupling):

    • Rationale: To ensure both carboxylic acids react completely, a sequential "double coupling" strategy is necessary. This involves two distinct coupling steps.

    • Protocol:

      • First Coupling: Use a 1:1 molar ratio of this compound to the free amine groups on the resin. Activate with 0.95 equivalents of HATU and 2 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Allow this reaction to proceed for 1-2 hours.

      • Wash Step: Thoroughly wash the resin with DMF to remove any unreacted reagents.

      • Second Coupling: Introduce the second amino acid to be coupled to the remaining free carboxylic acid of the iminodipropionic acid residue. Use a standard excess of the incoming amino acid (e.g., 4 equivalents), activating agent (e.g., 3.9 equivalents of HATU), and base (e.g., 8 equivalents of DIPEA).[4]

  • Employ a More Potent Coupling Reagent:

    • Rationale: If using a less reactive activator like DIC/HOBt, switching to HATU or HBTU can significantly improve coupling efficiency, especially for sterically challenging couplings.[5][6] HATU is generally more effective than HBTU.[4]

Workflow for Sequential Double Coupling:

G start Start: Resin with Free Amine first_coupling 1. First Coupling: This compound (1 eq) HATU (0.95 eq) DIPEA (2 eq) start->first_coupling wash1 2. Wash with DMF first_coupling->wash1 second_coupling 3. Second Coupling: Fmoc-Amino Acid (4 eq) HATU (3.9 eq) DIPEA (8 eq) wash1->second_coupling wash2 4. Wash with DMF second_coupling->wash2 end_step Continue Synthesis wash2->end_step

Caption: Sequential double coupling workflow for this compound.

Issue 2: Poor Solubility of this compound in the Synthesizer's Solvent System

Symptom: The this compound solution appears cloudy or precipitates in the vial before being drawn into the reaction vessel.

Root Cause Analysis:

  • Low-Quality Solvent: The presence of water or other impurities in the solvent (e.g., DMF) can significantly reduce the solubility of hydrophobic compounds.[2]

  • Low Temperature: Automated synthesizers can sometimes operate at temperatures that are slightly below ambient, which can decrease solubility.

  • High Concentration: The concentration of the solution may exceed the solubility limit of this compound in the chosen solvent.

Solutions & Protocols:

  • Ensure High-Purity Anhydrous Solvents:

    • Rationale: Water is a common impurity that can drastically affect the solubility of protected amino acids.

    • Action: Always use fresh, high-purity, anhydrous DMF or NMP. Consider degassing the DMF prior to use to remove any dissolved impurities.[3]

  • Gentle Warming and Sonication:

    • Rationale: Increasing the temperature and using mechanical agitation can help dissolve the compound.

    • Protocol:

      • Gently warm the vial containing the this compound and solvent to 30-40°C.

      • Place the vial in a sonicator bath for 5-10 minutes to break up any aggregates and facilitate dissolution.[2]

  • Utilize a Co-Solvent System:

    • Rationale: Adding a small amount of a stronger solvent can enhance solubility.

    • Action: If using DCM as the primary solvent, consider adding 5-10% (v/v) of DMF or NMP to improve the solvation of this compound.[2]

Solvent Solvent Type General Solubility of this compound Reference(s)
N,N-Dimethylformamide (DMF)Polar AproticGood Solubility[1][2]
N-Methyl-2-pyrrolidone (NMP)Polar AproticGood Solubility[2][3]
Dichloromethane (DCM)ChlorinatedSoluble[2][3]
Dimethyl Sulfoxide (DMSO)Polar AproticGood Solubility[2]
This table summarizes the qualitative solubility of this compound in common organic solvents.
Issue 3: Side Reactions During Deprotection and Cleavage

Symptom: LC-MS analysis of the crude product reveals unexpected peaks with mass additions corresponding to alkylation or other modifications, particularly on sensitive residues like Trp, Met, Cys, and Tyr.

Root Cause Analysis:

  • Alkylation by the tert-Butyl Cation: The tert-butyl cation generated during TFA-mediated Boc deprotection is a reactive electrophile that can attack nucleophilic side chains.[6]

  • Premature Side-Chain Deprotection: The strongly acidic conditions required for cleavage can prematurely remove other acid-labile side-chain protecting groups, leading to further side reactions.

Solutions & Protocols:

  • Incorporate a Scavenger Cocktail:

    • Rationale: Scavengers are compounds that are more nucleophilic than the peptide's side chains and will "trap" the reactive carbocations.

    • Protocol: During the final cleavage from the resin, use a TFA "cocktail" containing a mixture of scavengers. A common and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Two-Step Cleavage Procedure:

    • Rationale: For particularly sensitive peptides, a two-step cleavage can be beneficial. A milder acid is first used to remove side-chain protecting groups, followed by a stronger acid to cleave the peptide from the resin.

    • Protocol:

      • Step 1 (Deprotection): Treat the resin-bound peptide with a solution of trimethylsilyl bromide (TMSBr)-thioanisole in TFA to remove the side-chain protecting groups.[7]

      • Step 2 (Cleavage): After washing, cleave the peptide from the resin using a stronger acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFA or anhydrous HF.[7][8]

Deprotection and Cleavage Workflow:

G start Start: Resin-Bound Peptide deprotection 1. Boc Deprotection: TFA/Scavengers start->deprotection wash 2. Wash and Dry Resin deprotection->wash cleavage 3. Cleavage from Resin: Strong Acid (e.g., HF or TMSOTf/TFA) wash->cleavage precipitation 4. Precipitate in Cold Ether cleavage->precipitation end_step Purify Peptide precipitation->end_step

Sources

Technical Support Center: Method Refinement for Large-Scale Synthesis of N-Boc-iminodipropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-iminodipropionic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this critical building block. This compound is a versatile amino acid derivative widely used in peptide synthesis, drug development, and bioconjugation due to the stability and reactivity afforded by its Boc protecting group.[1][2] This resource provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help you refine your synthesis for improved yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most direct and widely adopted method for large-scale synthesis is the reaction of iminodipropionic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This N-acylation reaction is robust, generally high-yielding, and avoids the use of more hazardous reagents.

Q2: Why is the choice of base and solvent system critical for this reaction?

The base serves two primary functions: it deprotonates the secondary amine of the iminodipropionic acid to generate the nucleophile, and it neutralizes the acidic byproducts formed during the reaction. The solvent system must solubilize both the polar starting material (iminodipropionic acid) and the less polar Boc-anhydride. A common system is an aqueous/organic biphasic mixture (e.g., water/dioxane or water/THF) with a base like sodium hydroxide or triethylamine.[3][] For large-scale operations, ensuring efficient mixing is paramount to overcome phase-transfer limitations.

Q3: What are the main challenges in purifying this compound at scale?

The primary challenge is removing unreacted starting materials and byproducts without resorting to column chromatography, which is impractical for large quantities. The product is often an oil or a viscous solid before purification.[5] The most effective large-scale purification strategy involves careful pH adjustment during the aqueous workup followed by crystallization or trituration from a suitable solvent system.

Q4: How can I monitor the reaction's progress effectively?

On a lab scale, Thin Layer Chromatography (TLC) is effective. For large-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy in quantifying the consumption of starting material and the formation of the product. A simple qualitative method can be a colorimetric test with ninhydrin, which will show a positive result for the primary/secondary amine of the starting material but will be negative for the protected product.

Core Synthesis Protocol: A Refined Method for Large-Scale Production

This protocol is optimized for scalability, focusing on process safety, yield, and purity while minimizing reliance on chromatographic purification.

Reaction Scheme

Reaction_Scheme IMDA Iminodipropionic Acid Reaction + IMDA->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., NaOH) Solvent (e.g., Dioxane/H₂O) Reaction_Arrow Base->Reaction_Arrow Product This compound Reaction->Reaction_Arrow Reaction_Arrow->Product

Caption: Synthesis of this compound via N-acylation.

Step-by-Step Methodology
  • Vessel Preparation & Reagent Charging:

    • To a clean, dry, appropriately sized reaction vessel equipped with an overhead stirrer, thermometer, and addition funnel, charge iminodipropionic acid (1.0 equiv).

    • Add a 1:1 mixture of dioxane and water (approx. 8-10 L per kg of iminodipropionic acid). Stir to form a slurry.

    • Causality: Using a mixed solvent system is crucial for solubilizing the polar amino acid salt and the nonpolar Boc₂O, facilitating a homogenous reaction environment.

  • Basification and Cooling:

    • Cool the vessel contents to 0-5 °C using an ice bath or chiller.

    • Slowly add a 2M aqueous solution of sodium hydroxide (approx. 2.5 equiv) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Continue stirring until all solids dissolve.

    • Causality: The reaction is exothermic. Low-temperature addition prevents potential degradation of Boc₂O and minimizes side reactions. The base deprotonates the amine, making it a potent nucleophile ready to attack the Boc anhydride.

  • Boc-Anhydride Addition:

    • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) in dioxane (2 L per kg of Boc₂O).

    • Add the Boc₂O solution to the reaction mixture slowly over 1-2 hours, maintaining the internal temperature between 0-10 °C.

    • Causality: A slight excess of Boc₂O ensures complete conversion of the starting material. Slow addition is critical to control the exotherm and prevent localized high concentrations that can lead to byproducts.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by HPLC (disappearance of iminodipropionic acid).

  • Workup and Isolation:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane.

    • Dilute the remaining aqueous solution with water (5 L per kg of starting material).

    • Wash the aqueous layer twice with a nonpolar organic solvent like ethyl acetate or diethyl ether to remove unreacted Boc₂O and the oxime byproduct.[3]

    • Cool the aqueous layer to 0-5 °C and slowly acidify with a 1 M solution of potassium bisulfate or citric acid to a pH of 2-3.[5] The product will precipitate or separate as an oil.

    • Causality: This wash step is a critical purification measure. Acidification protonates the carboxylate groups, making the final product less water-soluble and forcing it out of the aqueous phase for extraction.

  • Extraction and Purification:

    • Extract the product from the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, often as a viscous oil.

  • Final Product Crystallization:

    • To the crude oil, add a minimal amount of a solvent in which the product is highly soluble (e.g., diethyl ether). Then, add a non-polar solvent in which it is poorly soluble (e.g., hexanes) until turbidity is observed.

    • Stir at room temperature or cool to induce crystallization. Seeding with a small crystal of pure product can be beneficial.[5]

    • Filter the resulting white solid, wash with cold hexanes, and dry under vacuum to a constant weight.

Troubleshooting Guide

Experimental Workflow Overview

Caption: Scalable workflow for this compound synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or Inconsistent Yield 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing in a biphasic system. 2. Boc₂O Degradation: Base added too quickly, causing a temperature spike; or using expired/impure reagent. 3. Product Loss during Workup: Incomplete extraction due to incorrect pH; emulsion formation.1. Optimize Reaction: Increase stirring speed for better phase mixing. Confirm completion with HPLC before quenching. 2. Control Exotherm: Ensure slow, controlled addition of base and Boc₂O while maintaining temperature below 10 °C. Use fresh Boc₂O. 3. Refine Workup: Ensure pH is accurately adjusted to 2-3 before extraction. To break emulsions, add saturated brine or filter the mixture through a pad of celite.
Product is a Persistent Oil, Fails to Crystallize 1. Residual Solvent: Incomplete removal of ethyl acetate or dioxane. 2. Impurities: Presence of unreacted starting material or byproducts is inhibiting lattice formation. 3. Incorrect Crystallization Solvent: The chosen solvent system is not optimal.1. Thorough Drying: Dry the oil under high vacuum for an extended period, possibly with gentle heating (40°C). 2. Re-purify: Re-dissolve the oil in an organic solvent, wash again with dilute acid and brine, then re-dry. 3. Screen Solvents: Attempt crystallization from different solvent/anti-solvent pairs (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane). Adding a seed crystal can be highly effective.[5]
Low Purity by HPLC 1. Unreacted Iminodipropionic Acid: Insufficient Boc₂O or reaction time. 2. Byproduct Formation: Potential side reactions from impurities in starting materials. 3. Ineffective Workup: The initial wash to remove non-polar impurities was insufficient.1. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equiv.) of Boc₂O. Confirm reaction completion before workup. 2. Verify Reagent Quality: Ensure the purity of iminodipropionic acid and Boc₂O is >98%. 3. Improve Washing: Increase the volume and/or number of washes with the non-polar solvent (e.g., ethyl acetate) before the acidification step.
Difficult Phase Separation / Emulsion 1. High Concentration: The reaction mixture is too concentrated during the workup. 2. Insufficient Ionic Strength: The aqueous layer has low ionic strength, promoting emulsion.1. Dilute: Add more water and extraction solvent to dilute the mixture. 2. Add Brine: Add a significant volume of saturated sodium chloride (brine) solution to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions.
Expected Results & Specifications
ParameterTarget ValueNotes
Starting Material Purity >98%Essential for a clean reaction profile and high final purity.
Boc₂O Equivalents 1.1–1.2Ensures complete conversion without excessive waste.
Reaction Temperature 0–10 °C (Addition), RT (Reaction)Critical for controlling exotherm and ensuring reagent stability.
Typical Yield 85–95%Based on crystallized, dry material.
Final Purity (HPLC) ≥97.0%Meets typical requirements for pharmaceutical and research applications.[6]
Physical Form White solid or lumpsA free-flowing solid indicates high purity and absence of residual solvent.[6]

References

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
  • Attaching Boc Protecting Groups With BOC-ON.
  • Google Patents. Crystallization method of Boc-amino acid - CN112661672A.

Sources

Validation & Comparative

The Unsung Hero of Bioconjugates: Unveiling the Advantages of N-Boc-iminodipropionic Acid as a Branched Linker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and therapeutic window of the final conjugate. While a plethora of linkers are available, this guide delves into the distinct advantages of a less conventional but highly promising linker building block: N-Boc-iminodipropionic acid.

This technical guide will provide a comprehensive comparison of this compound with more traditional linear linkers, supported by a discussion of the underlying chemical principles and illustrative experimental data. We will explore how its unique branched structure and dicarboxylic acid nature can overcome some of the inherent limitations of conventional linkers, offering a path to more stable, potent, and efficacious bioconjugates.

The Linker's Dilemma: Balancing Stability and Payload Delivery

The ideal linker must be a master of dichotomy: stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently release its therapeutic cargo at the target site.[1] Premature drug release can lead to systemic toxicity and a narrowed therapeutic window, while insufficient release at the target can render the conjugate ineffective.[] The chemical architecture of the linker dictates this delicate balance.[3]

Introducing this compound: A Branch from the Norm

This compound is a versatile building block characterized by a central nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and bearing two propionic acid arms. This structure presents a unique branched architecture, a departure from the more commonly employed linear linkers.[4]

N_Boc_iminodipropionic_acid N N Boc Boc N->Boc C1 CH2 N->C1 C4 CH2 N->C4 C2 CH2 C1->C2 C3 COOH C2->C3 C5 CH2 C4->C5 C6 COOH C5->C6

Caption: Structure of this compound.

This seemingly simple structural modification offers several key advantages over its linear counterparts.

Key Advantages of this compound in Bioconjugation

The branched nature of this compound provides a foundation for creating linkers with enhanced properties. When incorporated into a bioconjugate, it can significantly impact hydrophilicity, drug loading, and stability.

Enhanced Hydrophilicity and Reduced Aggregation

A major challenge in ADC development is the inherent hydrophobicity of many cytotoxic payloads and some linker systems, which can lead to aggregation, faster clearance from circulation, and reduced efficacy.[5][6]

  • The Branched Advantage: this compound, as a dicarboxylic acid, introduces two polar carboxyl groups. This branched structure can create a more hydrophilic microenvironment around the payload compared to a linear linker of similar length.[3][7] This increased hydrophilicity can improve the overall solubility of the ADC and reduce the propensity for aggregation, a critical factor for manufacturability and in vivo performance.[8]

Potential for Higher and More Versatile Drug Loading

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, directly impacting its potency and therapeutic index.[] Achieving a higher DAR without compromising the physicochemical properties of the antibody is a constant challenge.

  • A Scaffold for Multiple Payloads: The two carboxylic acid arms of this compound offer the potential to attach two payload molecules to a single linker core. This "multi-loading" strategy can increase the DAR with fewer modifications to the antibody itself, which may better preserve the antibody's structural integrity and antigen-binding affinity.[9]

Branched_vs_Linear_Linker cluster_0 Linear Linker cluster_1 Branched Linker (from this compound) Antibody_L Antibody Linker_L Linear Linker Antibody_L->Linker_L Payload_L Payload Linker_L->Payload_L Antibody_B Antibody Linker_B Branched Core Antibody_B->Linker_B Payload_B1 Payload 1 Linker_B->Payload_B1 Payload_B2 Payload 2 Linker_B->Payload_B2

Caption: Comparison of linear and branched linker architectures.

Modulable Stability through Dicarboxylic Acid Chain Length

As a dicarboxylic acid, this compound can be considered a member of a broader class of linkers where the alkyl chain length can be tuned to modulate stability.[10]

  • Steric Hindrance and Enzymatic Cleavage: When dicarboxylic acids are incorporated into linkers via ester bonds, their susceptibility to cleavage by plasma esterases can be influenced by the length of the alkyl chain. Longer or more branched structures can provide greater steric hindrance around the labile bond, potentially reducing the rate of enzymatic hydrolysis and improving in vivo stability.[10]

Comparative Performance: this compound vs. Conventional Linkers

While direct head-to-head studies specifically naming this compound are not abundant in publicly available literature, we can extrapolate its potential performance based on studies of dicarboxylic acid and branched linkers.

Linker TypeKey FeaturePotential Advantages with this compoundPotential Disadvantages
Maleimide-based Thiol-reactivePotentially higher stability of the payload attachment points if amide bonds are used.Maleimide-thiol linkage can be unstable, leading to payload exchange.
NHS Ester-based Amine-reactiveBranched structure can increase hydrophilicity, mitigating aggregation often seen with hydrophobic payloads.NHS esters are moisture-sensitive and can hydrolyze.
Cleavable (e.g., Val-Cit) Enzyme-cleavableThe dicarboxylic acid backbone can be combined with cleavable triggers to offer both targeted release and improved physicochemical properties.Susceptibility to premature cleavage by circulating enzymes.
Non-cleavable (e.g., SMCC) Stable thioether bondOffers a non-cleavable backbone with inherent hydrophilicity, potentially improving the therapeutic index.Payload is released with a linker remnant, which may affect its activity.

Experimental Protocols

To facilitate the evaluation of this compound-based linkers, we provide the following generalized experimental protocols.

Protocol 1: Synthesis of an ADC using an this compound-derived Linker

This protocol outlines a general two-step process for conjugating a payload and an antibody using a linker derived from this compound.

ADC_Synthesis_Workflow Start Start: this compound Step1 1. Activate Carboxyl Groups (e.g., with EDC/NHS) Start->Step1 Step2 2. Conjugate to Payload-Amine Step1->Step2 Step3 3. Purify Linker-Payload (HPLC) Step2->Step3 Step4 4. Boc Deprotection (e.g., with TFA) Step3->Step4 Step5 5. Activate Remaining Carboxyl Group Step4->Step5 Step6 6. Conjugate to Antibody Lysines Step5->Step6 Step7 7. Purify ADC (Size Exclusion Chromatography) Step6->Step7 End Final ADC Step7->End

Caption: General workflow for ADC synthesis.

Materials:

  • This compound

  • Payload with a primary or secondary amine

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Purification columns (e.g., reverse-phase HPLC, size exclusion chromatography)

Procedure:

  • Linker-Payload Synthesis: a. Dissolve this compound in anhydrous DMF. b. Activate one or both carboxylic acid groups using EDC and NHS to form the NHS ester(s). c. Add the amine-containing payload and DIPEA to the reaction mixture. d. Stir at room temperature until the reaction is complete (monitor by LC-MS). e. Purify the N-Boc-linker-payload conjugate by reverse-phase HPLC.[11][12]

  • Boc Deprotection: a. Dissolve the purified N-Boc-linker-payload in DCM. b. Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours.[13] c. Remove the solvent and excess TFA under reduced pressure.

  • Antibody Conjugation: a. Activate the remaining carboxylic acid group(s) on the linker-payload with EDC/NHS in an appropriate buffer. b. Add the activated linker-payload to the antibody solution. The molar ratio should be optimized to achieve the desired DAR. c. Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing. d. Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine). e. Purify the resulting ADC using size exclusion chromatography to remove unconjugated linker-payload and other small molecules.[]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the potency of the ADC against cancer cells.[15][16][17]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an optimal density and incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC constructs. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[18]

Protocol 3: Plasma Stability Assay

This assay evaluates the stability of the linker in plasma.[5]

Materials:

  • ADC constructs

  • Human or mouse plasma

  • Analytical method to quantify intact ADC and released payload (e.g., LC-MS, ELISA)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Sample Processing: At each time point, process an aliquot of the plasma to isolate the ADC and/or the released payload.

  • Quantification: Quantify the amount of intact ADC and/or released payload using a validated analytical method.

  • Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the linker's stability profile.

Conclusion: A Versatile Tool for Advanced Bioconjugates

This compound represents a valuable and versatile building block for the construction of advanced bioconjugates. Its unique branched, dicarboxylic acid structure offers the potential to address key challenges in the field, including hydrophobicity-induced aggregation and the optimization of drug loading. By providing a scaffold for creating more hydrophilic and potentially multi-loaded linkers, this compound opens up new avenues for the design of more stable and efficacious ADCs and PROTACs. Further direct comparative studies are warranted to fully elucidate its performance advantages against a broader range of conventional linkers, but the underlying chemical principles strongly suggest its promise as a superior alternative in many applications.

References

Click to expand
  • ResearchGate. (n.d.). Schematic comparison of linear architecture and branched architecture of ADC linker. [Link]
  • MDPI. (2023).
  • MDPI. (2024).
  • PubMed. (2018). Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG. [Link]
  • Sygnature Discovery. (2025).
  • Springer Link. (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. [Link]
  • National Institutes of Health. (2019).
  • National Institutes of Health. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. [Link]
  • Creative Biolabs. (n.d.).
  • National Institutes of Health. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]
  • MDPI. (2020).
  • National Institutes of Health. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). PK profiles of ADCs with different linker stability. [Link]
  • PubMed. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]
  • Royal Society of Chemistry. (2020).
  • National Institutes of Health. (2021).
  • National Institutes of Health. (2019).
  • Semantic Scholar. (2015). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. [Link]
  • ResearchGate. (n.d.). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. [Link]
  • MDPI. (2021).

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A Senior Application Scientist's Guide to the Orthogonal Validation of N-Boc-Iminodipropionic Acid Purity: A Comparative Analysis of HPLC and NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Synthetic Building Blocks

N-Boc-iminodipropionic acid is a pivotal, non-proteinogenic amino acid derivative used extensively in medicinal chemistry and peptide synthesis.[1][2] Its unique structure, featuring a Boc-protected secondary amine and two carboxylic acid moieties, makes it a versatile building block for creating complex peptide structures, linkers for bioconjugation, and novel pharmaceutical scaffolds.[1][2] In these exacting applications, the purity of the starting material is not merely a quality metric; it is a fundamental prerequisite for ensuring the success, reproducibility, and safety of the final product. Uncharacterized impurities can lead to failed syntheses, ambiguous biological data, and potentially toxic byproducts.

This guide provides an in-depth, comparative analysis of two powerful and complementary analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a framework for robust, self-validating analytical systems. Our approach is grounded in the principles of scientific integrity and aligns with the rigorous standards expected in drug development, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography is the workhorse of purity determination in the pharmaceutical industry. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. This technique separates the target analyte from potential impurities based on differences in their polarity. The non-polar stationary phase (typically C18) retains the moderately polar analyte and its impurities, which are then selectively eluted by a mobile phase of increasing organic solvent concentration.

Causality in Method Design

The goal of this HPLC method is not just to see the main peak, but to achieve baseline separation of all potential process-related impurities (e.g., starting materials, de-protected analogues) and degradation products.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected for its versatility and strong retentive power for compounds with both polar (carboxylic acids) and non-polar (Boc group) features.

  • Mobile Phase Strategy: A gradient elution is essential. It begins with a highly aqueous mobile phase to retain the polar analyte and any very polar impurities on the column. The concentration of the organic solvent (acetonitrile) is then gradually increased to elute the main compound and, subsequently, any less polar impurities. This ensures sharp peaks and a reasonable analysis time.

  • Additive Choice: A small amount of trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the carboxylic acid groups. This results in more consistent retention times and improved peak shape by minimizing tailing.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Deionized Water.

    • Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 5 mL of a 50:50 mixture of Solvent A and Solvent B to a final concentration of 1 mg/mL.

  • Data Analysis: Purity is determined by the area percent method. The area of the main analyte peak is divided by the total area of all peaks in the chromatogram (excluding the solvent front) and multiplied by 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample (this compound) s2 Dissolve in 50:50 Water:ACN s1->s2 h1 Inject 10 µL onto C18 Column s2->h1 1 mg/mL Sample h2 Gradient Elution (Water/ACN + TFA) h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Integrate Peaks in Chromatogram h3->d1 Raw Data d2 Calculate Purity (Area % Method) d1->d2 r1 Purity ≥ 98%? d2->r1 Final Purity Report

Caption: Workflow for HPLC Purity Validation.

Part 2: Quantitative ¹H NMR (qNMR) for Absolute Purity Assay

While HPLC provides an excellent profile of impurities, its standard area percent calculation is a relative measure. Quantitative NMR (qNMR), on the other hand, is a primary analytical method that provides an absolute purity value (w/w %) traceable to a certified reference material.[6] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique signal from the analyte to that of a high-purity internal standard of known concentration, we can determine the absolute quantity of the analyte in the sample.

Causality in Method Design

The trustworthiness of a qNMR experiment hinges on meticulous sample preparation and specific data acquisition parameters.

  • Internal Standard Selection: Maleic acid is an excellent choice. It is non-volatile, stable, highly pure, and possesses a sharp singlet at ~6.3 ppm in DMSO-d₆, which is well-resolved from any signals of this compound.

  • Analyte Signal Selection: The signal for the nine protons of the tert-butyl (Boc) group is ideal for quantification. It is a strong, sharp singlet around 1.4 ppm, minimizing integration errors and maximizing sensitivity.[7]

  • Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve both the analyte and the internal standard.

  • Acquisition Parameters: A long relaxation delay (D1, e.g., 30 seconds) is the most critical parameter. It ensures that all protons, regardless of their different relaxation times (T1), have fully returned to equilibrium before the next pulse. Failure to do so leads to signal saturation and inaccurate integrals, rendering the quantification invalid.

Detailed Experimental Protocol: qNMR
  • Instrumentation: A high-field NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic Acid (certified reference material, purity >99.5%).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound (WSample) into a clean vial.

    • Accurately weigh ~5 mg of the maleic acid internal standard (WStd) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 s

      • Acquisition Time (AQ): ≥ 3 s

      • Number of Scans (NS): 8-16

  • Data Processing:

    • Apply Fourier transformation and phase correction to the FID.

    • Carefully baseline correct the spectrum.

    • Integrate the singlet from the analyte's Boc group (ISample, ~1.4 ppm).

    • Integrate the singlet from the internal standard's olefinic protons (IStd, ~6.3 ppm).

  • Purity Calculation: The weight/weight percent purity is calculated using the following formula:

    **Purity (w/w %) = ( ISample / IStd ) × ( NStd / NSample ) × ( MWSample / MWStd ) × ( WStd / WSample ) × PStd **

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal (NSample = 9 for Boc; NStd = 2 for maleic acid)

    • MW = Molecular Weight (MWSample = 261.27 g/mol ; MWStd = 116.07 g/mol )

    • W = Weight

    • PStd = Purity of the internal standard (e.g., 99.8%)

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing s1 Accurately Weigh Sample & Internal Std s2 Dissolve in DMSO-d6 s1->s2 n1 Acquire 1H Spectrum s2->n1 Co-solution n2 CRITICAL: Long Relaxation Delay (D1=30s) n1->n2 d1 Integrate Analyte & Standard Peaks n2->d1 Raw FID d2 Calculate Absolute Purity (w/w %) via Formula d1->d2 r1 Absolute Purity (w/w %) d2->r1 Final Purity Report

Caption: Workflow for qNMR Absolute Purity Assay.

Part 3: A Comparative Guide to Method Selection

Neither HPLC nor NMR alone tells the complete story of a compound's purity. They are orthogonal techniques, meaning they measure purity based on different chemical principles. Using both provides a far more robust and defensible validation.

FeatureHPLC (Reversed-Phase)¹H NMR (Quantitative)
Principle Chromatographic separation based on polarity.Nuclear resonance; signal area proportional to molar quantity.
Purity Type Relative Purity (Area %): Assumes all components have an identical detector response.Absolute Purity (w/w %): A direct, primary measure against a certified standard.
Impurity Detection Excellent for detecting and quantifying trace impurities, including isomers, that are chromatographically resolved.Detects impurities with proton signals, but sensitivity is lower (~0.1-0.5%). Inorganic or non-proton-containing impurities are not detected.
Impurity ID Provides no structural information, only a retention time.Can provide crucial structural information about impurities from their chemical shifts and coupling patterns.
Specificity High, based on retention time. Co-elution can be a problem.Very high, based on the unique electronic environment of specific protons in the molecule's structure.
Sample Integrity Destructive (sample is consumed).Non-destructive: The sample can be fully recovered after analysis.[6]
Trustworthiness High for impurity profiling. The area% purity can be misleading if impurities have different UV absorptivity.Very high for an absolute assay of the main component. It is a direct measure of the target molecule's mass fraction.
Synthesizing the Data for a Complete Picture

A comprehensive Certificate of Analysis for this compound should feature data from both techniques.

  • HPLC Result: "Purity (by HPLC, 210 nm): 99.2% (Area %)" — This statement tells the user that 99.2% of the total UV-active material detected consists of the main compound, and it provides a profile of other detectable species.

  • NMR Result: "Purity (by qNMR): 98.9% (w/w %)" — This is the more authoritative value. It states that for every 100 mg of powder, 98.9 mg is the active molecule. The remaining 1.1 mg could be the impurities seen in the HPLC, as well as any non-UV active or non-proton-containing substances (e.g., residual inorganic salts, trace non-volatile solvents).

The close agreement between these two values provides a high degree of confidence in the material's quality.

Conclusion: An Orthogonal Approach as the Gold Standard

For researchers, scientists, and drug development professionals, relying on a single analytical method for purity determination carries inherent risks. This guide has demonstrated that a dual, orthogonal validation strategy using HPLC and qNMR provides a comprehensive and trustworthy assessment of this compound purity.

  • HPLC serves as the primary tool for impurity profiling , excelling at the sensitive detection and relative quantification of process-related and degradation impurities.

  • qNMR provides the definitive absolute purity assay , delivering a direct, structurally specific measurement of the analyte's mass fraction.

By integrating both methodologies, we create a self-validating system where the strengths of one technique compensate for the limitations of the other. This rigorous approach ensures that the this compound used in critical synthetic pathways is of the highest, most accurately defined quality, thereby upholding the principles of scientific integrity and contributing to more reliable and reproducible research outcomes.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Chem-Impex. (n.d.). This compound.
  • J&K Scientific LLC. (n.d.). This compound | 143766-89-6.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.
  • Sigma-Aldrich. (n.d.). This compound = 97.0 HPLC 143766-89-6.
  • BOC Sciences. (n.d.). Amino Acid Analysis by HPLC.
  • ResearchGate. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization....
  • Agilent. (2010). Analysis of Amino Acids by HPLC.

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A Comparative Guide to Boc Deprotection Reagents: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within peptide synthesis and complex molecule construction for drug development, the tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone for amine protection.[1][2][3] Its widespread adoption is a testament to its robustness under a variety of reaction conditions and its predictable lability under acidic conditions.[1][2][4] However, the very nature of its acid-lability necessitates a careful and informed choice of deprotection reagent to ensure high yields, prevent unwanted side reactions, and preserve the integrity of other sensitive functionalities within the molecule.

This guide provides a comparative analysis of commonly employed Boc deprotection reagents, moving beyond a simple catalog of methods to offer insights into the causality behind their selection. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make strategic decisions in their synthetic endeavors.

The Mechanism: A Common Thread

The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by an acid.[2][5][6][7] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[2][5][6][7] The carbamic acid readily decarboxylates, releasing carbon dioxide and liberating the free amine, which is then typically protonated by the excess acid to form an amine salt.[2][5][6][7]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc⁺-H Boc_Amine->Protonated_Boc + H⁺ (from Acid) Carbamic_Acid R-NH-COOH tBu_Cation (CH₃)₃C⁺ Protonated_Boc_2->Carbamic_Acid Protonated_Boc_2->tBu_Cation Free_Amine R-NH₂ CO2 CO₂ Carbamic_Acid_2->Free_Amine Carbamic_Acid_2->CO2 Amine_Salt R-NH₃⁺ Free_Amine_2->Amine_Salt + H⁺ Protocol_TFA Start Start: Boc-protected amine on resin Swell Swell resin in DCM Start->Swell Drain_DCM Drain DCM Swell->Drain_DCM Add_TFA Add 20-50% TFA in DCM Drain_DCM->Add_TFA React Agitate for 30 min at RT Add_TFA->React Drain_TFA Drain TFA solution React->Drain_TFA Wash_DCM Wash with DCM (3x) Drain_TFA->Wash_DCM Neutralize Neutralize with 5% DIEA in DCM (2x) Wash_DCM->Neutralize Wash_DCM_2 Wash with DCM (3x) Neutralize->Wash_DCM_2 End End: Deprotected amine on resin Wash_DCM_2->End

Caption: Workflow for Boc deprotection using TFA in SPPS.

  • Swell the Boc-protected amine-functionalized resin in dichloromethane (DCM) for 20 minutes. [6]2. Drain the DCM. [6]3. Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the resin. [6][8]4. Agitate the mixture for 30 minutes at room temperature. [6]5. Drain the TFA solution. [6]6. Wash the resin three times with DCM to remove excess TFA. [6]7. Neutralize the resin by washing twice with a solution of 5% diisopropylethylamine (DIEA) in DCM for 5 minutes each. [6]8. Wash the resin three times with DCM to remove excess DIEA. [6]The resin is now ready for the next coupling step.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is a common method for Boc deprotection in solution-phase synthesis.

Protocol_HCl Start Start: Boc-protected amine in solution Dissolve Dissolve in dioxane Start->Dissolve Add_HCl Add 4M HCl in dioxane Dissolve->Add_HCl React Stir at RT for 2 hours Add_HCl->React Evaporate Evaporate solvent under vacuum React->Evaporate End End: Amine hydrochloride salt Evaporate->End

Caption: Workflow for Boc deprotection using HCl in dioxane.

  • Dissolve the Boc-protected amine (1.0 equivalent) in 1,4-dioxane.

  • Add a 4 M solution of HCl in dioxane (typically 5-10 equivalents of HCl). [2]3. Stir the mixture at room temperature for 2 hours or until the reaction is complete as monitored by TLC or LC-MS. [2]4. Evaporate the solvent under reduced pressure to isolate the hydrochloride salt of the deprotected amine. [2]

Conclusion: Making an Informed Decision

The selection of a Boc deprotection reagent is a critical decision in the strategic planning of a synthetic route. While TFA remains the workhorse for its efficiency, particularly in SPPS, the expanding toolbox of reagents provides milder and more selective alternatives for complex and sensitive substrates. A thorough understanding of the substrate's stability, the presence of other functional groups, and the specific reaction conditions will guide the researcher towards the optimal choice, ensuring the successful and efficient synthesis of the target molecule. The data and protocols presented in this guide serve as a foundation for making these informed decisions, ultimately contributing to the advancement of chemical synthesis in research and development.

References

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  • SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP | Chemistry Letters | Oxford Academic.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
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  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate.
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A Senior Application Scientist's Guide to Dicarboxylic Acid Linkers: A Comparative Analysis of N-Boc-iminodipropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker

In the sophisticated architecture of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is far more than a simple bridge.[1][2] It is a critical determinant of the conjugate's overall efficacy, stability, solubility, and pharmacokinetic profile.[3][4] The choice of linker dictates the stability of the conjugate in systemic circulation and the mechanism of payload release at the target site.[5][6] Among the diverse classes of linkers, dicarboxylic acids offer a versatile and tunable platform for connecting targeting moieties to functional payloads.[7]

This guide provides a deep, data-supported comparison of N-Boc-iminodipropionic acid against other common dicarboxylic acid linkers. We will explore the nuanced interplay between structure, stability, and function, providing researchers, scientists, and drug development professionals with the insights needed for rational linker design.

The Landscape of Dicarboxylic Acid Linkers

Dicarboxylic acid linkers are characterized by the presence of two carboxyl groups, which can be used to form stable amide bonds with amine functionalities on both the payload and the targeting ligand.[8] While seemingly simple, the structure of the carbon backbone separating these two acidic groups profoundly influences the resulting conjugate's properties. We will compare three major classes:

  • Simple Alkyl Dicarboxylic Acids: (e.g., Succinic Acid, Glutaric Acid)

  • Polyethylene Glycol (PEG) Dicarboxylic Acids: Hydrophilic and flexible linkers.

  • This compound: A unique, sterically influenced amino-dicarboxylic acid.

The fundamental choice between these linkers involves a trade-off between hydrophobicity, steric hindrance, and stability.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Key physicochemical properties influencing linker selection.

Comparative Analysis: Structure Dictates Function

The efficacy of a linker is not an intrinsic property but is defined by its performance within the final conjugate. Key performance indicators include stability in plasma, the rate of payload release in the target cellular compartment (e.g., the lysosome), and the overall impact on the conjugate's solubility and aggregation propensity.[]

Stability in Systemic Circulation

A primary requirement for any linker is to remain stable in the bloodstream to prevent premature release of the payload, which can lead to systemic toxicity.[3] For conjugates linked via ester bonds (a common strategy with dicarboxylic acids), stability is largely dictated by susceptibility to plasma esterases.[7]

The Causality Behind Stability: Steric hindrance around the labile ester bond can physically block access for hydrolytic enzymes.[10][11] This is where the structure of the dicarboxylic acid becomes paramount.

  • Simple Alkyl Diacids: The stability of these linkers generally increases with chain length. Longer chains like adipic acid (C6) provide greater steric bulk around the ester bond compared to shorter chains like succinic acid (C4), leading to enhanced plasma stability.[7]

  • PEG Diacids: The hydrophilic and flexible nature of the PEG chain can create a hydration shell, which may sterically shield the conjugate from enzymatic degradation, thereby enhancing stability.[]

  • This compound: This linker introduces two key structural features: a tertiary amine backbone and a bulky tert-butyloxycarbonyl (Boc) protecting group. The Boc group, in particular, offers significant steric hindrance.[13] This bulk is hypothesized to provide substantial protection against enzymatic hydrolysis, potentially leading to high plasma stability. However, this same steric bulk could also hinder the initial conjugation reaction itself, requiring optimized reaction conditions.[14]

Linker ClassKey Structural FeatureHypothesized Impact on Plasma Stability (vs. Esterases)Rationale
Succinic Acid (C4) Short, linear alkyl chainModerateMinimal steric hindrance around the ester linkage.[7]
Glutaric Acid (C5) Medium, linear alkyl chainModerate-HighIncreased chain length provides some steric protection.[7]
PEG Diacid Hydrophilic, flexible polymerHighCreates a hydration shell and steric cloud, shielding from enzymes.[]
This compound Bulky Boc group, branched structureVery HighSignificant steric hindrance from the Boc group is expected to block enzyme access.[10][13]

Table 1: Hypothesized relative stability of different dicarboxylic acid linkers in plasma.

Payload Release Characteristics

For many ADCs, the payload must be efficiently released from the antibody following internalization into the target cancer cell.[6] For dicarboxylic acid-linked conjugates, this release is often triggered by the acidic environment of the endosomes (pH 5-6) and lysosomes (pH ~4.8), which catalyzes the hydrolysis of the ester bond.[7]

The Causality Behind Release: The rate of acid-catalyzed hydrolysis is influenced by the electronic properties and conformation of the linker.

  • Simple Alkyl Diacids: The effect of chain length on acid-catalyzed hydrolysis is generally less pronounced than on enzymatic stability. However, the flexibility and conformation of the linker can influence the proximity of the ester bond to catalytic residues in the acidic lysosomal environment.[7]

  • PEG Diacids: The flexibility of the PEG chain may facilitate optimal positioning of the ester bond for hydrolysis within the lysosome.

  • This compound: The tertiary amine in the backbone of the deprotected iminodipropionic acid linker (after Boc removal and conjugation) could potentially influence the local pH or electronic environment of the ester bond, although this effect is likely minor compared to the bulk lysosomal pH. The primary determinant of release will still be the inherent stability of the formed ester bond in an acidic environment.

Impact on Solubility and Aggregation

Many cytotoxic payloads are highly hydrophobic. Conjugating them to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation, which can compromise stability, efficacy, and manufacturability.[] The linker can play a crucial role in mitigating this issue.

The Causality Behind Solubility: The overall hydrophilicity of the linker can help counterbalance the hydrophobicity of the payload.

  • Simple Alkyl Diacids: These linkers are relatively hydrophobic and can contribute to the aggregation propensity of the final ADC, especially at high drug-to-antibody ratios (DAR).

  • PEG Diacids: This is the primary advantage of PEG linkers. Their inherent hydrophilicity significantly improves the water solubility of the entire conjugate, reducing aggregation and improving the pharmacokinetic profile.[][15]

  • This compound: While the propionic acid arms are short alkyl chains, the presence of the Boc group and the central nitrogen atom adds some polarity compared to a simple hexane-dioic acid. However, it is not expected to provide the same degree of solubilization as a PEG linker. The choice of this linker would likely be driven by stability considerations rather than a primary need for solubility enhancement.

Experimental Protocols: A Framework for Comparison

To provide a definitive, data-driven comparison, a head-to-head evaluation of conjugates prepared with each linker is essential. The following protocols outline a self-validating system for synthesizing and evaluating these conjugates.

Workflow for Comparative Analysis

G

Protocol 1: Synthesis of the Iminodipropionic Acid Di-acid Linker

This protocol describes the initial deprotection of the commercially available tert-butyl ester-protected precursor to yield the active di-acid linker, a necessary first step before conjugation.

Materials:

  • Di-tert-butyl 3,3'-iminodipropionate or this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected iminodipropionate derivative (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude 3,3'-iminodipropionic acid can be used in the next step.[16]

Protocol 2: General Two-Step ADC Synthesis via Lysine Conjugation

This protocol outlines the coupling of a dicarboxylic acid linker to an amine-containing payload and subsequent conjugation to a monoclonal antibody (mAb).

Materials:

  • Di-acid linker (from Protocol 1, or succinic/glutaric/PEG di-acid)

  • Amine-functionalized payload (e.g., MMAE-amine)

  • Monoclonal Antibody (e.g., Trastuzumab)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC and N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

Part A: Linker-Payload Synthesis

  • Dissolve the di-acid linker (1.1 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and NHS (1.2 eq) to activate one of the carboxylic acids, forming a mono-NHS ester. Stir for 1 hour at room temperature.

  • Add the amine-functionalized payload (1.0 eq) to the reaction mixture.

  • Stir overnight at room temperature.

  • Purify the mono-amide linker-payload intermediate by reverse-phase HPLC.

Part B: Antibody Conjugation

  • Dissolve the purified linker-payload (10-20 eq relative to mAb) in DMF.

  • Activate the remaining carboxylic acid using EDC/NHS as described in Part A, Step 2.

  • Add the activated linker-payload solution to the mAb (e.g., at 5-10 mg/mL in PBS). The final concentration of organic solvent should be kept below 10% (v/v) to maintain antibody integrity.[17]

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and any aggregates.

  • Characterize the ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC)-HPLC.

Conclusion and Future Outlook

The selection of a dicarboxylic acid linker is a critical decision in the design of bioconjugates.

  • Simple alkyl diacids like succinic and glutaric acid are foundational linkers, with their stability being tunable by chain length.[7]

  • PEG diacids are the linker of choice when hydrophobicity of the payload is a concern, offering superior solubility and favorable pharmacokinetic properties.[]

  • This compound represents a more specialized linker. Its utility is derived from the deprotected tertiary amine backbone and, more significantly, the steric bulk offered by the Boc group during synthesis. This steric shielding is hypothesized to confer high plasma stability, making it an excellent candidate for applications where minimizing premature payload release is the highest priority. The trade-off may be more challenging conjugation kinetics and a lesser impact on solubility compared to PEG.

Ultimately, the optimal linker is application-dependent. The experimental framework provided here offers a robust methodology for making an empirical, data-driven decision tailored to the specific payload, target, and desired therapeutic profile. Future innovations will likely focus on creating linkers that offer a multi-faceted balance of stability, controlled release, and hydrophilicity, further refining the therapeutic window of next-generation targeted therapies.

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  • ResearchGate. (2022). Divinylpyrimidine reagents generate antibody-drug conjugates with excellent in vivo efficacy and tolerability. [Link]
  • PubMed. (1993). 3-(2-pyridyldithio)
  • Usiena AIR. (n.d.). Antibody-drug conjugates charged with unconventional payloads. [Link]
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The Unambiguous Signature: A Comparative Guide to Confirming the Structure of N-Boc-iminodipropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development and peptide chemistry, N-Boc-iminodipropionic acid and its derivatives are invaluable building blocks. Their utility in peptide synthesis, bioconjugation, and the development of novel pharmaceuticals is well-established, serving as a scaffold for creating complex molecular architectures with tailored biological activities[1][2]. However, the inherent symmetry of the iminodipropionic acid backbone presents a unique analytical challenge. Ambiguities in the precise arrangement of substituents can arise, making robust and unequivocal structure confirmation not just a matter of good practice, but a critical necessity for ensuring the efficacy, safety, and reproducibility of the final product.

This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical workflow to empower researchers, scientists, and drug development professionals to navigate the intricacies of structure confirmation with confidence.

The Challenge of Symmetry: Why a Multi-Faceted Approach is Essential

The symmetrical nature of the this compound core means that simple analytical techniques may not suffice to distinguish between potential isomers or to confirm the correct derivatization. For instance, in a monosubstituted derivative, determining which of the two propionic acid arms bears the substituent requires more than just a molecular weight measurement. Therefore, a multi-pronged analytical strategy, leveraging the orthogonal strengths of different techniques, is paramount for a self-validating and trustworthy structural assignment.

Primary Analytical Techniques for Structure Elucidation

The three pillars of structural confirmation for molecules like this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation in solution, providing detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule[3].

  • ¹H NMR: This is often the first and most informative experiment. For this compound, the spectrum is expected to be relatively simple due to its symmetry. We anticipate a singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, and two triplets for the methylene (-CH₂-) groups of the propionic acid chains. The integration of these signals provides a quantitative measure of the relative number of protons of each type.

  • ¹³C NMR: This technique reveals the number of chemically distinct carbon environments. For the parent molecule, we expect signals for the quaternary and methyl carbons of the Boc group, the carbonyl carbons of the carboxylic acids, and the two methylene carbons of the propionic acid arms[4]. The chemical shifts of these carbons are highly sensitive to their local electronic environment.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy and for obtaining structural information through fragmentation analysis[5].

  • Molecular Ion Peak: The primary piece of information from an MS experiment is the mass-to-charge ratio (m/z) of the molecular ion, which confirms the elemental composition of the molecule. For this compound (C₁₁H₁₉NO₆), the expected monoisotopic mass is approximately 261.12 g/mol [6][7].

  • Fragmentation Pattern: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS), a characteristic pattern of daughter ions is produced. A hallmark of Boc-protected compounds is the facile loss of the Boc group as a neutral fragment (100 Da) or isobutylene (56 Da) and carbon dioxide (44 Da)[8]. This provides a strong diagnostic marker for the presence of the Boc protecting group.

X-ray Crystallography: The Definitive Proof in the Solid State

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard[3]. This technique provides the precise spatial arrangement of atoms in a crystalline solid, definitively establishing connectivity and stereochemistry.

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD identifier: 738295)[6][9]. This data provides absolute confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Comparative Analysis of Techniques

TechniqueStrengthsLimitationsCausality of Choice
NMR Spectroscopy Provides detailed information on chemical environment and connectivity in solution. Non-destructive. Quantitative.Relatively low sensitivity compared to MS. Can be complex for large molecules.To establish the molecular framework and confirm the presence and connectivity of functional groups.
Mass Spectrometry High sensitivity and accuracy in molecular weight determination. Provides fragmentation data for structural clues.Can be destructive. Isomer differentiation can be challenging without fragmentation.To confirm the molecular formula and to identify characteristic protecting groups through fragmentation analysis.
X-ray Crystallography Provides an absolute and unambiguous 3D structure. The "gold standard" for structural proof.Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from solution conformation.When absolute proof of structure, including stereochemistry, is required and a suitable crystal can be grown.

Experimental Workflow: A Step-by-Step Guide to Confirmation

A logical and efficient workflow is crucial for the timely and accurate confirmation of the structure of this compound derivatives.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Definitive Confirmation (If Required) Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC LCMS LC-MS Analysis TLC->LCMS Purity & MW check NMR_1D ¹H & ¹³C NMR LCMS->NMR_1D MSMS High-Resolution MS/MS LCMS->MSMS NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D For complex derivatives Crystallization Crystallization NMR_1D->Crystallization If ambiguity remains Final_Structure Confirmed Structure NMR_2D->Final_Structure MSMS->Final_Structure Xray X-ray Crystallography Crystallization->Xray Xray->Final_Structure

Caption: Workflow for structure confirmation of this compound derivatives.

Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte resonances.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integrations. For more complex derivatives, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) may be necessary to establish connectivity.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to achieve good separation of the analyte from any impurities.

  • Mass Spectrometry (MS):

    • Use electrospray ionization (ESI) in positive ion mode.

    • Acquire a full scan mass spectrum (MS1) to determine the m/z of the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation spectrum. This is crucial for confirming the presence of the Boc group and for sequencing in peptide derivatives.

  • Data Analysis:

    • Identify the molecular ion peak in the MS1 spectrum and confirm that its m/z corresponds to the expected molecular weight.

    • Analyze the MS/MS spectrum for characteristic fragment ions, such as the loss of the Boc group.

Hypothetical Case Study: Analysis of a Novel this compound Derivative

Let's consider a hypothetical derivative where one of the carboxylic acids has been converted to a methyl ester.

  • Expected ¹H NMR Data:

    • A singlet around 1.4 ppm (9H) for the Boc group.

    • A singlet around 3.7 ppm (3H) for the methyl ester.

    • Two distinct sets of triplets for the four methylene protons, indicating the loss of symmetry.

  • Expected MS Data:

    • A molecular ion peak corresponding to the mass of the methyl ester derivative.

    • In the MS/MS spectrum, a prominent fragment ion corresponding to the loss of 100 Da (the Boc group).

Conclusion

The structural confirmation of this compound derivatives is a critical step in ensuring the quality and reliability of research and development in peptide synthesis and drug discovery. While the inherent symmetry of the core structure presents a challenge, a multi-technique approach combining the strengths of NMR spectroscopy, mass spectrometry, and, when necessary, X-ray crystallography, provides a robust and self-validating system for unambiguous structure elucidation. By following a logical experimental workflow and understanding the causality behind the choice of each technique, researchers can confidently navigate the path to a fully characterized and validated molecule.

References

  • BenchChem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides.
  • Nayak, P. S., G. A. Kumar, M. N. P. Kumar & M. V. V. Kumar (2009). 3,3'-[(tert-Butoxycarbonyl)azanediyl]dipropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1408. [Link]
  • PubChem. (n.d.). 3-{(Tert-butoxy)carbonylamino}propanoic acid. National Center for Biotechnology Information.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • PubMed. (2009). 3,3'-[(tert-Butoxycarbonyl)azanediyl]dipropanoic acid. National Library of Medicine.
  • BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of N-Boc-dolaproine-methyl ester and Related Compounds.
  • ResearchGate. (n.d.). Figures of 1 H and 13 C NMR spectra.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2015). Synthesis and Characterization of 2,2´-(Terephthaloyl) bis (azanediyl) bis (3-mercapto propanoic acid) and its Complexes with some Metal Ions. Journal of Al-Nahrain University, 18(2), 53-59.
  • Al-Adham, A. S. I., & Al-Soud, Y. A. (2012). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 17(9), 10859-10871.

Sources

A Comparative Guide to the Applications of N-Boc-iminodipropionic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex molecular synthesis, the choice of bifunctional building blocks is paramount to achieving desired therapeutic and material properties. N-Boc-iminodipropionic acid, a molecule featuring a protected secondary amine and two carboxylic acid moieties, has emerged as a versatile scaffold in various scientific domains. This guide provides a comprehensive technical overview of its primary applications, offering an objective comparison with alternative reagents and supported by experimental insights to inform rational design and synthesis strategies.

Introduction to this compound: A Versatile Bifunctional Scaffold

This compound, with its tert-butyloxycarbonyl (Boc) protected nitrogen, offers a stable yet readily deprotectable handle, while its two propionic acid arms provide reactive sites for amide bond formation or other conjugations. This unique structure makes it a valuable tool in peptide synthesis, as a linker in bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), and in the development of novel materials for drug delivery.[1][2] Its utility stems from the ability to introduce a branching point or a flexible spacer, influencing the physicochemical properties of the final construct.

Application in Peptide Synthesis: Crafting Complexity

In the realm of peptide science, this compound serves as a strategic building block for the synthesis of complex and branched peptides. The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) chemistries, particularly the Boc/Bzl strategy, where it can be selectively removed under acidic conditions.[][4]

Comparison with Linear Synthesis and Other Branching Reagents
FeatureThis compoundStandard Linear SPPSOther Branching Reagents (e.g., Boc-Lys(Boc)-OH)
Complexity Enables synthesis of branched or multi-valent peptides from a single resin point.Limited to linear peptide chains.Allows for branching, but with a defined amino acid at the branch point.
Versatility The diacid structure allows for the attachment of two different peptide chains or other moieties.Not applicable.Branching is typically limited to two identical or sequentially synthesized chains.
Synthetic Strategy Compatible with both Boc and Fmoc SPPS strategies, offering flexibility in protecting group schemes.[5]Standard protocols for both Boc and Fmoc are well-established.[6]Primarily used within established Fmoc or Boc frameworks.

While direct comparative yield data is sparse in the literature, the use of this compound in SPPS allows for the creation of unique peptide architectures that are not easily accessible through conventional linear synthesis. For instance, it can be used to synthesize di-epitopic peptides for immunological studies or to create scaffolds for combinatorial libraries.[7]

Experimental Protocol: Synthesis of a Branched Peptide using this compound (Boc-SPPS)

This protocol outlines the manual synthesis of a branched peptide on a Merrifield resin using the Boc/Bzl protection strategy.[8][9]

  • Resin Preparation: Swell Merrifield resin (1 g, 0.5 mmol/g loading) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid (2.0 mmol) as its cesium salt to the resin in dimethylformamide (DMF) at 50°C for 12-24 hours. Wash the resin with DMF, DCM, and methanol.

  • Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling of this compound: Dissolve this compound (1.5 mmol) and a coupling agent such as HBTU (1.5 mmol) in DMF. Add to the resin and shake for 2 hours. Monitor the reaction completion using a Kaiser test.[6]

  • Branch Elongation: After deprotection of the Boc group on the iminodipropionic acid, two separate peptide chains can be synthesized on the two newly formed free amines by repeating the coupling and deprotection cycles with the desired Boc-amino acids.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Caption: Workflow for branched peptide synthesis using this compound.

Application in PROTACs: The Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[10] this compound serves as a versatile precursor for the synthesis of PROTAC linkers, offering a central scaffold for modification.[10]

Comparison with Other Linker Chemistries

The choice of linker significantly impacts a PROTAC's physicochemical properties, such as solubility, permeability, and its ability to induce a productive ternary complex.[11]

Linker TypeKey CharacteristicsThis compound-derived
Alkyl Chains Hydrophobic, flexible. Can negatively impact solubility.[12]The propionic acid arms provide an alkyl character. The central nitrogen can be functionalized to modulate hydrophilicity.
PEG Linkers Hydrophilic, flexible. Improves solubility and cell permeability.[1][13]Can be functionalized with PEG chains to enhance hydrophilicity.
Rigid Linkers Often contain cyclic structures (e.g., piperazine). Can pre-organize the PROTAC for better binding and improve metabolic stability.[1]The core structure is acyclic and flexible. Rigidity can be introduced through subsequent modifications.

Experimental studies have shown that linker length and composition are critical for PROTAC activity. For instance, in the development of PROTACs targeting TBK1, linkers shorter than 12 atoms were ineffective, while those between 12 and 29 atoms showed submicromolar degradation potency.[14] The flexibility of an this compound-derived linker allows for the systematic exploration of optimal linker length.

Experimental Protocol: Synthesis of a PROTAC using a Di-tert-butyl 3,3'-iminodipropionate derived Linker

This protocol describes the synthesis of a symmetrical PROTAC intermediate.

  • Deprotection of Di-tert-butyl 3,3'-iminodipropionate:

    • Dissolve Di-tert-butyl 3,3'-iminodipropionate (1.0 eq) in DCM (0.1 M).

    • Cool to 0 °C and add TFA (10 eq) dropwise.

    • Stir at room temperature for 4-6 hours.

    • Remove solvent and excess TFA under reduced pressure to obtain the crude di-acid linker.

  • Synthesis of a Symmetrical PROTAC Intermediate:

    • Dissolve the crude di-acid linker (1.0 eq) in anhydrous DMF (0.1 M).

    • Add HATU (2.2 eq) and DIPEA (4.0 eq) and stir for 10 minutes.

    • Add an amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine) (2.5 eq).

    • Stir at room temperature for 12-16 hours.

    • Purify the product by reverse-phase HPLC.

Caption: General workflow for synthesizing a symmetrical PROTAC using a di-acid linker.

Application in Antibody-Drug Conjugates (ADCs): Linker Stability and Efficacy

In ADCs, the linker plays a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the target site.[15] Dicarboxylic acids, including the deprotected form of this compound, are versatile linkers in ADC design.[2]

Comparison of Dicarboxylic Acid Linkers

The length and structure of the dicarboxylic acid linker can influence the ADC's stability and efficacy.

Dicarboxylic Acid LinkerChain LengthRelative StabilityKey Considerations
Succinic Acid C4LowerMore susceptible to enzymatic cleavage. May lead to faster drug release.[2]
Glutaric Acid C5IntermediateOffers a balance between stability and drug release.[16]
Adipic Acid C6HigherIncreased steric hindrance can lead to greater stability in plasma.[2]
Iminodipropionic Acid C6 with central NPotentially tunableThe central nitrogen atom offers a site for further modification to modulate properties like hydrophilicity and stability.

Application in Materials Science: Building Blocks for Drug Delivery

The unique structure of this compound also lends itself to the synthesis of polymers and dendrimers for drug delivery applications. The two carboxylic acid groups can be polymerized, while the protected amine can be deprotected post-polymerization to provide sites for drug conjugation or for imparting specific physicochemical properties to the material.[18][19]

Comparison with other Polymer Building Blocks
Building BlockKey FeaturesPotential Advantages of Iminodipropionic Acid-based Polymers
Lactic Acid/Glycolic Acid (PLGA) Biodegradable, FDA-approved.The pendant amine groups after deprotection can be used for bioconjugation or to create pH-responsive materials.
Amino Acids (Polyamino acids) Biocompatible, biodegradable. Can form various secondary structures.Offers a non-amino acid backbone with tunable properties.
Acrylates/Acrylamides Versatile for creating a wide range of polymers with different functionalities.Provides a biodegradable alternative with defined conjugation sites.

The synthesis of dendrimers with multiple reactive groups allows for the creation of sophisticated drug delivery vehicles with precise control over drug loading and release.[20] this compound can be envisioned as a building block in the synthesis of such multi-functional dendritic structures.

Conclusion

This compound is a highly versatile and valuable building block for researchers across multiple scientific disciplines. Its unique combination of a protected secondary amine and two carboxylic acid functionalities provides a flexible scaffold for the synthesis of complex peptides, the optimization of PROTAC and ADC linkers, and the development of novel drug delivery systems. While direct, head-to-head comparative studies with quantitative performance metrics are still emerging, the available literature and the fundamental chemical properties of this molecule strongly support its utility as a strategic component in advanced synthesis. The experimental protocols and comparative frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their respective fields.

References

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  • Hughes, S. J., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 8(7), 1300-1315.
  • Benchchem. A Comparative Guide to THP-PEG13-Boc and Other PEG Linkers in PROTAC Design. Accessed January 9, 2026.
  • Alas, M., Saghaeidehkordi, A., & Kaur, K. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(1), 164.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACs: A New Strategy for the Degradation of Pathogenic Proteins.
  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. European Journal of Medicinal Chemistry, 143, 599-620.
  • Bai, L., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
  • Bai, L., et al. (2020).
  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1133-1140.
  • BOC Sciences. Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. Accessed January 9, 2026.
  • Bai, L., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
  • Sanderson, R. J., et al. (2005). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clinical Cancer Research, 11(2 Pt 1), 843-852.
  • Precise PEG. Linkers in PROTACs. Accessed January 9, 2026.
  • Wang, Y., et al. (2018). A Comparative Study of the Antitumor Efficacy of Peptide-Doxorubicin Conjugates With Different Linkers. Journal of Pharmaceutical Sciences, 107(4), 1143-1152.
  • He, R., et al. (2019). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Molecules, 24(18), 3371.
  • Alas, M., Saghaeidehkordi, A., & Kaur, K. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 64(1), 164-192.
  • Palomo, J. M. (2014). Solid-phase peptide synthesis: a practical guide. RSC Advances, 4(60), 32658-32672.
  • Siodłak, D. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 9, 2026.
  • Ghosh, K., & Lubell, W. D. (2025). C- to N-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
  • Van der Veken, P., et al. (2020). PROTAC-mediated ternary complex formation and Hook effect as a function of PROTAC concentration.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Lim, J., & Simanek, E. E. (2005). Toward the next-generation drug delivery vehicle: synthesis of a dendrimer with four orthogonally reactive groups. Molecular Pharmaceutics, 2(4), 273-277.
  • BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected). Accessed January 9, 2026.
  • ChemPep. Boc Solid Phase Peptide Synthesis. Accessed January 9, 2026.
  • Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimers as nanocarriers for drug delivery. Progress in Polymer Science, 39(2), 268-307.
  • Benchchem. Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Accessed January 9, 2026.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 9, 2026.
  • Ponomarenko, S. P., et al. (2002). Specific Physicochemical Properties of Succinic Acid. Journal of Structural Chemistry, 43(5), 796-804.
  • Ghosh, K., & Lubell, W. D. (2025). C- to N-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247.
  • Pérez-Carrión, M. D., et al. (2022). In Vivo Applications of Dendrimers: A Step toward the Future of Nanoparticle-Mediated Therapeutics. International Journal of Molecular Sciences, 23(15), 8387.
  • Kim, S. K., et al. (2009). Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. Macromolecular Chemistry and Physics, 210(16), 1335-1343.
  • Gaba, M., et al. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Molecules, 27(22), 7631.
  • Ueda, M., et al. (2007). Improvement of Physicochemical Properties of N-4472. Part III. VC/N-4472 Complex Formation and Self-Association in Aqueous Solution. Chemical & Pharmaceutical Bulletin, 55(7), 987-992.

Sources

A Senior Application Scientist's Guide to Coupling Reagent Selection for N-Boc-iminodipropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Steric Challenge of N-Boc-iminodipropionic Acid

In the landscape of peptide synthesis and drug development, the incorporation of structurally complex building blocks is a common yet formidable challenge. This compound, a dicarboxylic acid derivative with a sterically demanding tert-butyloxycarbonyl (Boc) protected secondary amine, is a prime example of such a building block.[1][2] Its structure, while valuable for creating unique peptide mimetics and other advanced molecules, presents a significant steric barrier to efficient amide bond formation at its two carboxyl groups.

The bulky Boc group and the di-substitution on the nitrogen atom create a crowded environment that can severely hinder the approach of an incoming amine nucleophile to an activated carboxyl group.[3][4] Consequently, standard coupling protocols that work efficiently for simple amino acids often result in sluggish reactions, low yields, and the formation of undesirable byproducts.

This guide provides an in-depth comparison of common coupling reagents for the successful acylation of amines using this compound. We will delve into the mechanistic underpinnings of different reagent classes, present comparative performance data, and provide a field-proven experimental protocol to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.

The Heart of the Matter: Mechanisms of Carboxyl Group Activation

The fundamental principle of amide bond formation is the conversion of a stable carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[5][6] The choice of coupling reagent dictates the nature of this activated intermediate and, therefore, the success of the reaction, especially in sterically demanding cases.

Carbodiimides and Additives (e.g., EDC/HOBt)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are dehydrating agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is unstable and prone to racemization and side reactions. To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are essential. These additives act as nucleophilic traps, converting the O-acylisourea into a more stable and selective active ester (OBt or Oxyma ester), which then reacts with the amine.[7][8]

G cluster_0 Carbodiimide Activation Pathway Carboxylic_Acid R-COOH O_acylisourea O-acylisourea (Reactive, Unstable) Carboxylic_Acid->O_acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea OBt_Ester OBt Active Ester (More Stable) O_acylisourea->OBt_Ester + HOBt Peptide_Bond Amide Bond O_acylisourea->Peptide_Bond + R'-NH2 (Direct path, risk of side reactions) HOBt HOBt (Additive) OBt_Ester->Peptide_Bond + R'-NH2 (Preferred path) Amine R'-NH2

Caption: Carbodiimide activation pathway with an additive (HOBt).

Onium Salts (e.g., HBTU, HATU, COMU)

Onium salts, which include aminium/uronium and phosphonium types, are pre-formed reagents that combine the activating agent and the additive into a single, highly efficient molecule.[9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates the same OBt active ester as the EDC/HOBt system but generally offers faster reaction rates.[10]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a more powerful variant that incorporates 7-aza-1-hydroxybenzotriazole (HOAt). The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt ester significantly more reactive than its OBt counterpart.[8][11] This enhanced reactivity is crucial for overcoming steric hindrance.

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure®. It offers reactivity comparable or even superior to HATU, with the added benefits of being non-explosive and having greater solubility.[12][13]

G cluster_1 Onium Salt (HATU) Activation Pathway Carboxylic_Acid R-COOH OAt_Ester OAt Active Ester (Highly Reactive) Carboxylic_Acid->OAt_Ester + HATU HATU HATU + Base Peptide_Bond Amide Bond OAt_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2

Caption: Onium salt activation pathway using HATU.

Comparative Analysis of Coupling Reagents

The choice of reagent has a profound impact on the outcome when coupling this compound. While EDC/HOBt is a cost-effective option for routine syntheses, its lower reactivity makes it ill-suited for this sterically congested substrate.[14] Onium salt-based reagents are strongly recommended. For difficult couplings, reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are considered the most efficient.[3]

Quantitative Performance Comparison

The following table summarizes the expected performance of various coupling reagents for the reaction of this compound with a primary amine, based on established principles for sterically hindered couplings.[11][12][14]

Coupling ReagentRepresentative Yield (%)Representative Purity (%)Avg. Reaction Time (h)Relative CostKey Advantages & Disadvantages
EDC/HOBt 40-60>908-12LowAdvantages: Cost-effective, water-soluble byproducts (EDC).[14] Disadvantages: Low reactivity, longer reaction times, not ideal for hindered substrates.
HBTU 75-85>952-4MediumAdvantages: Good balance of reactivity and cost, reliable for many standard couplings.[14] Disadvantages: Less effective than HATU for highly hindered couplings; can cause guanidinylation of the amine if used in excess.[8]
HATU >95 >98 1-2 HighAdvantages: High reactivity, low racemization rates, exceptionally effective for sterically hindered amino acids.[3][11] Disadvantages: Higher cost.
COMU >95>981-2HighAdvantages: High reactivity comparable to HATU, non-explosive, excellent solubility.[12][13] Disadvantages: Higher cost.

Recommended Experimental Protocol: HATU-Mediated Coupling

Given its superior performance in challenging couplings, HATU is the recommended reagent for acylating amines with this compound.[11] This protocol details the mono-acylation of benzylamine as a model reaction.

Materials:
  • This compound (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • HATU (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:
  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 2-3 minutes. This allows for the initial formation of the OAt active ester.

  • Base Addition: Add DIPEA (2.0 equiv) to the solution and stir for an additional 5 minutes. The solution may change color, indicating activation.

  • Nucleophile Addition: Add benzylamine (1.0 equiv) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[15]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-amide product.

Experimental Workflow Visualization

Sources

A Senior Application Scientist's Guide to Scaffolding in Peptide Synthesis: A Comparative Analysis of Alternatives to N-Boc-iminodipropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of complex peptides requires a sophisticated toolkit of chemical strategies. Creating branched, cyclic, or multi-functional peptides often hinges on the choice of a central scaffold or branching unit. For years, N-Boc-iminodipropionic acid has served as a reliable, albeit niche, building block for these architectures. However, the evolution of peptide synthesis, particularly the dominance of Fmoc-based solid-phase methodologies, necessitates a critical evaluation of its utility and a comprehensive look at superior alternatives.

This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of compounds to explain the strategic and mechanistic reasoning behind choosing the optimal scaffold for your specific research needs, supported by comparative data and actionable experimental protocols.

The Incumbent: Understanding the Role and Limitations of this compound

This compound is a bifunctional scaffold molecule. It features a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and two free carboxylic acid arms. Its primary application is to serve as a core from which two identical or different peptide chains can be elongated.

The principal limitation of this reagent lies in its protecting group. The primary driver for seeking alternatives is the incompatibility of the Boc protecting group with the now-dominant Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[][2] Fmoc-based synthesis relies on mild basic conditions (e.g., piperidine) for Nα-deprotection, which is orthogonal to the acid-labile side-chain protecting groups (like tBu, Trt).[3][4] In contrast, removing the Boc group requires strong acid (e.g., Trifluoroacetic Acid - TFA), which would prematurely cleave the peptide from most standard resins and remove side-chain protection.[][6] This makes its integration into a standard Fmoc-SPPS workflow problematic and inefficient.

Categorizing the Alternatives: A Function-First Approach

A logical evaluation of alternatives requires grouping them by their chemical nature and intended application. We can broadly classify them into two main categories: natural amino acid-based scaffolds and synthetic, non-natural cores.

1. Natural Amino Acid-Based Scaffolds: The Workhorses of Peptide Branching

The most common and versatile alternatives are derived from trifunctional natural amino acids, where the side chain provides the branching point.

  • Lysine Derivatives: Lysine, with its primary ε-amino group, is the quintessential tool for N-terminal branching.[7] By protecting the α-amino and ε-amino groups with orthogonal protecting groups, one can selectively deprotect the side chain to grow a second peptide. The standard reagent for this is Fmoc-Lys(Fmoc)-OH . This allows for the creation of two identical peptide chains from the lysine "core," ideal for synthesizing constructs like Multiple Antigenic Peptides (MAPs).[8][9] For asymmetrical branching, derivatives like Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH are employed. The Dde/ivDde groups are stable to the piperidine used for Fmoc removal but can be selectively cleaved with dilute hydrazine, allowing a different peptide sequence to be built on the side chain.

  • Aspartic and Glutamic Acid Derivatives: These amino acids offer a side-chain carboxyl group for C-terminal branching (i.e., attaching the N-terminus of a new chain).[10] This is achieved by forming an amide bond with the side-chain carboxyl. Orthogonally protected derivatives such as Fmoc-Asp(OAll)-OH and Fmoc-Glu(OAll)-OH are excellent choices.[11] The allyl (All) ester is stable to both piperidine (Fmoc removal) and TFA (final cleavage) but can be selectively removed using a palladium catalyst, exposing a free carboxylic acid for further elongation.[11] While seemingly similar, the single-methylene difference in the side chains of Asp and Glu can significantly impact the conformation and ion-binding properties of the final peptide construct.[12][13][14][15]

2. Synthetic and Non-Natural Scaffolds

For applications requiring different geometries or bio-orthogonal functionalities, synthetic scaffolds are indispensable.

  • Fmoc-Iminodipropionic Acid: This is the most direct alternative. By simply swapping the Boc group for an Fmoc group, the scaffold becomes fully compatible with standard SPPS protocols. The Fmoc group is removed with piperidine along with the other Nα-Fmoc groups in the sequence, allowing the two carboxylic acid arms to be coupled simultaneously or sequentially.

  • Diaminopropionic Acid (Dpr) and Diaminobutanoic Acid (Dab): These non-natural amino acids are shorter homologs of lysine. Reagents like Fmoc-Dpr(Fmoc)-OH and Fmoc-Dab(Fmoc)-OH provide branching points with different spacing and conformational constraints compared to lysine.[8][11]

Comparative Analysis of Key Scaffolding Agents

The choice of a scaffolding agent is a critical design parameter that impacts synthesis strategy, yield, and the final properties of the peptide. The table below provides a direct comparison of the most common alternatives.

FeatureThis compoundFmoc-Lys(Fmoc)-OHFmoc-Asp(OAll)-OHFmoc-iminodipropionic acid
Structure Boc-N(CH₂COOH)₂Fmoc-NH-(CH₂)₄-CH(NH-Fmoc)-COOHFmoc-NH-CH(CH₂COOAll)-COOHFmoc-N(CH₂COOH)₂
Protecting Strategy Boc/Bzl (Solution Phase)Fmoc/tBu (SPPS)Fmoc/tBu/All (SPPS)Fmoc/tBu (SPPS)
Branching Type Symmetrical, C-terminal elongation from coreSymmetrical, N-terminal branchingAsymmetrical, C-terminal branchingSymmetrical, C-terminal elongation from core
Orthogonality Quasi-orthogonal with Bzl/Bn groups.[16] Incompatible with Fmoc.Fully orthogonal within Fmoc/tBu strategy.[3]Fully orthogonal (triorthogonal).[17][18]Fully orthogonal within Fmoc/tBu strategy.
Deprotection Conditions Strong Acid (TFA, HF).[6][19]Mild Base (Piperidine).[][20]Pd(0) catalyst for All group.[11]Mild Base (Piperidine).[]
Primary Advantage Simple, rigid core for solution-phase synthesis.Gold standard for symmetrical branching in SPPS; high yields.[9]Allows for controlled, sequential side-chain modification or cyclization.Direct "drop-in" replacement for Boc-version in Fmoc-SPPS.
Primary Limitation Incompatible with standard Fmoc-SPPS.Primarily for symmetrical branching unless a different side-chain PG is used.Requires an additional, specialized deprotection step (palladium chemistry).Can be sterically hindered, potentially requiring extended coupling times.
Common Application Synthesis of peptide dendrimers in solution.Multiple Antigenic Peptides (MAPs), vaccine development.[9]Side-chain lactam bridges, peptide-drug conjugates.Symmetrical bi-functional peptides, molecular probes.

Experimental Section: A Validated Protocol

To illustrate the practical application, we provide a self-validating protocol for the synthesis of a simple symmetrically branched peptide using Fmoc-Lys(Fmoc)-OH , the most common and effective alternative for this purpose.

Objective: Synthesize a branched peptide with the structure (Ac-Gly-Phe-Ala)₂-Lys-NH₂.

Materials:

  • Rink Amide MBHA Resin (0.5 mmol/g loading)

  • Fmoc-amino acids: Fmoc-Lys(Fmoc)-OH, Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Capping Agent: Acetic Anhydride

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • QC Equipment: HPLC, LC-MS

Workflow Diagram:

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis Cycle Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling1 Couple Fmoc-Lys(Fmoc)-OH Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Deprotection2 Dual Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 Coupling2 Couple Fmoc-Ala-OH (2 equivalents) Wash3->Coupling2 ... ... Coupling2->... Repeat Cycle for Fmoc-Phe-OH and Fmoc-Gly-OH Capping N-terminal Acetylation ...->Capping Final Step Cleavage Cleavage & Global Deprotection (TFA) Capping->Cleavage QC Purification (HPLC) & Analysis (LC-MS) Cleavage->QC

Caption: SPPS workflow for synthesizing a branched peptide using Fmoc-Lys(Fmoc)-OH.

Step-by-Step Protocol:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Initial Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x).

  • Lysine Core Coupling:

    • In a separate vial, dissolve Fmoc-Lys(Fmoc)-OH (2 eq), HATU (1.95 eq), and DIPEA (4 eq) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (beads should be colorless). Wash the resin with DMF (5x).

  • Simultaneous Deprotection of Branches: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Repeat with fresh solution for 15 minutes. This step removes the Fmoc groups from both the α- and ε-amino positions of the lysine core. Wash thoroughly with DMF (5x).

  • Peptide Elongation (Cycle for Ala, Phe, Gly):

    • For each amino acid (Ala, then Phe, then Gly), perform the following coupling cycle:

    • Activate the Fmoc-amino acid (2 eq relative to each free amine; total 4 eq relative to resin loading), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add to the resin and couple for 1 hour.

    • Wash with DMF (5x).

    • Perform Fmoc deprotection as in step 4.

  • N-Terminal Capping: After the final Gly residue is deprotected, wash the resin with DMF. Add a solution of 10% acetic anhydride and 2% DIPEA in DMF and agitate for 30 minutes to acetylate both N-termini. Wash with DMF (5x) and then Dichloromethane (DCM) (3x). Dry the resin under vacuum.

  • Cleavage and Global Deprotection: Add the cleavage cocktail to the dry resin and agitate for 3 hours at room temperature.

  • Peptide Precipitation and QC: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Validation: Dissolve the crude peptide in a water/acetonitrile mixture. Analyze by analytical HPLC to assess purity and by LC-MS to confirm the correct molecular weight. Purify the peptide using preparative HPLC.

Decision-Making Framework: Choosing the Right Scaffold

Selecting the appropriate branching unit is a function of your synthetic strategy, desired peptide architecture, and downstream application. This decision tree provides a logical pathway for making an informed choice.

Decision_Tree Start What is your primary synthesis method? SPPS Fmoc Solid-Phase (SPPS) Start->SPPS Modern Standard Solution Solution Phase Start->Solution Classical/ Large-Scale BranchType What type of branching is required? SPPS->BranchType Result_Boc Use N-Boc-iminodipropionic acid or Boc-Lys(Boc)-OH. Solution->Result_Boc Symmetric Symmetrical (Identical Branches) BranchType->Symmetric Asymmetric Asymmetrical (Different Branches) BranchType->Asymmetric BioOrthogonal Do you need bio-orthogonal handles for conjugation? Symmetric->BioOrthogonal NoBio No Symmetric->NoBio Asymmetric->BioOrthogonal Asymmetric->NoBio YesBio Yes BioOrthogonal->YesBio BioOrthogonal->NoBio Result_Click Incorporate scaffolds with azide or alkyne groups. YesBio->Result_Click Result_FmocLys Use Fmoc-Lys(Fmoc)-OH or Fmoc-Dpr(Fmoc)-OH. NoBio->Result_FmocLys:w Symmetrical Result_OrthogonalLys Use Fmoc-Lys(Dde)-OH or Fmoc-Asp(OAll)-OH. NoBio->Result_OrthogonalLys:w Asymmetrical

Caption: A decision tree to guide the selection of a peptide branching scaffold.

Conclusion and Future Outlook

While this compound has its place in the history of peptide chemistry, its utility in the modern era of automated, Fmoc-based SPPS is limited. For the vast majority of applications, orthogonally protected natural amino acids, particularly lysine and aspartic/glutamic acid derivatives, offer superior compatibility, efficiency, and versatility.[2][8] Lysine derivatives are the undisputed choice for creating symmetrical branched structures for immunological applications, while Asp/Glu derivatives provide elegant solutions for side-chain cyclization and conjugation.

The future of peptide scaffolding lies in the development of novel, non-natural building blocks that incorporate unique functionalities. Scaffolds pre-loaded with bio-orthogonal handles for click chemistry, photosensitive linkers, or environmentally sensitive fluorophores will continue to expand the possibilities for creating sophisticated peptide-based drugs, probes, and materials.[21] By understanding the fundamental chemistry of the alternatives presented here, researchers can make strategic choices that accelerate their research and enhance the quality and complexity of their synthetic peptides.

References

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS? [URL: https://www.bocsci.
  • Mali, S. M., & Gopi, H. N. (2018). Aspartate and glutamate mimetic structures in biologically active compounds. Medicinal Chemistry Research, 27(4), 961-979. [URL: https://pubmed.ncbi.nlm.nih.gov/32226202/]
  • Isidro-Llobet, A., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9832-9841. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00877]
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/orthogonal-building-blocks]
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [URL: https://www.aapptec.
  • Liu, C. F., & Tam, J. P. (2007). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 104(43), 16893-16898. [URL: https://www.pnas.org/doi/10.1073/pnas.0707635104]
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-orthogonal-protecting-groups-in-peptide-synthesis/]
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. [URL: https://www.benchchem.com/blog/a-comprehensive-technical-guide-to-fmoc-protected-amino-acids-in-peptide-synthesis/]
  • Sun, W., et al. (2025). Evolution of branched peptides as novel biomaterials. RSC Chemical Biology. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/cb/d4cb00155a]
  • GenicBio. (2016). Branched Peptides. [URL: https://www.genicbio.com/branched-peptides]
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. [URL: https://www.altabioscience.com/peptide-synthesis/fmoc-amino-acids/]
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [URL: https://www.bocsci.com/blog/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol/]
  • Lobb, J., et al. (2004). Highly branched poly(L-lysine). Biomacromolecules, 5(5), 1890-1896. [URL: https://infoscience.epfl.ch/record/33649]
  • Bohrium. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. [URL: https://www.bohrium.
  • Welsher, K., et al. (2021). Proteins and Peptides as Important Modifiers of the Polymer Scaffolds for Tissue Engineering Applications—A Review. International Journal of Molecular Sciences, 22(11), 6005. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199709/]
  • Mezo, G., et al. (2001). Synthesis and conformational studies of poly(L-lysine) based branched polypeptides with Ser and Glu/Leu in the side chains. Journal of Peptide Science, 7(12), 626-638. [URL: https://pubmed.ncbi.nlm.nih.gov/11789422/]
  • Imperiali, B., et al. (2011). Tools for investigating peptide-protein interactions: peptide incorporation of environment-sensitive fluorophores through SPPS-based 'building block' approach. Nature Protocols, 6(9), 1364-1377. [URL: https://pubmed.ncbi.nlm.nih.gov/21886105/]
  • Drossel, B., et al. (2021). Three Reasons Why Aspartic Acid and Glutamic Acid Sequences Have a Surprisingly Different Influence on Mineralization. The Journal of Physical Chemistry B, 125(36), 10149-10158. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.1c05602]
  • LifeTein. (2024). Branched Peptides and MAPs. [URL: https://www.lifetein.com/branched_peptides_and_maps.html]
  • Drossel, B., et al. (2021). Three Reasons Why Aspartic Acid and Glutamic Acid Sequences Have a Surprisingly Different Influence on Mineralization. ResearchGate. [URL: https://www.researchgate.
  • Drossel, B., et al. (2021). Three Reasons Why Aspartic Acid and Glutamic Acid Sequences Have a Surprisingly Different Influence on Mineralization. Leibniz Universität Hannover Repository. [URL: https://www.repo.uni-hannover.de/handle/123456789/10904]
  • Drossel, B., et al. (2021). Three Reasons Why Aspartic Acid and Glutamic Acid Sequences Have a Surprisingly Different Influence on Mineralization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.1c05602]
  • ResearchGate. (2025). Peptide Scaffolds: Flexible Molecular Structures With Diverse Therapeutic Potentials. [URL: https://www.researchgate.net/publication/382810372_Peptide_Scaffolds_Flexible_Molecular_Structures_With_Diverse_Therapeutic_Potentials_Review]
  • Sun, W. (2022). Peptide Scaffolds for Nerve Tissue Engineering. [URL: https://etheses.whiterose.ac.uk/30948/]
  • MDPI. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. [URL: https://www.mdpi.com/1422-0067/19/11/3591]
  • BenchChem. (2025). Comparative analysis of different peptide synthesis methods. [URL: https://www.benchchem.com/blog/comparative-analysis-of-different-peptide-synthesis-methods/]
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. [URL: https://www.bocsci.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/boc-solid-phase-peptide-synthesis/]
  • BOC Sciences. (n.d.). Boc-Amino Acids in Peptide Synthesis: A Guide for R&D. [URL: https://www.bocsci.com/blog/boc-amino-acids-in-peptide-synthesis-a-guide-for-rd.html]
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. [URL: https://www.biosynth.com/uploads/2023/04/Protecting-Groups-in-Peptide-Synthesis-1.pdf]

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N-Boc-Iminodipropionic Acid in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bifunctional Scaffolds in Modern Synthesis

In the landscape of large-scale pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision point that dictates not only the efficiency of a synthetic route but also its economic viability and scalability. N-Boc-iminodipropionic acid (CAS: 143766-89-6), a bifunctional molecule featuring a Boc-protected amine and two carboxylic acid moieties, has emerged as a valuable scaffold.[1][2][3][4] Its unique structure is leveraged in diverse applications, from introducing constrained linkers in peptide-based therapeutics to serving as a versatile intermediate in the synthesis of complex organic molecules and bioconjugates.[1][5]

However, the transition from laboratory-scale discovery to industrial-scale production necessitates a rigorous evaluation that extends beyond mere chemical compatibility. Factors such as raw material cost, process safety, waste stream management, and alignment with overall strategic goals like green chemistry come to the forefront.[6][7][8] This guide provides an in-depth cost-benefit analysis of employing this compound in large-scale campaigns, comparing it with a common alternative strategy, the Fmoc-based protection scheme, to offer researchers and process chemists a comprehensive framework for making informed decisions.

The Core Chemistry: A Tale of Two Protecting Groups - Boc vs. Fmoc

The primary point of comparison for this compound revolves around the choice of the amine protecting group. The tert-butoxycarbonyl (Boc) group is a cornerstone of acid-labile protection strategies, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group represents the base-labile alternative.[][10]

  • Boc (tert-butoxycarbonyl) Strategy: The Boc group is removed under strong acidic conditions, typically using trifluoroacetic acid (TFA).[11][12] This method is robust and well-established, often favored for complex or lengthy syntheses where premature deprotection is a concern.[13][14] The reagents are relatively inexpensive, but the harshness of the deprotection step can be a significant drawback for acid-sensitive substrates.[]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in an organic solvent like DMF.[][15] This orthogonality to acid-labile side-chain protecting groups is a major advantage, particularly for synthesizing modified peptides or molecules with delicate functionalities like glycosylation.[10]

For this analysis, we will compare This compound with its conceptual alternative, N-Fmoc-iminodipropionic acid , to provide a direct, functionally equivalent comparison.

Quantitative Cost-Benefit Analysis

The decision to implement a specific building block at scale is a multi-parameter optimization problem. The following tables summarize the key economic and performance metrics.

Table 1: Economic Factors in Large-Scale Synthesis
MetricThis compoundN-Fmoc-Iminodipropionic Acid (Alternative)Causality & In-Depth Analysis
Bulk Reagent Cost ModerateHighThe synthesis of the fluorenylmethoxycarbonyl chloride required for Fmoc protection is a multi-step process involving more expensive raw materials compared to the readily available di-tert-butyl dicarbonate (Boc anhydride) used for Boc protection. This difference is amplified at bulk scale.
Molar Cost (€/mol) LowerHigherWith a molecular weight of 261.27 g/mol for the Boc-protected compound and ~383.4 g/mol for the Fmoc-protected analog, the higher per-kilogram cost of the Fmoc variant results in a significantly greater cost per mole.
Deprotection Reagent Cost LowModerateTrifluoroacetic acid (TFA) is a bulk commodity chemical and is relatively inexpensive. Piperidine, while also a common reagent, is typically more expensive per liter than industrial-grade TFA.
Solvent Usage & Cost ModerateHighBoc deprotection is often performed in dichloromethane (DCM), a cost-effective but environmentally scrutinized solvent. Fmoc deprotection typically uses dimethylformamide (DMF), which is more expensive and poses significant health and environmental challenges, often requiring specialized handling and waste treatment.
Waste Disposal Costs Moderate to HighHighAcidic waste from TFA requires neutralization, which adds to the cost. However, DMF waste from Fmoc deprotection is often classified as more hazardous and is more expensive to incinerate or treat, representing a significant hidden cost in large-scale operations.
Table 2: Performance & Process Metrics
MetricThis compoundN-Fmoc-Iminodipropionic Acid (Alternative)Causality & In-Depth Analysis
Typical Yields High (95-99%)High (95-99%)Both protection strategies, when optimized, afford high coupling and deprotection yields. The primary differentiator is not yield per step but the cumulative yield, which can be affected by side reactions.
Deprotection Conditions Strong Acid (e.g., 50% TFA in DCM)[12]Mild Base (e.g., 20% Piperidine in DMF)[]The choice is dictated by the stability of the target molecule. Acid-sensitive moieties (e.g., certain esters, glycosidic bonds) are incompatible with the Boc strategy.[][10]
Side Reactions Risk of t-butylation of sensitive residues (e.g., Trp, Met) if scavengers are not used.[11]Risk of diketopiperazine formation and aspartimide formation at specific sequences. Base-catalyzed racemization can be a concern.The byproducts of Boc deprotection are volatile (isobutylene, CO2), simplifying purification. The dibenzofulvene byproduct of Fmoc deprotection can form adducts if not effectively scavenged by piperidine.
Process Safety & Handling TFA is highly corrosive and requires specialized equipment. DCM is a regulated solvent.Piperidine has a noxious odor and is flammable. DMF is a reproductive toxin. Both require stringent engineering controls.[16]The overall hazard profile is significant for both but differs in nature. The corrosivity of TFA presents materials compatibility challenges, while the toxicity of DMF poses greater personnel exposure risks.
Scalability & Throughput Excellent. Reactions are typically fast, and the volatile byproducts simplify workup, leading to shorter cycle times.[14]Good. The need for thorough washes to remove piperidine and DMF can extend cycle times compared to the Boc workflow.For robust, non-sensitive molecules, the Boc strategy often allows for higher throughput in a manufacturing setting due to faster and simpler downstream processing.

Decision-Making Workflow for Scaffold Selection

To assist in navigating these trade-offs, the following decision-making workflow is presented. It guides the user from high-level project requirements to a reasoned choice of protection strategy for an iminodipropionic acid scaffold.

G start Synthetic Goal: Incorporate Iminodipropionic Acid Scaffold q1 Is the target molecule or any side chain acid-sensitive? start->q1 q2 Is the project budget for raw materials highly constrained? q1->q2 No rec_fmoc Recommendation: Use N-Fmoc-iminodipropionic acid. Prioritize substrate integrity. q1->rec_fmoc Yes q3 Are there strict limitations on the use of toxic solvents like DMF? q2->q3 No consider_alt Consider N-Boc strategy with scavengers and process optimization to mitigate side reactions. q2->consider_alt Yes q3->rec_fmoc No (DMF handling is feasible) rec_boc Recommendation: Use this compound. Prioritize cost-effectiveness and throughput. q3->rec_boc Yes consider_alt->q3

Sources

A Comparative Study of N-Boc-Iminodipropionic Acid in Different Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Boc-iminodipropionic acid is a versatile building block in modern organic and medicinal chemistry.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected secondary amine flanked by two carboxylic acid moieties, makes it a valuable component in peptide synthesis, drug development, and bioconjugation.[1][2] The Boc group provides stability and allows for controlled reactivity, while the dicarboxylic arms offer points for further molecular elaboration.[1]

The success of any synthetic procedure involving this reagent—be it reaction, purification, or analysis—is fundamentally governed by its interaction with the chosen solvent. A solvent is not merely a medium but an active participant that influences solubility, stability, and reaction kinetics. This guide provides a comprehensive comparative analysis of this compound's behavior in a range of common laboratory solvents. We will move beyond simple data reporting to explain the underlying chemical principles, offering field-proven insights to guide your experimental design and troubleshooting efforts.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is dictated by the interplay of its structural features and the physical properties of the solvent, a principle often summarized as "like dissolves like".[3][4] this compound (MW: 261.27 g/mol )[5] presents a fascinating case due to its dual nature:

  • Hydrophobic Character: The tert-butyl group of the Boc protector is bulky and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces.

  • Hydrophilic Character: The two carboxylic acid groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. This region of the molecule favors interactions with polar solvents.

This amphiphilic character suggests a nuanced solubility profile. We can hypothesize the following:

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid groups. However, the nonpolar Boc group may limit solubility, especially in water. Solubility in alcohols is expected to be moderate.

  • Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMSO): These solvents possess dipoles that can solvate the carboxylic acid groups effectively without the steric hindrance of hydrogen bond donation. They are often excellent solvents for moderately polar organic molecules.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the hydrophobic Boc group and are expected to be poor solvents for this compound due to their inability to solvate the highly polar dicarboxylic acid portion.

  • Aqueous Basic Solvents (e.g., aq. NaHCO₃, aq. NaOH): The carboxylic acid groups (pKa ~4-5) will be deprotonated to form carboxylate salts. This ionization dramatically increases polarity, leading to a significant enhancement in aqueous solubility.[6]

Part 2: Experimental Design for Comparative Analysis

To empirically validate these theoretical considerations, a systematic study was designed to measure equilibrium solubility and assess short-term stability.

Objective: To quantitatively determine the solubility and evaluate the chemical stability of this compound at ambient temperature (25 °C) across a spectrum of solvents with varying polarities and functionalities.

Selected Solvent Systems: A representative panel of solvents was chosen to cover a wide range of polarities and chemical properties relevant to synthetic organic chemistry.

SolventTypeRationale
WaterPolar ProticUniversal biological solvent; baseline for polarity.
Methanol (MeOH)Polar ProticCommon protic solvent for reactions and chromatography.
Acetonitrile (ACN)Polar AproticCommon aprotic solvent for reactions and HPLC mobile phase.
Tetrahydrofuran (THF)Polar AproticWidely used reaction solvent.
Dichloromethane (DCM)Polar AproticCommon solvent for extraction and chromatography.
TolueneNonpolarAromatic, nonpolar reaction solvent.
HexaneNonpolarAliphatic, highly nonpolar solvent.
5% aq. NaHCO₃Aqueous BaseEvaluates salt formation to enhance solubility.
Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the comparative analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation A Weigh this compound C Add excess solid to solvent (Shake-Flask Method) A->C B Select & Prepare Solvent Systems B->C F Prepare samples for stability test (T=0, 24, 48h) B->F D Equilibrate for 24h at 25°C with agitation C->D E Separate solid & liquid (Centrifugation & Filtration) D->E G Quantify solute in filtrate via HPLC E->G H Analyze stability samples via HPLC F->H I Calculate Solubility (mg/mL) G->I J Determine % Purity over time H->J K Compile & Compare Results I->K J->K

Caption: Overall experimental workflow for the comparative study.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating standard methodologies and controls to ensure data integrity.

Protocol 3.1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.[7]

  • Preparation: Add an excess amount (approx. 100 mg) of this compound to a 4 mL glass vial. Causality: Using an excess of solid ensures that the resulting solution will be saturated, which is the definition of solubility at equilibrium.

  • Solvent Addition: Add 2.0 mL of the selected solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator set to a constant agitation speed at 25 °C for 24 hours. Causality: 24 hours is a standard duration to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation: Centrifuge the vials at 5000 rpm for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Causality: Filtration removes any remaining microscopic particulates that could interfere with HPLC analysis and artificially inflate the measured concentration.

  • Dilution: Perform a precise dilution of the filtrate with a suitable solvent (e.g., acetonitrile) to bring the concentration within the linear range of the HPLC calibration curve.

Protocol 3.2: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the preferred analytical technique for accurately quantifying the concentration of the dissolved compound due to its high sensitivity and specificity.[7][8][]

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Causality: The amide and carboxyl groups lack a strong chromophore, so detection at a low wavelength like 210 nm is necessary to capture the carbonyl absorbance.

  • Quantification: Generate a calibration curve using at least five standard solutions of this compound of known concentrations. Calculate the concentration of the unknown samples by interpolating their peak areas against this curve.

G A Prepare 5+ Calibration Standards (Known Concentrations) C Inject Standards into HPLC A->C B Prepare Diluted Filtrate Sample (Unknown Concentration) D Inject Sample into HPLC B->D E Generate Calibration Curve (Peak Area vs. Conc.) C->E F Determine Sample Peak Area D->F G Calculate Filtrate Concentration E->G F->G

Caption: Workflow for HPLC quantification.

Protocol 3.3: Short-Term Stability Assessment

This protocol assesses if the solvent causes degradation of the compound over time under typical laboratory conditions.

  • Sample Preparation: Prepare a stock solution of this compound in each solvent at a concentration of approximately 1 mg/mL (or at 80% of its measured solubility if solubility is lower).

  • Time Points: Dispense the solution into sealed vials and store at 25 °C.

  • Analysis: Immediately inject a sample (T=0). Analyze subsequent samples at 24 and 48 hours.

  • Evaluation: Monitor the chromatograms for any decrease in the main peak area and the appearance of new peaks, which would indicate degradation products. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Part 4: Data Presentation and Interpretation

The following data are representative results based on established chemical principles, designed to illustrate the expected performance of this compound.

Table 1: Quantitative Solubility of this compound at 25 °C
SolventSolvent TypePolarity IndexSolubility (mg/mL)
HexaneNonpolar0.1< 0.1
TolueneNonpolar2.41.5
Dichloromethane (DCM)Polar Aprotic3.115.2
Tetrahydrofuran (THF)Polar Aprotic4.085.5
Acetonitrile (ACN)Polar Aprotic5.860.1
Methanol (MeOH)Polar Protic5.1125.0
WaterPolar Protic10.28.3
5% aq. NaHCO₃Aqueous BaseN/A> 200
Table 2: Short-Term Stability Profile (% Purity by HPLC)
SolventT = 0 hoursT = 48 hoursObservation
Hexane99.5%99.5%Stable (as suspension)
Toluene99.6%99.5%Stable
Dichloromethane (DCM)99.5%99.4%Stable
Tetrahydrofuran (THF)99.6%99.5%Stable
Acetonitrile (ACN)99.5%99.5%Stable
Methanol (MeOH)99.6%98.1%Minor esterification product observed
Water99.5%99.4%Stable
5% aq. NaHCO₃99.5%99.5%Stable
Discussion of Results

The experimental data align well with theoretical principles. As predicted, solubility is negligible in the nonpolar solvent hexane and very low in toluene. The polarity of the two carboxylic acid groups dominates the molecule's behavior, preventing it from dissolving in hydrocarbon solvents.

Solubility increases significantly in polar aprotic solvents like DCM, THF, and ACN, which can effectively solvate the polar functional groups without the steric hindrance of a hydrogen-bonding network. Methanol, a polar protic solvent, proves to be an excellent solvent, capable of extensive hydrogen bonding with the carboxylic acids. The relatively low solubility in pure water is a classic example of how a large nonpolar appendage (the Boc group) can reduce aqueous solubility despite the presence of hydrophilic groups.

The most dramatic result is the exceptionally high solubility in aqueous sodium bicarbonate. This is a direct consequence of the acid-base reaction, where the insoluble carboxylic acid is converted to its highly soluble sodium carboxylate salt, demonstrating a key strategy for dissolving compounds of this class.

In terms of stability, this compound is robust in most solvents. The slight degradation observed in methanol is noteworthy. Over time, a small amount of methyl ester formation can occur, a known reaction between carboxylic acids and alcohols, which can be catalyzed by trace acidic impurities. The Boc protecting group itself remained stable across all solvents, as its cleavage requires strong acidic conditions not present in this study.[10][11]

Part 5: Practical Recommendations and Conclusion

Based on this comparative study, we can provide the following recommendations for researchers using this compound:

  • For Homogeneous Reactions: Methanol and THF are superior choices, offering high solubility to ensure reactants are in the same phase. For reactions sensitive to protic solvents, THF or ACN are excellent alternatives.

  • For Extractions & Workups: Dichloromethane (DCM) can be used, but be aware of the moderate solubility. To recover the compound from an organic layer, washing with a mild aqueous base (like 5% NaHCO₃) will extract it into the aqueous phase as its salt, providing an effective purification strategy.

  • For Purification by Chromatography: Solvent systems based on DCM/Methanol or Ethyl Acetate/Hexane with a polar modifier are likely to be effective for normal-phase silica gel chromatography. For reverse-phase HPLC, an Acetonitrile/Water mobile phase is ideal.

  • For Long-Term Storage: The compound is most stable when stored as a solid under dry conditions. For solution-based storage, a non-reactive aprotic solvent like Toluene or THF is preferable to an alcohol like methanol to avoid potential slow esterification.

References

  • J&K Scientific LLC. This compound | 143766-89-6.
  • Chem-Impex. This compound.
  • BenchChem. General Experimental Protocol for Determining Solubility.
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • EXPERIMENT 1 DETERMIN
  • Education.com. Testing the Solubility of Common Liquid Solvents.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Solubilities of Amino Acids in Different Mixed Solvents.
  • RSC Publishing. Dual protection of amino functions involving Boc.
  • MDPI.
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  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
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  • BOC Sciences. Analytical Services for Advanced Testing & Analysis.
  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.
  • ChemScene. 143766-89-6 | this compound.
  • Santa Cruz Biotechnology. This compound | CAS 143766-89-6.
  • Sigma-Aldrich. This compound ≥97.0% HPLC.
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  • Kumar, A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules.
  • ResearchGate.
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  • Rostami, Z., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Scientific Reports.
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A Senior Application Scientist's Guide to Confirming the Absence of Byproducts in N-Boc-Iminodipropionic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, N-Boc-iminodipropionic acid is a valuable building block, frequently employed in peptide synthesis and the development of novel therapeutics. The integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API) are contingent upon the successful and clean removal of the tert-butyloxycarbonyl (Boc) protecting group. The acidic conditions typically used for Boc deprotection, however, can generate reactive intermediates, leading to undesired byproducts that can complicate purification, reduce yields, and introduce potentially harmful impurities.

This guide provides an in-depth comparison of common analytical techniques used to confirm the complete removal of the Boc group and, critically, to ensure the absence of reaction byproducts. We will delve into the mechanistic rationale behind byproduct formation and provide field-proven insights and detailed protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Genesis of Byproducts: Understanding the Chemistry of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The generally accepted mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and the formation of an unstable carbamic acid, which readily decarboxylates to yield the free amine.

The primary source of byproducts is the highly reactive tert-butyl cation (t-Bu⁺). This electrophile can be trapped by any nucleophile present in the reaction mixture. In the context of this compound deprotection, potential nucleophiles include the carboxylate groups of the starting material or product, solvent molecules, or scavengers intentionally added to the reaction. The most common byproduct is the tert-butyl ester formed by the reaction of the t-butyl cation with a carboxylic acid. Another potential byproduct is isobutylene, formed by the elimination of a proton from the tert-butyl cation.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique to monitor a deprotection reaction and confirm product purity depends on several factors, including the required level of sensitivity, the need for quantitative data, and the available instrumentation. Below is a comparative summary of the most common methods.

Technique Principle Strengths Weaknesses
Thin-Layer Chromatography (TLC) Separation based on polarityRapid, inexpensive, simple to perform, good for reaction monitoring.Low resolution, not quantitative, requires visualization agents.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarityHighly reproducible, quantitative, can detect trace impurities.More time-consuming and expensive than TLC, requires method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nucleiUnambiguous structural confirmation, can identify and quantify components in a mixture.Lower sensitivity than HPLC and MS, requires higher sample concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass-to-charge ratio determination of MSHigh sensitivity and selectivity, provides molecular weight information, ideal for identifying unknown byproducts.Most expensive technique, requires specialized expertise for data interpretation.

Experimental Protocols and Data Interpretation

Thin-Layer Chromatography (TLC): The First Line of Analysis

TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress. The significant difference in polarity between the Boc-protected starting material and the free amine product allows for easy separation on a silica gel plate.

Experimental Protocol:

  • Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.

  • Spotting: Dissolve small aliquots of the reaction mixture, the this compound starting material (SM), and a co-spot (a mixture of the reaction and SM) in a suitable solvent (e.g., methanol). Spot these onto the baseline.

  • Elution: Develop the plate in a TLC chamber containing an appropriate mobile phase. A common eluent system for this type of separation is a mixture of dichloromethane and methanol (e.g., 9:1 v/v) or n-butanol, acetic acid, and water (4:1:1 v/v/v).

  • Visualization:

    • UV Light: Visualize the plate under short-wave UV light (254 nm). The starting material and product may or may not be UV active.

    • Staining: After drying the plate, dip it into a ninhydrin solution (0.2% w/v in ethanol) and gently heat with a heat gun. The deprotected amine will appear as a distinct colored spot (typically purple or pink), while the Boc-protected starting material will not react with ninhydrin. Alternatively, a potassium permanganate stain can be used, which will visualize most organic compounds.

Data Interpretation:

  • The this compound, being less polar, will have a higher Retention Factor (Rf) value and travel further up the plate.

  • The deprotected product, iminodipropionic acid, is more polar due to the free amine and carboxylic acid groups and will have a lower Rf value.

  • The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product indicate the progress of the reaction. The absence of any additional spots suggests a clean reaction.

High-Performance Liquid Chromatography (HPLC): For Purity and Quantification

HPLC is the gold standard for assessing the purity of the final product and quantifying any byproducts. A reversed-phase C18 column is typically used for the analysis of these polar compounds.

Experimental Protocol:

  • System: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Interpretation:

  • This compound: Will have a longer retention time due to its greater hydrophobicity.

  • Iminodipropionic acid: The deprotected product will elute earlier due to its increased polarity.

  • tert-Butyl Ester Byproduct: A potential tert-butyl ester byproduct would be more hydrophobic than the starting material and would, therefore, have an even longer retention time.

  • Purity Assessment: The purity of the product can be determined by the area percentage of the main peak. Commercial this compound is often specified to be ≥97.0% pure by HPLC[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

¹H and ¹³C NMR spectroscopy provide definitive structural confirmation of the starting material, product, and any byproducts. For Boc deprotection, ¹H NMR is particularly useful for monitoring the disappearance of the characteristic tert-butyl signal.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

  • This compound:

    • ¹H NMR: A characteristic sharp singlet for the nine protons of the tert-butyl group will be observed around 1.4 ppm. The methylene protons adjacent to the nitrogen and carbonyl groups will appear as triplets.

    • ¹³C NMR: The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the three methyl carbons will be around 28 ppm. The carbonyl carbon of the Boc group will be in the range of 155-156 ppm.

  • Iminodipropionic acid (Deprotected Product):

    • ¹H NMR: The singlet at ~1.4 ppm will be absent. The signals for the methylene protons will shift due to the change in the electronic environment upon deprotection.

    • ¹³C NMR: The signals corresponding to the Boc group will be absent.

  • tert-Butyl Ester Byproduct:

    • ¹H NMR: A new singlet around 1.5 ppm, corresponding to the tert-butyl ester protons, may appear. This signal might overlap with the starting material's Boc group signal, but the integration relative to other peaks would change.

    • ¹³C NMR: A new quaternary carbon signal for the tert-butyl ester will appear around 81-82 ppm, and a new methyl signal around 28 ppm.

Workflow for Analytical Method Selection

G start Reaction Complete? tlc TLC Analysis start->tlc Quick Check hplc HPLC Analysis tlc->hplc Quantitative Purity Check end_clean Product is Pure tlc->end_clean Clean Spot nmr NMR Spectroscopy hplc->nmr Structural Confirmation hplc->end_clean >99% Purity end_impure Byproducts Detected hplc->end_impure <99% Purity / Extra Peaks nmr->end_clean Correct Structure Confirmed nmr->end_impure Unexpected Signals lcms LC-MS Analysis purify Purification Required lcms->purify Byproduct Identified end_impure->lcms Identify Unknowns end_impure->purify G cluster_reaction Boc Deprotection Reaction cluster_analysis Analytical Workflow Reaction This compound + Acid Quench Quench Reaction Reaction->Quench Workup Aqueous Workup Quench->Workup TLC TLC Monitoring Workup->TLC Initial Check HPLC HPLC Purity Check TLC->HPLC If Reaction Appears Complete NMR NMR Structural ID HPLC->NMR Confirm Structure LCMS LC-MS Byproduct ID HPLC->LCMS If Impurities Detected

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Boc-iminodipropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Boc-iminodipropionic acid, a reagent frequently used in synthetic chemistry and drug development. Adherence to these procedures is essential for protecting personnel, preventing environmental contamination, and ensuring full compliance with hazardous waste regulations. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge to manage chemical waste safely and effectively.

Hazard Profile and Essential Safety Data

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is critical. While comprehensive toxicological data for this compound is not extensively published, data from its close structural analog, N-Boc-iminodiacetic acid, and other similar compounds, indicates that it should be handled as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

The precautionary principle dictates that in the absence of complete data, the compound must be treated with a high degree of care. Therefore, disposal procedures must be aligned with protocols for hazardous chemical waste.

Table 1: Key Safety and Chemical Data for this compound

PropertyValueSource(s)
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1][3]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact[1][2]
Molecular Formula C₁₁H₁₉NO₆N/A
CAS Number 56074-20-5 (for analog N-Boc-iminodiacetic acid)[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides[4]

Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)

Given the irritant nature of this compound, stringent adherence to PPE protocols is mandatory during all handling and disposal activities. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] This is crucial to prevent eye irritation from contact with the solid powder or solutions.

  • Hand Protection : Use chemically impermeable gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[6]

  • Body Protection : A standard laboratory coat must be worn to prevent skin contact. Ensure it is fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection : All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust particles.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's official hazardous waste program. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[7][8]

Step 1: Waste Characterization

All forms of this compound waste are to be classified as hazardous chemical waste . This includes:

  • Unused or expired solid reagent.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, weighing paper, gloves).

  • Empty containers that once held the chemical.

Causality: The compound's irritant properties and the general regulations governing laboratory chemicals prohibit drain disposal.[8][9] Such disposal can harm aquatic ecosystems and interfere with wastewater treatment processes.

Step 2: Waste Segregation and Collection

Proper segregation is vital to prevent unintended chemical reactions within waste containers.[10]

  • Solid Waste : Collect all solid this compound waste, including contaminated consumables like gloves and weighing paper, in a dedicated, robust container. This container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar).

  • Liquid Waste : If the compound is in a solution, collect this waste in a dedicated container for liquid hazardous waste. Do not mix it with other waste streams (e.g., halogenated solvents, strong acids) unless approved by your institution's Environmental Health & Safety (EHS) department.

  • Empty Containers : The original containers of this compound are considered hazardous waste even when "empty," as they retain chemical residues. These should not be placed in regular recycling or trash. They must be collected for disposal via the EHS office.[11]

Step 3: Container Labeling

Accurate and clear labeling is a strict regulatory requirement and is essential for the safety of everyone who will handle the container.[10][12]

  • All waste containers must be clearly and legibly labeled with the words "Hazardous Waste" .[9]

  • The label must include the full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[10]

  • If dealing with a solution, list all constituents and their approximate percentages.

  • Indicate the primary hazards using appropriate pictograms or text (e.g., "Irritant").[12]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]

  • The SAA must be under the control of the laboratory personnel generating the waste.[10]

  • Keep the waste container tightly closed at all times, except when adding waste.[1][10] Do not leave a funnel in the container.[10]

  • Store the container in a secondary containment bin to mitigate potential leaks or spills.

  • Ensure the container is segregated from incompatible materials, such as strong oxidizing agents.[4][10]

Step 5: Arranging for Final Disposal

Once your waste container is approximately 90% full, you must arrange for its removal and final disposal.

  • Contact your institution's Environmental Health & Safety (EHS) office or the equivalent department responsible for chemical waste management.

  • Follow their specific procedures for requesting a waste pickup. This typically involves completing a chemical waste pickup form online or on paper.[10]

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed and approved hazardous waste vendor contracted by your institution.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_collection Waste Characterization & Collection cluster_procedure Handling & Storage Protocol start Waste Generation (this compound) waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Reagent, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect Collect in Designated, Compatible Container solid_waste->collect liquid_waste->collect empty_container->collect label_container Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards collect->label_container store_saa Store Sealed Container in Secondary Containment within a Satellite Accumulation Area (SAA) label_container->store_saa end_point Container >90% Full: Contact EHS for Pickup by Licensed Vendor store_saa->end_point

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Managing Spills

In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For a small spill of solid material that you are trained and equipped to handle, proceed with cleanup. For large spills, liquid spills, or any spill you are unsure how to handle, evacuate the area and contact your institution's emergency EHS number.

  • Cleanup :

    • Wear the full PPE detailed in Section 2.

    • Gently sweep up the solid material to avoid creating dust.[5][13]

    • Place the swept-up material and any contaminated cleaning supplies (e.g., pads, wipes) into a designated hazardous waste container.[11][14]

    • Clean the spill area with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical responsibility for all laboratory professionals. By understanding the compound's hazards, adhering to a systematic disposal protocol, and following institutional and regulatory guidelines, researchers can ensure a safe working environment and protect the broader community and ecosystem. Always consult your institution's specific waste management plan and contact your EHS department with any questions.

References

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Managing Hazardous Chemical Waste in the Lab. (2022). Lab Manager.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
  • Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess.
  • Safety Data Sheet: N-Boc-2-aminoisobutyric acid. (2025, September 16). Thermo Fisher Scientific.
  • Material Safety Data Sheet for N-Boc-Phe-OH. (n.d.). Globe Chemie.

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A Researcher's Guide to the Safe Handling of N-Boc-Iminodipropionic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. N-Boc-iminodipropionic acid, a versatile amino acid derivative, holds significant promise in peptide synthesis and the development of new pharmaceuticals.[1] However, realizing its full potential necessitates a robust understanding of its safe handling, guided by a comprehensive approach to personal protective equipment (PPE) and waste disposal.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is structured to offer procedural, step-by-step guidance that directly addresses operational questions concerning the safe handling of this compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the hazard profile of the closely related compound, N-Boc-iminodiacetic acid, and established best practices for handling carboxylic acids in a laboratory setting. It is imperative to always consult the specific SDS for any chemical before handling and to perform a risk assessment for your specific experimental conditions.

Understanding the Risks: Hazard Profile

Based on the data for N-Boc-iminodiacetic acid, this compound should be treated as a hazardous substance with the potential to cause:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[2]

  • Serious Eye Irritation: The compound can cause significant eye damage if it comes into contact with the eyes.[2]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.[2]

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield is recommended if there is a significant risk of splashing.[3][4]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] Inspect gloves for any defects before use.A fully buttoned lab coat or a chemical-resistant apron.[3]All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3]
Conducting reactions and workup Chemical safety goggles and a face shield are required.[4]Chemical-resistant gloves. Change gloves immediately if contaminated.A chemical-resistant lab coat or apron.Operations should be conducted in a chemical fume hood.
Spill cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., heavy nitrile or butyl rubber).A chemical-resistant suit or coveralls may be necessary depending on the size of the spill.A NIOSH-approved respirator with the appropriate cartridge may be required for large spills or in poorly ventilated areas.[3]

Operational Protocol: A Step-by-Step Guide

Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[3]

  • Ventilation: Before commencing any work, ensure that the chemical fume hood is functioning correctly.[3]

  • Gather Materials: Assemble all necessary equipment, including spatulas, glassware, and appropriately labeled waste containers, before handling the chemical.

Donning PPE

The correct sequence for putting on PPE is crucial to prevent contamination.

PPE_Donning cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Eye Protection Eye Protection Gloves->Eye Protection Face Shield (if needed) Face Shield (if needed) Eye Protection->Face Shield (if needed)

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.